molecular formula C15H27NO11 B3162910 N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA CAS No. 88274-25-3

N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA

Cat. No.: B3162910
CAS No.: 88274-25-3
M. Wt: 397.37 g/mol
InChI Key: JPIHIQIYWZWIPU-NNPCJPQPSA-N
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Description

N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA is a useful research compound. Its molecular formula is C15H27NO11 and its molecular weight is 397.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11+,12-,13-,14-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIHIQIYWZWIPU-NNPCJPQPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural and Functional Profiling of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine (Core 1 O-Glycan Derivative)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Glycobiologists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Molecular Identity

In the field of glycobiology, standardizing carbohydrate structures is paramount for reproducible biochemical assays. The molecule N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine (commonly referred to as Gal-β1,3-GalNAc-β-OMe) is a highly specialized, synthetic biochemical reagent[1]. Assigned the CAS Registry Number 88274-25-3 , this molecule serves as a stable, structural mimic of the Thomsen-Friedenreich (T) antigen, which is the foundational Core 1 structure of mucin-type O-glycans[2].

With a molecular formula of


 and a molecular weight of 397.37  g/mol , this disaccharide derivative is extensively utilized in life science research, particularly in the profiling of lectin-binding affinities, the development of cancer vaccines, and the calibration of glycan microarrays[1][2].

Structural Elucidation: The Causality of Chemical Design

Understanding the exact structure of Gal-β1,3-GalNAc-β-OMe requires deconstructing its three primary chemical domains. As an Application Scientist, I emphasize not just what the structure is, but why it is synthesized in this specific configuration for experimental use.

  • The Non-Reducing End (β-D-Galactopyranosyl): The terminal sugar is a galactose molecule in a β-pyranose conformation. This terminal galactose is the primary recognition epitope for numerous carbohydrate-binding proteins (lectins) and monoclonal antibodies[3].

  • The Glycosidic Linkage (β1→3): The galactose is covalently bonded to the 3-hydroxyl group of the adjacent N-acetylgalactosamine via a β-linkage. This specific stereochemistry is what defines the "Core 1" O-glycan structure[4].

  • The Reducing End (β-D-Galactosamine Methyl Glycoside): The native T-antigen in biological systems is typically α-O-linked to a serine or threonine residue on a protein backbone[4]. However, in this synthetic derivative, the anomeric carbon (C1) of the GalNAc residue is modified with a methyl group in the β-configuration [2].

The Causality of the Methyl Glycoside Modification: Why do we use the β-OMe derivative instead of the free reducing sugar in structural assays? Free reducing sugars in aqueous solutions undergo mutarotation—a spontaneous ring-opening and closing that creates a dynamic equilibrium between α and β anomers. This heterogeneity severely confounds binding kinetics in assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). By chemically locking the anomeric carbon with a methyl glycoside, we prevent mutarotation. This ensures a 100% homogenous ligand population, providing a self-validating baseline for precise thermodynamic measurements.

In Vivo Biosynthetic Pathway vs. Synthetic Derivation

In biological systems, the synthesis of the native Gal-β1,3-GalNAc structure is tightly regulated. It is catalyzed by the enzyme Core 1 β1,3-galactosyltransferase (C1GALT1) , which transfers a galactose from UDP-Gal to the Tn antigen (GalNAc-α-Ser/Thr)[5].

Crucially, C1GALT1 cannot function autonomously. It requires an obligate endoplasmic reticulum chaperone known as Cosmc [4]. Without Cosmc, C1GALT1 misfolds and degrades, halting O-glycan elongation and resulting in the pathological exposure of truncated Tn antigens—a universal hallmark of carcinomas.

Biosynthesis SerThr Serine/Threonine Residue TnAntigen Tn Antigen (GalNAc-α-Ser/Thr) SerThr->TnAntigen ppGalNAcT (UDP-GalNAc) TAntigen T Antigen (Core 1) (Gal-β1,3-GalNAc-α-Ser/Thr) TnAntigen->TAntigen C1GALT1 (UDP-Gal) Cosmc Cosmc Chaperone (Folding Assistant) C1GALT1 C1GALT1 (Core 1 Synthase) Cosmc->C1GALT1 Folds & Activates Synthetic Synthetic Derivative Gal-β1,3-GalNAc-β-OMe TAntigen->Synthetic Chemical Methylation (In Vitro)

Biosynthetic pathway of Core 1 O-glycan (T-antigen) and its synthetic methyl glycoside derivative.

Quantitative Data: Lectin Binding Profiles

Gal-β1,3-GalNAc is the primary recognition motif for several plant and animal lectins. Understanding the differential affinities of these lectins is critical for selecting the correct probe for diagnostic histochemistry or glycan array screening[3][6].

Table 1: Comparative Lectin Binding Affinities for Gal-β1,3-GalNAc

LectinSource OrganismPrimary SpecificityBinding Affinity / PreferenceExperimental Application
Peanut Agglutinin (PNA) Arachis hypogaeaGal-β1,3-GalNAcHigh; strongly prefers the β-anomer.Tumor biomarker detection; requires prior sialidase treatment in tissues.
Jacalin Artocarpus integrifoliaGal-β1,3-GalNAcHigh; prefers the α-anomer but binds both.IgA1 isolation; profiling of mucin-type O-glycans.
Maclura pomifera agglutinin (MPA) Maclura pomiferaGal-β1,3-GalNAcModerate to High.High-throughput glycan microarray screening.
Amaranthus caudatus agglutinin (ACA) Amaranthus caudatusGal-β1,3-GalNAcModerate; requires free hydroxyls at C4.Histochemical staining of colon cancer lines (e.g., HT29).

Experimental Protocol: Self-Validating SPR Kinetic Profiling

To accurately measure the binding affinity (


) of a lectin (e.g., PNA) to Gal-β1,3-GalNAc-β-OMe, Surface Plasmon Resonance (SPR) is the gold standard. The following protocol is designed as a self-validating system to ensure data integrity.
Phase 1: Ligand Immobilization
  • Surface Preparation: Activate a carboxymethylated dextran sensor chip (CM5) using standard EDC/NHS chemistry.

  • Conjugation: Flow a modified, amine-functionalized derivative of Gal-β1,3-GalNAc-β-OMe over the active surface at 10 μL/min until a target immobilization level of 50-100 Response Units (RU) is achieved.

    • Causality: Immobilizing the small molecular glycan (rather than the massive lectin) prevents mass-transport limitations and mitigates the avidity effects caused by the tetrameric nature of PNA, ensuring we measure true 1:1 interaction kinetics.

  • Quenching: Block unreacted ester groups with 1M Ethanolamine-HCl (pH 8.5).

Phase 2: Analyte Preparation & Injection
  • Buffer Formulation: Prepare running buffer containing 10 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM

    
    , 1 mM 
    
    
    
    , and 0.05% Tween-20.
    • Causality: Divalent cations (

      
      , 
      
      
      
      ) are strictly required to maintain the structural integrity of the carbohydrate-binding domain in many lectins. Omission of these ions will result in a false-negative binding signal.
  • Injection: Inject serial dilutions of PNA (3.125 nM to 100 nM) at a high flow rate of 30 μL/min for 180 seconds.

    • Causality: A high flow rate minimizes analyte rebinding events during the dissociation phase, allowing for the accurate calculation of the dissociation rate constant (

      
      ).
      
Phase 3: Self-Validation (Specificity Control)
  • Competitive Inhibition: Pre-incubate the 100 nM PNA sample with 10 mM free Gal-β1,3-GalNAc-β-OMe in solution for 30 minutes prior to injection.

  • Verification: Inject the pre-incubated mixture over the chip.

    • Causality: If the SPR response is completely abrogated (drops to baseline), it validates that the interaction is highly specific to the lectin's carbohydrate-binding pocket, ruling out non-specific protein-matrix interactions.

References

  • Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)
  • N-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA | 88274-25-3 - ChemicalBook. Chemicalbook.com.
  • 56913 - Gene ResultC1GALT1 core 1 synthase, glycoprotein-N-acetylgalactosamine 3-beta-galactosyltransferase 1 [ (human)] - NCBI. Nih.gov.
  • Characterization and Engineering of Drosophila melanogaster β1-3-Galactosyltransferase for Glycoengineering Applications.
  • Anti-Thomsen-Friedenreich-Ag (anti-TF-Ag) potential for cancer therapy - IMR Press. Imrpress.com.
  • Community-Based Network Study of Protein-Carbohydrate Interactions in Plant Lectins Using Glycan Array D

Sources

Biological role of N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA in cellular processes.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unveiling the Biological Role of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine in Cellular Processes: A Technical Guide for Glycobiology and Oncology

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

In the rapidly evolving field of glycobiology, the structural elucidation and functional manipulation of tumor-associated carbohydrate antigens (TACAs) are paramount for advancing targeted oncology. This whitepaper provides an in-depth mechanistic analysis of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine methyl glycoside (CAS 88274-25-3), commonly referred to as the methyl glycoside of the Thomsen-Friedenreich (TF) antigen (Gal-β1,3-GalNAc-β-OMe)[1][2].

As a stable, synthetic biochemical probe, this molecule serves as a critical surrogate for the endogenous TF antigen—a core 1 O-glycan that is aberrantly exposed on the surface of approximately 90% of human carcinomas[3][4]. By acting as a competitive inhibitor in lectin-binding assays, this compound allows researchers to dissect the precise cellular processes driven by the TF antigen, most notably tumor metastasis, endothelial adhesion, and immune evasion [4][5].

Mechanistic Biology: The TF Antigen Axis in Cellular Processes

Aberrant Glycosylation and Epitope Unmasking

In healthy epithelial cells, the core 1 structure (Gal-β1,3-GalNAc) is a transient intermediate in the Golgi apparatus. It is rapidly extended by other glycosyltransferases or masked by sialic acid. However, during oncogenesis, dysregulation of the glycosylation machinery—often due to mutations in the Cosmc chaperone or downregulation of core 2 β-1,6-N-acetylglucosaminyltransferase—halts this elongation[5][6]. The result is the pathological unmasking of the TF antigen on membrane glycoproteins like MUC1[5][7].

Galectin-Mediated Metastatic Docking

The primary biological role of the exposed TF antigen in cancer is facilitating metastasis through carbohydrate-protein interactions. Circulating tumor cells (CTCs) expressing the TF antigen utilize it as a high-affinity ligand for Galectin-3 , a β-galactoside-binding protein heavily expressed on the surface of vascular endothelial cells[5][7].

This interaction initiates the "docking" phase of metastasis. The binding of the TF antigen to Galectin-3 induces homotypic aggregation of tumor cells and heterotypic adhesion to the endothelium, providing the mechanical stability necessary for subsequent integrin activation (the "locking" phase) and eventual extravasation into secondary tissues[5][7].

Immune Evasion via Apoptosis

Beyond physical adhesion, the TF antigen interacts with Galectin-1 and Galectin-3 to modulate the tumor microenvironment. The binding of TF-expressing tumor cells to these galectins on activated T-cells triggers apoptotic signaling cascades (e.g., CD95/Fas pathways), effectively neutralizing the host's adaptive immune response and promoting tumor survival[3][7].

G A Aberrant Glycosylation (Cancer Cell) B Exposed TF Antigen (Gal-β1,3-GalNAc) A->B T-synthase/Cosmc dysregulation C Circulating Tumor Cell (CTC) in Bloodstream B->C Surface presentation on MUC1 E Docking Stage (TF-Ag : Galectin-3 Binding) C->E CTC arrests at endothelium D Galectin-3 Expression (Endothelial Cells) D->E Receptor availability F Integrin Activation (Locking Stage) E->F Stable adhesion G Extravasation & Metastasis F->G Tissue invasion

Figure 1: Mechanistic pathway of TF Antigen-mediated metastatic docking and extravasation.

Quantitative Data: Binding Kinetics and Expression

To effectively utilize Gal-β1,3-GalNAc-β-OMe (CAS 88274-25-3) in experimental models, one must understand the baseline kinetics of the endogenous system. The table below synthesizes the quantitative parameters governing TF antigen interactions.

Target / ParameterValue / Expression LevelBiological & Experimental Significance
TF Antigen Expression ~90% of all human carcinomasServes as a universal pancarcinoma target for diagnostics and targeted therapeutics[4][8].
Galectin-3 Binding Affinity (

)
~10 - 50 μMHigh-affinity interaction driving the primary docking of CTCs to the vascular endothelium[7].
Galectin-1 Binding Affinity (

)
~50 - 100 μMMediates T-cell apoptosis; primary axis for tumor immune evasion[3].
Gal-β1,3-GalNAc-β-OMe Working Conc. 1 - 5 mM (In vitro assays)Optimal concentration range for competitive inhibition without inducing osmotic stress or cytotoxicity[2].

Experimental Methodology: Competitive Adhesion Inhibition Assay

As an application scientist, establishing a self-validating experimental system is critical. The following protocol details how to use N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine methyl glycoside to prove the causality of the TF antigen in tumor-endothelial adhesion.

Expert Insight: We utilize the methyl glycoside derivative rather than the free disaccharide because the methyl group at the anomeric center prevents mutarotation and confers resistance against rapid degradation by endogenous cellular glycosidases, ensuring a stable competitive blockade during the assay[2].

Step-by-Step Protocol

1. Cell Preparation & Detachment

  • Endothelial Cells: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to a confluent monolayer in 96-well black-walled plates.

  • Tumor Cells: Culture a TF-positive cell line (e.g., MDA-MB-435 breast cancer cells).

  • Critical Causality Step: Detach tumor cells using 2 mM EDTA , not Trypsin. Trypsin proteolytically cleaves surface glycoproteins (like MUC1), artificially destroying the TF antigen and rendering the assay invalid.

2. Fluorescent Labeling

  • Incubate the detached tumor cells with 5 μM Calcein-AM for 30 minutes at 37°C.

  • Validation: Calcein-AM is a vital dye that only fluoresces upon cleavage by intracellular esterases, ensuring that only live, metabolically active tumor cells are quantified.

3. Receptor Blockade (Competitive Inhibition)

  • Pre-incubate the HUVEC monolayers with 5 mM of Gal-β1,3-GalNAc-β-OMe (CAS 88274-25-3) dissolved in assay buffer for 1 hour at 37°C.

  • Control System: Run parallel wells with 5 mM Lactose (non-specific disaccharide control) and a vehicle-only control to self-validate the specificity of the TF-glycan blockade.

4. Co-Culture Assay

  • Add

    
     Calcein-labeled tumor cells to the HUVEC monolayers. Incubate for exactly 1 hour at 37°C under static conditions to allow Galectin-3/TF-Ag docking.
    

5. Standardized Washing

  • Wash the wells carefully 3 times with warm PBS using a multichannel pipette at a 45-degree angle. This standardized shear force removes non-adherent cells while preserving true molecular docking.

6. Fluorometric Quantification

  • Read the plate using a fluorescence microplate reader (Ex: 490 nm / Em: 520 nm). Calculate the percentage of adhesion relative to the vehicle control.

G S1 Step 1: Cell Detachment (Use EDTA, NOT Trypsin) S2 Step 2: Fluorescent Labeling (Calcein-AM on Tumor Cells) S1->S2 Preserve surface MUC1 S3 Step 3: Receptor Blockade (Add Gal-β1,3-GalNAc-β-OMe) S2->S3 Tag live cells only S4 Step 4: Co-Culture Assay (Incubate 1h, 37°C) S3->S4 Competitive Gal-3 inhibition S5 Step 5: Standardized Wash (Remove non-adherent cells) S4->S5 Allow TF-Ag docking S6 Step 6: Fluorometric Readout (Quantify Adhesion Inhibition) S5->S6 Apply shear force

Figure 2: Experimental workflow for competitive inhibition of tumor cell adhesion using synthetic TF-Ag.

Therapeutic and Diagnostic Implications

Understanding the biological role of the TF antigen through probes like CAS 88274-25-3 has directly catalyzed several drug development avenues:

  • Monoclonal Antibodies (mAbs): Antibodies targeting the TF-Ag alpha configuration (e.g., JAA-F11) have shown profound efficacy in blocking lung metastasis and improving prognosis in breast cancer models by physically occluding the Galectin-3 binding site[4][7].

  • Active Immunotherapy (Vaccines): Because the TF antigen is an oncofetal pancarcinoma antigen, it is a prime candidate for carbohydrate-based cancer vaccines designed to stimulate a cytotoxic T-cell response against TF-expressing tumors[9].

  • Small Molecule Inhibitors: Structural data derived from Gal-β1,3-GalNAc-β-OMe binding assays are currently being used to design high-affinity, orally bioavailable Galectin-3 antagonists to prevent metastatic seeding[7].

References

  • Title: N-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA | 88274-25-3 Source: ChemicalBook URL
  • Title: Profiling of Naturally Occurring Antibodies to the Thomsen-Friedenreich Antigen in Health and Cancer: The Diversity and Clinical Potential Source: NIH / PMC URL
  • Title: Interaction of the Oncofetal Thomsen–Friedenreich Antigen with Galectins in Cancer Progression and Metastasis Source: Frontiers in Oncology URL
  • Title: Schematic representation of TF antigen participation in adhesion of metastatic cancer cells to the endothelium Source: ResearchGate URL
  • Title: Expression of Thomsen–Friedenreich Antigen in Colorectal Cancer and Association with Microsatellite Instability Source: MDPI URL
  • Title: Anti-Thomsen-Friedenreich-Ag (anti-TF-Ag)
  • Title: Anti-Thomsen-Friedenreich-Ag (anti-TF-Ag)
  • Source: NCI Thesaurus / Doctor.

Sources

Discovery and natural occurrence of N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA.

Author: BenchChem Technical Support Team. Date: March 2026

Discovery and Natural Occurrence of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine (Thomsen-Friedenreich Antigen)

Part 1: Executive Summary & Chemical Identity

Subject Identity : The chemical string N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GA (often abbreviated in chemical catalogs as Gal-β1,3-GalNAc ) refers to the disaccharide core of the Thomsen-Friedenreich (TF) antigen , also known as the Core 1 O-glycan .[1]

While the specific catalog name (CAS 88274-25-3) often refers to the beta-methyl glycoside used as a laboratory standard, the biological entity is the alpha -linked conjugate found on human cell surfaces. This guide bridges the gap between the synthetic reagent and its profound role in oncology and glycobiology.

Feature Technical Specification
IUPAC Name β-D-Galactopyranosyl-(1→3)-2-acetamido-2-deoxy-D-galactopyranose
Common Names Thomsen-Friedenreich Antigen, T-Antigen, TF Antigen, Core 1
Structure Galβ1-3GalNAc
Biological Linkage Galβ1-3GalNAcα 1-Ser/Thr (in mucins/glycoproteins)
Primary Relevance Pan-carcinoma antigen (exposed in ~90% of carcinomas)

Part 2: Discovery and Historical Context

The discovery of this molecule is a classic example of serendipity in science, evolving from a "bacterial contamination" artifact to a critical cancer biomarker.

The "Hübener-Thomsen-Friedenreich" Phenomenon (1927-1930)

The story began not with chemical synthesis, but with a puzzling observation in blood transfusion medicine.[1]

  • Observation : Oluf Thomsen (1927) noticed that stored red blood cells (RBCs) became "pan-agglutinable"—they clumped when mixed with serum from any human donor, regardless of blood type.[1]

  • Mechanism Elucidation : Thomsen’s student, V. Friedenreich (1930), identified the cause: bacterial contamination. Bacteria (e.g., Vibrio cholerae, Clostridium perfringens) produced an enzyme (neuraminidase) that stripped away surface sialic acids.

  • The "T-Antigen" : This enzymatic stripping "unmasked" a hidden carbohydrate structure on the RBC surface. Friedenreich named this the T-antigen (T for Thomsen).[2][3] All humans possess naturally occurring anti-T antibodies (likely induced by gut flora), causing the agglutination.

Structural Elucidation (1950s-1960s)

The precise chemical identity of the T-antigen was unknown for decades.

  • The Glycophorin Connection : In the 1960s, Klenk and Uhlenbruck localized the antigen to glycophorin A, the major sialoglycoprotein of RBCs.[3]

  • Chemical Proof : Kim and Uhlenbruck (1966) used inhibition studies with specific disaccharides.[3] They demonstrated that Gal-β1,3-GalNAc was the most potent inhibitor of the anti-T lectin (Peanut Agglutinin, PNA), definitively establishing the structure as N-Acetyl-3-O-β-D-galactopyranosyl-D-galactosamine .

Part 3: Natural Occurrence & Biosynthesis

In human biology, the occurrence of Gal-β1,3-GalNAc is dictated by a "Cryptic vs. Exposed" paradigm. It is ubiquitous but usually hidden.

The "Cryptic" State (Healthy Tissue)

In normal epithelial cells, the T-antigen is an intermediate, not an endpoint.

  • Biosynthesis : The enzyme C1GALT1 (T-synthase) creates the T-antigen by adding Galactose to the Tn antigen (GalNAc-Ser/Thr).

  • Masking : Immediately after formation, the T-antigen is extended or capped by sialic acids (via ST3Gal1 or ST6GalNAc ) to form complex mucins.

  • Result : The raw Gal-β1,3-GalNAc epitope is masked by a negative charge shield, preventing immune recognition.

The "Exposed" State (Carcinoma)

In cancer (breast, colon, prostate), the masking machinery fails.

  • Mechanism : Dysregulation of glycosyltransferases (downregulation of extension enzymes) or mutations in the chaperone Cosmc (required for T-synthase function) lead to the accumulation of truncated O-glycans.

  • Result : The "naked" T-antigen is exposed on the cell surface. This exposure correlates with metastasis, as the T-antigen mediates adhesion to the endothelium via Galectin-3 .

Biosynthetic Pathway Diagram

The following diagram illustrates the critical junction where healthy glycosylation diverges from the pathological expression of the T-antigen.

Biosynthesis Protein Ser/Thr Residue (Protein Backbone) Tn Tn Antigen (GalNAc-Ser/Thr) Protein->Tn +GalNAc T_Antigen T-Antigen (Core 1) (Gal-b1,3-GalNAc) Tn->T_Antigen +Gal (Rate Limiting) Sialyl_T Sialyl-T / Disialyl-T (Masked Mucin) T_Antigen->Sialyl_T Healthy Tissue (Masking) Complex Complex Core 2 O-Glycans T_Antigen->Complex Healthy Tissue (Elongation) GALNT GALNTs (Initiation) GALNT->Tn C1GALT1 C1GALT1 (T-Synthase) C1GALT1->T_Antigen Cosmc Cosmc (Chaperone) Cosmc->C1GALT1 Required for Folding ST3Gal ST3Gal1 (Sialyltransferase) ST3Gal->Sialyl_T C2GnT C2GnT (Branching) C2GnT->Complex

Caption: The central role of T-Antigen (Red) as a biosynthetic checkpoint. In cancer, the pathways to Green nodes (Masking/Elongation) are often blocked, leading to T-Antigen accumulation.

Part 4: Experimental Protocols & Characterization

For researchers working with CAS 88274-25-3 (the synthetic standard) or isolating the natural antigen, the following protocols ensure valid identification.

Protocol 1: Lectin-Based Detection (The "Gold Standard")

Principle : Peanut Agglutinin (PNA ) binds specifically to the terminal Gal-β1,3-GalNAc sequence. It does not bind sialylated forms.

  • Preparation : Fix cells (4% paraformaldehyde) or prepare tissue microarray.

  • Neuraminidase Treatment (Control) :

    • Treat one set of samples with Vibrio cholerae neuraminidase (0.1 U/mL, 37°C, 1 hr).

    • Rationale: This strips sialic acid, converting cryptic Sialyl-T into exposed T-antigen. This serves as the "Total T-antigen" control.

  • Staining :

    • Incubate with Biotinylated-PNA (10 µg/mL) for 1 hr at RT.

    • Note: PNA requires Ca²⁺ and Mg²⁺; ensure buffer contains 1mM CaCl₂/MgCl₂.

  • Detection : Incubate with Streptavidin-FITC or HRP.

  • Interpretation :

    • Staining without Neuraminidase : Indicates naturally exposed T-antigen (Cancer phenotype).

    • Staining only after Neuraminidase : Indicates normal, sialylated mucins (Healthy phenotype).

Protocol 2: Chemical Synthesis (Enzymatic Route)

While chemical synthesis is complex, the enzymatic route using recombinant T-synthase is preferred for generating biological standards.

ComponentConcentration/ConditionRole
Acceptor 10 mM GalNAc-α-O-Bn (or Protein-GalNAc)Substrate mimicking Tn-antigen.
Donor 15 mM UDP-GalactoseSugar donor.
Enzyme Recombinant soluble C1GALT1Catalyzes β1-3 linkage.
Buffer 50 mM MES, pH 6.5, 10 mM MnCl₂Mn²⁺ is an obligate cofactor.
Purification HPLC (C18 column)Separate product from UDP.

References

  • Thomsen, O. (1927).[1] "Ein vermehrungsfähiges Agens als Veränderer des isoagglutinatorischen Verhaltens der roten Blutkörperchen." Zeitschrift für Immunitätsforschung, 52, 85-107. (Discovery of the phenomenon).

  • Friedenreich, V. (1930).[1][3] "The Thomsen Hemagglutination Phenomenon." Levin and Munksgaard, Copenhagen. (Identification of the enzymatic mechanism).

  • Springer, G. F. (1984). "T and Tn, general carcinoma autoantigens." Science, 224(4654), 1198-1206. Link (Establishment as a pan-carcinoma antigen).

  • Ju, T., & Cummings, R. D. (2002). "A sudden insight into the role of Cosmc in the O-glycosylation pathway." Proceedings of the National Academy of Sciences, 99(26), 16613-16618. Link (Biosynthesis and chaperone role).

  • Yu, L. G. (2007). "The oncofetal Thomsen-Friedenreich carbohydrate antigen in cancer progression." Glycoconjugate Journal, 24(8), 411-420. Link (Clinical relevance and Galectin-3 interaction).

  • Klenk, E., & Uhlenbruck, G. (1960). "Über neuraminsäurehaltige Mucoide aus Menschenerythrocytenstroma, ein Beitrag zur Chemie der Agglutinogene." Hoppe-Seyler's Zeitschrift für physiologische Chemie, 319, 151-160. (Structural localization to glycophorin).[3]

Sources

Physicochemical Properties of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosaminide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside (Galβ1-3GalNAcβ-OMe).

Technical Guide for Biochemical Research & Drug Development

Executive Summary

This guide details the physicochemical and functional properties of Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside (CAS: 88274-25-3), often abbreviated in catalog nomenclature as N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA .[1]

This disaccharide is a synthetic methyl glycoside of the Thomsen-Friedenreich antigen (T-antigen) core.[1] While the natural T-antigen (Galβ1-3GalNAcα-Ser/Thr) is a tumor-associated carbohydrate antigen (TACA) linked to protein backbones via an alpha-linkage, this reagent (beta-methyl glycoside) serves as a critical soluble model for structural biology, lectin binding kinetics (e.g., Arachis hypogaea agglutinin), and glycosyltransferase inhibition studies.[1] Its high water solubility and defined stereochemistry make it a standard for calibrating analytical systems in glycobiology.

Chemical Identity & Structure

Nomenclature & Identification
Property Data
IUPAC Name Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside
Common Synonyms Galβ1-3GalNAcβ-OMe; T-Antigen Methyl Glycoside (Beta); Methyl β-D-Gal-(1→3)-β-D-GalNAc
CAS Number 88274-25-3
Molecular Formula C₁₅H₂₇NO₁₁
Molecular Weight 397.38 g/mol
SMILES CO[C@@H]1O[C@H]2O)[C@H]1NC(C)=O
Stereochemistry Beta (β) anomer at methyl glycosidic bond; Beta (β) 1→3 inter-glycosidic linkage
Structural Visualization

The following diagram illustrates the connectivity, highlighting the Galactose donor, the GalNAc acceptor, and the beta-methyl protecting group that locks the anomeric configuration.

G Figure 1: Structural connectivity of Galβ1-3GalNAcβ-OMe (CAS 88274-25-3). Gal β-D-Galactose (Donor) Linkage β-1,3 Glycosidic Bond Gal->Linkage GalNAc β-D-GalNAc (Acceptor) Linkage->GalNAc Methyl Methyl Group (β-OMe) GalNAc->Methyl Anomeric C1

[1][5]

Physicochemical Properties

Physical State & Solubility
  • Appearance: White to off-white crystalline powder.

  • Solubility:

    • Water: Highly soluble (>50 mg/mL). The presence of multiple hydroxyl groups and the acetamido moiety facilitates strong hydrogen bonding with water.

    • DMSO: Soluble.

    • Ethanol: Sparingly soluble.

  • Hygroscopicity: Moderately hygroscopic. Storage under desiccation is required to prevent hydrolysis or weight error during weighing.

Thermal & Stability Profile
  • Melting Point: Typically decomposes above 200°C (characteristic of carbohydrate derivatives).

  • Stability:

    • pH Stability: Stable in neutral and chemically inert buffers (pH 6.0–8.0).

    • Hydrolysis: The glycosidic bonds are susceptible to acid hydrolysis (e.g., 2M TFA at 100°C) and specific enzymatic cleavage by endo-α-N-acetylgalactosaminidase (if alpha-linked) or β-galactosidases .[1]

    • Storage: -20°C is recommended for long-term stability to prevent anomerization or degradation.[1]

Biological Significance & Applications

T-Antigen Mimicry

The core structure Galβ1-3GalNAc is the Thomsen-Friedenreich (TF) antigen.[1][2] In healthy cells, this core is usually sialylated (masked).[1] In carcinomas (breast, colon, prostate), it is often exposed (unmasked), making it a key tumor marker.[1]

  • Reagent Utility: This beta-methyl glycoside is used to study the binding specificity of TF-binding lectins, such as Peanut Agglutinin (PNA) and Jacalin .

  • Note on Stereochemistry: PNA binds preferentially to the Galβ1-3GalNAc structure. While the natural linkage to Ser/Thr is alpha (α), the beta-methyl glycoside (CAS 88274-25-3) is often used as a soluble competitive inhibitor or reference standard in NMR and crystallographic studies to define the binding pocket geometry of anti-TF antibodies.[1]

Experimental Workflow: Lectin Binding Assay

The following protocol outlines the use of this molecule as an inhibitor to validate lectin specificity.

  • Preparation: Dissolve Galβ1-3GalNAcβ-OMe in PBS to create a 100 mM stock solution.

  • Incubation: Mix biotinylated Peanut Agglutinin (PNA) (5 µg/mL) with varying concentrations (0.1 µM – 10 mM) of the inhibitor. Incubate for 30 min at RT.

  • Application: Apply the mixture to TF-antigen-coated microplates (e.g., asialofetuin-coated).

  • Detection: Wash and detect bound PNA using Streptavidin-HRP.

  • Result: A decrease in signal confirms specific binding to the Galβ1-3GalNAc core.

Biosynthetic Pathway Context

This molecule mimics the product of the C1GALT1 (Core 1 Synthase) enzyme, which transfers Galactose from UDP-Gal to GalNAc-Ser/Thr.[1]

Pathway Figure 2: Biosynthetic context of the T-Antigen core and its synthetic mimic. UDP_Gal UDP-Galactose Enzyme C1GALT1 (Core 1 Synthase) UDP_Gal->Enzyme GalNAc_Prot GalNAc-α-Ser/Thr (Tn Antigen) GalNAc_Prot->Enzyme Product Galβ1-3GalNAc-α-Ser/Thr (T-Antigen) Enzyme->Product Glycosyl Transfer Reagent Galβ1-3GalNAcβ-OMe (Synthetic Mimic) Product->Reagent Structural Analogy

[1][3][5][6]

Analytical Protocols

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for verifying the beta-linkage and purity.

  • Solvent: D₂O at 25°C.

  • Key Signals (¹H NMR, 500 MHz):

    • H-1 (Gal): Doublet at ~4.45 ppm (

      
       Hz), confirming the beta  configuration of the Galactose.
      
    • H-1 (GalNAc): Doublet at ~4.3–4.5 ppm (depending on exact conditions), confirming the beta -methyl glycoside.[1] (Note: Alpha-anomers typically appear >4.8 ppm).[1]

    • N-Acetyl (-NHCOCH₃): Singlet at ~2.04 ppm (3H).[1]

    • O-Methyl (-OCH₃): Singlet at ~3.55 ppm (3H).[1]

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+).

  • Expected Ions:

    • 
       m/z[1]
      
    • 
       m/z[1]
      
    • Fragmentation often yields the loss of the Galactose unit (162 Da) or the Methyl group.

Synthesis Overview

Synthesis is typically achieved via chemical glycosylation or chemo-enzymatic routes.

  • Acceptor Preparation: Methyl 2-acetamido-2-deoxy-β-D-galactopyranoside is selectively protected (e.g., benzylidene acetal) to leave the C3-OH free.[1]

  • Donor Activation: A Galactose donor (e.g., Peracetylated Galactosyl Trichloroacetimidate) is activated using a Lewis acid (TMSOTf).[1]

  • Coupling: The donor attacks the C3-OH of the acceptor. Solvent participation (e.g., acetonitrile) or neighbor group participation ensures beta-selectivity .[1]

  • Deprotection: Global deprotection (e.g., Zemplén transesterification) yields the final free disaccharide.

References

  • PubChem. Thomsen-Friedenreich Antigen Core (Gal-beta-1,3-GalNAc) Structure and Biology.[1] Available at: [Link][1]

  • UniProt. C1GALT1 - Glycoprotein-N-acetylgalactosamine 3-beta-galactosyltransferase 1.[1] Available at: [Link][1]

Sources

Function of N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA in glycobiology.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Function of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine (Galβ1-3GlcNAc) in Glycobiology

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The disaccharide N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine, commonly known as Galβ1-3GlcNAc or Type 1 N-acetyllactosamine (LacNAc), is a fundamental carbohydrate structure with profound implications in cellular biology and pathology. While often overshadowed by its isomeric counterpart, Type 2 LacNAc (Galβ1-4GlcNAc), the Type 1 chain serves as a critical recognition element for a host of endogenous lectins, thereby mediating a spectrum of physiological and pathological processes. This guide provides a comprehensive overview of Galβ1-3GlcNAc, from its biosynthesis and structural significance to its functional roles in immunity, cell signaling, and cancer. We further detail robust experimental protocols for its synthesis and analysis, and explore its burgeoning potential as a therapeutic target and diagnostic biomarker, offering a holistic resource for professionals in the field of glycobiology and drug development.

Part 1: The Molecular Foundation of Galβ1-3GlcNAc

Structural Definition and Isomeric Context

Galβ1-3GlcNAc is a disaccharide composed of a galactose (Gal) molecule linked via a β1-3 glycosidic bond to an N-acetylglucosamine (GlcNAc) molecule. This specific linkage distinguishes it as a "Type 1" chain.[1] This is in contrast to the "Type 2" chain (Galβ1-4GlcNAc), where the linkage is β1-4. This seemingly minor structural variance has significant functional consequences, as it dictates the shape and electronic properties of the glycan, thereby influencing its recognition by glycan-binding proteins (GBPs), most notably galectins.[2][3] Both Type 1 and Type 2 structures can serve as foundational units for the synthesis of more complex glycans, including the addition of sialic acid or fucose to form blood group antigens.[1][4][5]

Biosynthesis and Distribution

The synthesis of Galβ1-3GlcNAc is catalyzed by a specific family of enzymes known as β1-3-galactosyltransferases (β3GalTs). These enzymes, located in the Golgi apparatus, transfer galactose from a high-energy donor substrate, UDP-galactose, to a terminal GlcNAc residue on a growing glycan chain of a glycoprotein or glycolipid.[1] N-acetyl-D-glucosamine serves as the acceptor substrate for these galactosyltransferases.[6]

The expression of β3GalTs is highly regulated and often tissue-specific, leading to a controlled distribution of Type 1 chains. In humans, Type 1 chains are predominantly found in epithelial tissues, such as those lining the gastrointestinal and reproductive tracts.[1]

G UDPGal UDP-Galactose (Donor Substrate) Enzyme β1-3-Galactosyltransferase (β3GalT) UDPGal->Enzyme Binds GlcNAc GlcNAc-R (Acceptor Substrate on Glycoprotein) GlcNAc->Enzyme Binds Product Galβ1-3GlcNAc-R (Type 1 Chain) Enzyme->Product Catalyzes Formation UDP UDP Enzyme->UDP Releases

Caption: Biosynthesis of the Galβ1-3GlcNAc (Type 1) chain.

Part 2: Functional Roles in Cellular and Systemic Biology

The Galectin-Glycan Axis: A Master Regulator

The primary functional role of Galβ1-3GlcNAc is to act as a ligand for galectins, a family of soluble β-galactoside-binding proteins.[7][8][9] By binding to glycans on cell surface receptors, galectins can form a "galectin lattice" that clusters these receptors, modulating signal strength and duration.[4] This interaction is central to numerous biological processes.[4][7]

Different galectins exhibit distinct binding preferences for Type 1 versus Type 2 LacNAc chains, which underpins their specialized biological functions. This differential recognition allows for fine-tuned control of cellular behavior based on the specific glycan structures present on the cell surface.[2]

Galectin Binding Preference / Characteristics Key References
Galectin-1 Preferentially binds Type 2 LacNAc (Galβ1-4GlcNAc).[3][3]
Galectin-3 Can bind both Type 1 and Type 2 chains, often with a preference for internal LacNAc residues within polylactosamine chains.[10]
Galectin-4 Demonstrates significant affinity for blood group antigens built upon LacNAc scaffolds.[3][3]
Galectin-7 Exhibits a preferential binding to Type 1 LacNAc (Galβ1-3GlcNAc).[3][3]
Galectin-8 (N-terminal) Shows strong binding to Galβ1-3GlcNAc and Galβ1-3GalNAc.[10][10]
Orchestration of the Immune Response

Galectin-glycan interactions are integral to nearly every facet of the immune system.[7] The presence of Galβ1-3GlcNAc on immune cell glycoproteins can influence:

  • T-Cell Activation and Apoptosis: Galectin binding can either promote or inhibit T-cell responses, contributing to immune homeostasis.[4][7]

  • Inflammation: Galectins can act as potent immunomodulators, influencing inflammatory pathways.[4]

  • Maternal-Fetal Immune Tolerance: The unique glycan landscape at the maternal-fetal interface, involving galectin recognition, is crucial for preventing rejection of the fetus.[4]

  • Pathogen Recognition: Some pathogens have evolved to either bind to host glycans like Galβ1-3GlcNAc to facilitate infection or to mimic them to evade the immune system.[4][11]

G cluster_cell T-Cell Surface TCR T-Cell Receptor (TCR) Glycoprotein with Galβ1-3GlcNAc Galectin Galectin Dimer (e.g., Galectin-7) TCR->Galectin Binds to Galβ1-3GlcNAc Outcome Modulated Signaling (Activation or Apoptosis) Galectin->Outcome Induces Receptor Clustering

Caption: Galectin-mediated cross-linking of T-cell receptors.

Implications in Cancer Biology

Aberrant glycosylation is a universal hallmark of cancer. Tumor cells often display altered expression of glycan structures, including an increase or decrease in Type 1 chains. This can have profound effects on cancer progression:

  • Metastasis and Angiogenesis: Changes in cell surface glycans can alter cell adhesion properties, promoting tumor cell detachment, migration, and the formation of new blood vessels.[4]

  • Immune Evasion: Cancer cells can manipulate their glycan profile to engage with galectins on immune cells, leading to the suppression of anti-tumor immune responses.

  • Biomarkers: The level of natural antibodies against the internal Galβ1-3GlcNAc motif has been observed to be lower in patients with breast cancer, suggesting a role in anti-cancer immune surveillance and potential as a biomarker.[12]

Part 3: Key Methodologies for Research and Development

A deep understanding of Galβ1-3GlcNAc requires robust methods for its synthesis, purification, and analysis.

Synthesis and Purification

While complex chemical synthesis is possible, enzymatic synthesis offers a highly specific and efficient route.[13][14] The following protocol is based on a well-established transgalactosylation method.[15][16][17]

Protocol 1: Enzymatic Synthesis and Purification of Galβ1-3GlcNAc

  • Principle: This two-stage enzymatic protocol first uses a β-galactosidase with broad specificity to generate a mixture of disaccharide isomers. A second, more specific β-galactosidase is then used to hydrolyze unwanted isomers, enriching the desired Galβ1-3GlcNAc product. Purification is achieved via gel filtration chromatography.

  • Materials:

    • Lactose (Galactose donor)

    • N-acetylglucosamine (GlcNAc) (Acceptor)

    • Bovine testes β-galactosidase

    • Escherichia coli β-galactosidase

    • Sodium phosphate buffer

    • Gel filtration column (e.g., Bio-Gel P-2)

    • HPLC system for analysis

  • Methodology:

    • Transgalactosylation Reaction:

      • Dissolve lactose and a molar excess of GlcNAc in sodium phosphate buffer.

      • Add bovine testes β-galactosidase.

      • Incubate at 37°C, monitoring the reaction progress by TLC or HPLC. This reaction will produce a mixture of Galβ1-3GlcNAc, Galβ1-6GlcNAc, and other isomers.

    • Selective Hydrolysis:

      • Once the initial reaction plateaus, inactivate the bovine enzyme (e.g., by heat treatment).

      • Adjust the pH of the solution to the optimal pH for E. coli β-galactosidase.

      • Add E. coli β-galactosidase. This enzyme preferentially hydrolyzes isomers other than Galβ1-3GlcNAc.

      • Incubate and monitor until the unwanted isomers are minimized.

    • Purification:

      • Terminate the reaction and concentrate the mixture.

      • Apply the concentrated sample to a pre-equilibrated gel filtration column.

      • Elute with deionized water and collect fractions.

    • Analysis and Pooling:

      • Analyze the collected fractions by HPLC.

      • Pool the fractions containing pure (>95%) Galβ1-3GlcNAc.

      • Lyophilize the pooled fractions to obtain the final product as a white powder.[16][17]

Analytical and Binding Assays

Characterizing the synthesized product and its interactions is a critical validation step.

G Start Enzymatic Synthesis (Lactose + GlcNAc) Mixture Isomer Mixture (Galβ1-3, Galβ1-6, etc.) Start->Mixture Purify Gel Filtration Chromatography Mixture->Purify Analyze Purity Check (HPLC) Purify->Analyze Product Pure Galβ1-3GlcNAc (>95%) Analyze->Product Binding Interaction Analysis (Lectin Array, SPR, ITC) Product->Binding Data Binding Affinity (Kd) & Specificity Data Binding->Data

Caption: Workflow for synthesis, purification, and analysis.

Protocol 2: Lectin Blotting for Detection of Type 1 LacNAc

  • Principle: This method uses lectins with known specificity to detect the presence of Galβ1-3GlcNAc on glycoproteins separated by SDS-PAGE and transferred to a membrane.

  • Materials:

    • Protein sample separated by SDS-PAGE and transferred to a PVDF membrane.

    • Blocking buffer (e.g., 5% BSA in TBS-T).

    • Biotinylated lectin specific for or capable of binding Type 1 LacNAc (e.g., Ricinus communis agglutinin I - RCA₁₂₀, which binds both Type 1 and 2, or a more specific research lectin if available).

    • Streptavidin-HRP conjugate.

    • Chemiluminescent HRP substrate.

  • Methodology:

    • Blocking: Block the PVDF membrane for 1 hour at room temperature to prevent non-specific binding.

    • Lectin Incubation: Incubate the membrane with the biotinylated lectin (diluted in blocking buffer) for 1-2 hours.

    • Washing: Wash the membrane thoroughly with TBS-T (3 x 10 minutes).

    • Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate for 1 hour.

    • Final Washes: Repeat the washing step.

    • Detection: Apply the chemiluminescent substrate and image the blot. The resulting bands indicate glycoproteins carrying accessible galactosyl residues, including Galβ1-3GlcNAc. Specificity can be confirmed by performing a parallel experiment where incubation with the lectin is competed with free Galβ1-3GlcNAc disaccharide.

Part 4: Therapeutic and Diagnostic Horizons

The critical roles of Galβ1-3GlcNAc in pathophysiology position it as a valuable target for modern medicine.

Drug Development and Targeting
  • Galectin Inhibition: Given the role of galectins in promoting cancer and inflammation, developing small molecules or glycomimetics that block the binding site for Galβ1-3GlcNAc is a promising therapeutic strategy.[2] These inhibitors could prevent galectin-mediated cell adhesion, signaling, and immune suppression.

  • Targeted Drug Delivery: The specificity of certain galectins for Type 1 LacNAc can be exploited for targeted drug delivery. For example, a therapeutic payload could be conjugated to a glycan that is preferentially recognized by a galectin overexpressed in a specific tissue, such as a tumor.[8]

Diagnostics and Biomarkers

As noted, the glycan profiles on cells and circulating proteins change in disease states. Monitoring the levels of glycoproteins bearing the Galβ1-3GlcNAc structure, or the levels of natural antibodies against it, could serve as a non-invasive method for the diagnosis or prognosis of diseases like breast cancer.[12]

Conclusion

N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine is far more than a simple structural isomer; it is a nuanced modulator of biological function. Its role as a primary recognition ligand for galectins places it at the crossroads of cellular communication, immune regulation, and disease progression. For researchers and developers, a thorough understanding of its biosynthesis, function, and the methodologies used to study it is paramount. As the field of glycobiology continues to mature, the targeted manipulation of the Galβ1-3GlcNAc-galectin axis holds immense promise for the development of next-generation diagnostics and therapeutics.

References

  • Hedbys, L., Johansson, E., Mosbach, K., Larsson, P. O., Gunnarsson, A., Svensson, S., & Lönn, H. (1989). Synthesis of Galβ1-3GlcNAc and Galβ1-3GlcNAcβ-SEt by an enzymatic method comprising the sequential use of β-galactosidases from bovine testes and Escherichia coli. Glycoconjugate Journal. [Link]

  • Gajęcka, M., & Bączek, T. (2024). Abnormal Galectin Signaling in the Pathomechanisms of Placental Dysfunction in Gestational Diabetes Mellitus. International Journal of Molecular Sciences. [Link]

  • Leffler, H. (2023). Structure and biochemical analysis of galectin interactions with glycoproteins. Glycoforum. [Link]

  • Hedbys, L., Johansson, E., Mosbach, K., Larsson, P. O., Gunnarsson, A., Svensson, S., & Lönn, H. (1989). Synthesis of Gal beta 1-3GlcNAc and Gal beta 1-3GlcNAc beta-SEt by an enzymatic method comprising the sequential use of beta-galactosidases from bovine testes and Escherichia coli. Glycoconjugate Journal. [Link]

  • Hedbys, L., Johansson, E., Mosbach, K., Larsson, P. O., Gunnarsson, A., Svensson, S., & Lönn, H. (1989). Synthesis of Galβ1-3GlcNAc and Galβ1-3GlcNAcβ-SEt by an enzymatic method comprising the sequential use of β-galactosidases from bovine testes and >Escherichia coli>. Lund University Publications. [Link]

  • Rabinovich, G. A. (2010). Glycobiology of immune responses. Annals of the New York Academy of Sciences. [Link]

  • Machado, I. P., & Norgard-Sumnicht, K. E. (2014). The Galα1,3Galβ1,4GlcNAc-R (α-Gal) epitope: a carbohydrate of unique evolution and clinical relevance. Frontiers in Immunology. [Link]

  • Canales, A., et al. (2022). NMR Investigation of Protein‐Carbohydrate Interactions: The Recognition of Glycans by Galectins Engineered with Fluorotryptophan. Chemistry – A European Journal. [Link]

  • Fung, H. L., & Demetriou, M. (2014). Key regulators of galectin–glycan interactions. Glycobiology. [Link]

  • Tsvetkov, Y. E., et al. (2015). Synthesis of Oligosaccharides Containing Internal and Terminal Fragment Galβ1-3GlcNAc. Russian Journal of Bioorganic Chemistry. [Link]

  • Hayes, B. K., Hart, G. W., & Chalkley, R. J. (2005). Analytical Methods for the Study of O-GlcNAc Glycoproteins and Glycopeptides. Methods in Enzymology. [Link]

  • Navakouski, M., et al. (2019). Human Natural Antibodies Recognizing Glycan Galβ1-3GlcNAc (LeC). International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Glycosylation patterns of Galβ1-3GlcNAcβ1- to form the blood group A, B, H and Lewis blood group antigens. ResearchGate. [Link]

  • Ashmus, R. A., et al. (2016). Synthesis of Galα(1,3)Galβ(1,4)GlcNAcα-, Galβ(1,4)GlcNAcα- and GlcNAc-containing neoglycoproteins and their immunological evaluation in the context of Chagas disease. Glycobiology. [Link]

  • Ashmus, R. A., et al. (2016). Synthesis of Galα(1,3)Galβ(1,4)GlcNAcα-, Galβ(1,4)GlcNAcα- and GlcNAc-containing neoglycoproteins and their immunological evaluation in the context of Chagas disease. PubMed. [Link]

  • Garcés-García, P., et al. (2013). Synthesis and characterization of sulfated Gal-β-1,3/4-GlcNAc disaccharides through consecutive protection/glycosylation steps. Chemistry – An Asian Journal. [Link]

  • Bumba, L., et al. (2021). Exploring galectin interactions with human milk oligosaccharides and blood group antigens identifies BGA6 as a functional galectin-4 ligand. Journal of Biological Chemistry. [Link]

  • Liu, Y., et al. (2023). Unambiguous identification and quantification of galactose-α-1,3-galactose as a critical quality attribute with mass spectrometry and exoglycosidases. Analytical and Bioanalytical Chemistry. [Link]

  • Clarke, B. R., et al. (2011). Characterization of Two UDP-Gal:GalNAc-Diphosphate-Lipid β1,3-Galactosyltransferases WbwC from Escherichia coli Serotypes O104 and O5. Journal of Bacteriology. [Link]

  • Vértesy, S., et al. (2016). Lectin-Glycan Interaction Network-Based Identification of Host Receptors of Microbial Pathogenic Adhesins. mBio. [Link]

  • Varki, A., et al. (Eds.). (2022). Structures Common to Different Types of Glycans. Essentials of Glycobiology, 4th edition. [Link]

  • Renkonen, O., et al. (1989). Wheat germ agglutinin chromatography of GlcNacβ1-3(GlcNAcβl-6)Gal and GlcNAcβ1-3(GlcNAcβ1-6)Galβ1-4GlcNAc, obtained by in vitro synthesis and by partial cleavage of teratocarcinoma poly-N-acetyllactosaminoglycans. Biochemistry and Cell Biology. [Link]

  • Varki, A., et al. (Eds.). (2022). Glycans in Acquired Human Diseases. Essentials of Glycobiology, 4th edition. [Link]

Sources

Preliminary research on N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA's mechanism of action.

Technical Whitepaper: Mechanism of Action of Methyl -D-Gal-(1 3)-GalNAc- (Synthetic TF Antigen Core)

Executive Summary & Molecular Identity

Compound Identifier: N-Acetyl-3-O-


Standard Nomenclature:



Common Abbreviation:


CAS Registry Number:

This technical guide delineates the preliminary mechanism of action (MOA) for Gal


1-3GalNAc

-OMe
Thomsen-Friedenreich (TF) antigen


glycomimetic probecompetitive inhibitor

Its primary utility lies in targeting Galectin-3 (Gal-3) and Macrophage Galactose-type Lectin (MGL/CD301) , two carbohydrate-binding proteins pivotal in tumor metastasis, immune evasion, and fibrosis. This guide explores its binding kinetics, structural inhibition mechanism, and experimental validation protocols.

Mechanism of Action: Ligand-Receptor Dynamics

The pharmacological potential of Gal


stoichiometric competitive displacement
Primary Target: Galectin-3 Carbohydrate Recognition Domain (CRD)

Galectin-3 is a chimera-type lectin that forms pentamers upon binding to multivalent glycoproteins, creating a lattice on the cell surface that regulates receptor retention (e.g., EGFR, TGF

1
  • Binding Mode: The disaccharide binds to the canonical carbohydrate-binding groove on the convex face of the Gal-3 CRD.

  • Key Interactions:

    • Hydrophobic Stacking: The galactose ring stacks against a conserved Tryptophan residue (Trp181 in human Gal-3).

    • Hydrogen Bonding: The C4-OH and C6-OH of the galactose unit engage the "Glu-Water-Arg-Water" motif (Glu184, Arg144) essential for affinity.

    • Specificity: Unlike Galectin-1, which has low affinity for the TF antigen due to steric hindrance from a specific loop (residues 51-55), Galectin-3 accommodates the Gal

      
      1-3GalNAc structure with high affinity (
      
      
      for the monomer).
Functional Consequence: Lattice Disruption

By occupying the CRD, Gal


  • Inhibition of Metastasis: Blocks the adhesion of circulating tumor cells (overexpressing TF antigen) to the endothelium (expressing Galectin-3).

  • Immune Modulation: Interacts with MGL on dendritic cells and macrophages, potentially modulating antigen presentation and T-cell activation profiles.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism disrupting the Galectin-3 signaling axis.

Galectin3_Inhibitioncluster_outcomeTherapeutic OutcomeGal3Galectin-3 (Pentamer)EndotheliumEndothelium(Galectin-3 Ligands)Gal3->Endothelium Cross-linksMetastasisMetastasis(Cell Adhesion)Gal3->Metastasis PromotesTumorCellTumor Cell(TF-Antigen High)TumorCell->Gal3 Naturally BindsCompoundGal-beta-1,3-GalNAc-beta-OMe(Decoy Ligand)Compound->Gal3 Competitive Binding(High Affinity)Block||Compound->BlockInhibitionAdhesion Blocked(Lattice Disruption)Compound->Inhibition Induces

Figure 1: Mechanism of Galectin-3 lattice disruption by Gal


Experimental Protocols for Validation

To validate the MOA and affinity of this compound, the following self-validating experimental systems are recommended.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the dissociation constant (

Methodology:

  • Ligand Immobilization: Immobilize Recombinant Human Galectin-3 (rhGal-3) on a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry) to a density of ~3000 RU.

    • Control Channel: Activate and block with ethanolamine without protein.

  • Analyte Preparation: Dissolve Gal

    
    1-3GalNAc
    
    
    -OMe in HBS-EP+ buffer (pH 7.4). Prepare a concentration series (e.g., 0, 10, 50, 100, 250, 500
    
    
    ).
  • Injection Cycle:

    • Flow rate: 30

      
      /min.
      
    • Contact time: 60 seconds (association).

    • Dissociation time: 120 seconds.

  • Regeneration: Short pulse (10s) of 100 mM Lactose or 10 mM Glycine-HCl (pH 2.5) to remove bound glycan.

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model (or steady-state affinity model if kinetics are too fast) to derive

    
    .
    

Validation Criteria:

  • 
     should be in the range of 50–100 
    
    
    .
  • Lactose control should show

    
     (lower affinity than TF antigen).
    
Protocol B: Solid-Phase Inhibition Assay

Objective: Assess the compound's ability to inhibit Galectin-3 binding to a multivalent glycoprotein (Asialofetuin), mimicking the cell surface.

Methodology:

  • Coating: Coat 96-well ELISA plates with Asialofetuin (ASF) (1

    
    /well) in carbonate buffer (pH 9.6) overnight at 4°C.
    
  • Blocking: Block with 3% BSA in PBS-T for 1 hour.

  • Competition:

    • Pre-incubate Biotinylated rhGal-3 (0.5

      
      ) with serial dilutions of Gal
      
      
      1-3GalNAc
      
      
      -OMe (0.1
      
      
      to 10
      
      
      ) for 30 mins.
  • Binding: Transfer mixtures to the ASF-coated plate and incubate for 1 hour.

  • Detection: Wash 3x with PBS-T. Add Streptavidin-HRP (1:5000) followed by TMB substrate.

  • Quantification: Measure OD450. Calculate

    
    .
    

Data Presentation:

CompoundTargetExpected

Relative Potency (vs Lactose)
Gal

1-3GalNAc

-OMe
Galectin-3~150

High
Lactose (Control)Galectin-3~1.5

Low (Reference)
Gal

1-3GalNAc

-Ser
Galectin-3~65

Very High (Native)

Quantitative Analysis of Binding Specificity[2]

The following table summarizes the comparative binding affinity of Galectin-3 versus Galectin-1 for TF-antigen derivatives, highlighting the selectivity of the target molecule.

Ligand StructureGalectin-3 Affinity (

)
Galectin-1 Affinity (

)
Specificity Note
Gal

1-3GalNAc

-OMe
~65

> 1000

Highly Gal-3 Selective
Gal

1-3GalNAc

-Thr (Native)
22

No BindingNative Mucin Core
Gal

1-4Glc (Lactose)
240

48

Gal-1 prefers Type 2 LacNAc

Data derived from isothermal titration calorimetry (ITC) and SPR studies [1, 2].

Biosynthetic & Research Applications

Beyond inhibition, this molecule serves as a defined acceptor substrate for glycosyltransferase characterization.

Sialylation Pathway

It acts as a substrate for ST3Gal1 (CMP-N-acetylneuraminate-beta-galactosamide-alpha-2,3-sialyltransferase 1).

  • Reaction: Gal

    
    1-3GalNAc
    
    
    -OMe + CMP-Neu5Ac
    
    
    Neu5Ac
    
    
    2-3Gal
    
    
    1-3GalNAc
    
    
    -OMe (Sialyl-T).
  • Significance: This conversion mimics the "capping" of the TF antigen seen in healthy cells, which prevents Galectin-3 binding.

BiosynthesisSubstrateGal-beta-1,3-GalNAc-beta-OMe(Core 1 Acceptor)ProductSialyl-T Antigen(Neu5Ac-Gal-GalNAc)Substrate->Product + CMP-Neu5AcEnzymeST3Gal1(Sialyltransferase)Enzyme->Substrate Catalyzes

Figure 2: Enzymatic sialylation of the scaffold, masking the Galectin-3 binding epitope.

References

  • Zhang, Y., et al. (2019). "Synthesis, binding affinity, and inhibitory capacity of cyclodextrin-based multivalent glycan ligands for human galectin-3." Bioorganic & Medicinal Chemistry.

  • Bian, C.F., et al. (2011). "Structural Basis for Distinct Binding Properties of the Human Galectins to Thomsen-Friedenreich Antigen." PLoS ONE.

  • Ideo, H., et al. (2002). "High-affinity binding of recombinant human galectin-4 to SO(3)(-)-->3Galbeta1-->3GalNAc pyranoside." Glycobiology.

  • ChemicalBook. (2025). "N-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA Product Information."

The Architect of Recognition: A Technical Guide to N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine (Galβ1-3GlcNAc) in Cell Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cell surface is a dynamic landscape, adorned with a complex array of carbohydrate structures, or glycans, that collectively form the glycocalyx. These structures are not mere decorations; they are critical mediators of cellular communication, dictating interactions that govern everything from immune surveillance to metastatic progression. Within this intricate "sugar code," the disaccharide N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine (Galβ1-3GlcNAc), also known as Type 1 N-acetyllactosamine (LacNAc), emerges as a key architectural element. This guide provides an in-depth technical exploration of Galβ1-3GlcNAc, detailing its biosynthesis, its role as a recognition motif for glycan-binding proteins, and its subsequent influence on critical cell signaling pathways. We will dissect the molecular logic that positions this specific glycan as a modulator of receptor function and provide field-tested methodologies for its study, aimed at researchers, scientists, and drug development professionals seeking to decode and target this crucial aspect of cell biology.

The Molecular Profile of Galβ1-3GlcNAc: Structure and Biosynthesis

The function of any signaling molecule is intrinsically linked to its structure. Galβ1-3GlcNAc is a disaccharide composed of a galactose (Gal) molecule linked via a β1-3 glycosidic bond to an N-acetylglucosamine (GlcNAc) molecule.[1][2] This seemingly subtle linkage is paramount, distinguishing it from its more common isomer, Type 2 LacNAc (Galβ1-4GlcNAc), and the O-glycan Core 1 structure, the Thomsen-Friedenreich (TF or T) antigen (Galβ1-3GalNAc).[3][4][5][6]

The biosynthesis of Type 1 LacNAc chains is a carefully orchestrated process occurring within the Golgi apparatus, primarily catalyzed by a family of β1,3-N-acetylglucosaminyltransferases (B3GNTs).[7][8] These enzymes transfer a GlcNAc residue to a terminal galactose, initiating the formation of the Type 1 chain, which can then be further elongated.[7][8] The expression and activity of specific B3GNTs are often tissue-specific and can be significantly altered in pathological states, such as cancer, leading to an aberrant display of Galβ1-3GlcNAc structures on the cell surface.[7]

cluster_golgi Golgi Apparatus UDP_GlcNAc UDP-GlcNAc B3GNT β1,3-N-acetylglucosaminyl -transferase (B3GNT) UDP_GlcNAc->B3GNT Gal_Terminus Galactose-Terminus on Glycoprotein/Glycolipid Gal_Terminus->B3GNT Product Galβ1-3GlcNAc Terminus (Type 1 LacNAc) B3GNT->Product Transfers GlcNAc Elongation Further Elongation (e.g., Polylactosamine) Product->Elongation

Caption: Biosynthesis of the Galβ1-3GlcNAc (Type 1 LacNAc) structure.

The Signaling Nexus: Galβ1-3GlcNAc as a Ligand for Galectins

The biological significance of Galβ1-3GlcNAc lies in its role as a recognition epitope for a class of endogenous glycan-binding proteins known as galectins.[1][2][9] Galectins translate the glycan code into cellular action by binding to specific carbohydrate structures and subsequently cross-linking glycoproteins on the cell surface or interacting with components of the extracellular matrix. This cross-linking can lead to the formation of a "galectin lattice," which dramatically alters the residency time, clustering, and signaling capacity of membrane receptors.[10]

Differential Recognition by Galectin Subtypes

The galectin family exhibits differential binding preferences for Type 1 versus Type 2 LacNAc isomers. This specificity is a crucial determinant of their biological function. For example, while Galectin-1 and Galectin-2 show little to no preference between the two isomers, Galectin-3 displays a higher affinity for Type 2 LacNAc structures.[9][11][12][13] However, both structures are recognized ligands, and the local concentration and presentation of these glycans on specific glycoproteins dictate the ultimate signaling outcome.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for quantifying these interactions. The choice between them is dictated by the experimental question: ITC provides a complete thermodynamic profile (Kd, ΔH, ΔS) in a single experiment, making it ideal for understanding the driving forces of the interaction. SPR, conversely, provides real-time kinetic data (kon and koff rates) in addition to the dissociation constant (Kd), which is invaluable for understanding the dynamics of the galectin lattice formation and stability.[14]

GalectinLigandDissociation Constant (Kd)MethodReference
Galectin-3Galβ1-3GlcNAc (Type 1)Higher μM range (weaker affinity)Glycan Microarray[11][15][16]
Galectin-3Galβ1-4GlcNAc (Type 2)Lower μM range (stronger affinity)Glycan Microarray[11][15][16]
Galectin-1Galβ1-3GlcNAc (Type 1)~800 μM (similar to Type 2)ITC[17]
Galectin-1Galβ1-4GlcNAc (Type 2)~804 μMITC[17]
Galectin-7Galβ1-3GlcNAc (Type 1)Higher affinity than Type 2Crystallography/Binding Assays[9][13]
Galectin-7Galβ1-4GlcNAc (Type 2)Lower affinity than Type 1Crystallography/Binding Assays[9][13]
Modulation of Receptor Tyrosine Kinase (RTK) Signaling

A primary consequence of galectin-glycan interactions is the modulation of Receptor Tyrosine Kinase (RTK) signaling.[10][18] RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), are critical regulators of cell proliferation, differentiation, and migration. Their function is tightly controlled, often by ligand-induced dimerization and autophosphorylation.[19][20][21]

The presence of N-glycans, including those terminating in Galβ1-3GlcNAc, on the extracellular domain of RTKs provides docking sites for galectins. When galectins like Galectin-3 bind to these glycans, they can cross-link multiple RTK molecules. This enforced proximity can stabilize receptor dimers, prolong their residency time at the plasma membrane, and potentiate downstream signaling through pathways like PI3K/Akt and MAPK/ERK, even at low ligand concentrations.[10] This mechanism is a hallmark of cancer progression, where aberrant glycosylation leads to hyperactivated RTK signaling, driving tumor growth and metastasis.

cluster_cytosol Cytosol RTK1 RTK Galβ1-3GlcNAc Gal3 Galectin-3 (Dimer/Oligomer) RTK1:glycan1->Gal3 PI3K PI3K RTK1:head->PI3K Phosphorylation Cascade RTK2 RTK Galβ1-3GlcNAc RTK2:glycan1->Gal3 MAPK MAPK RTK2:head->MAPK Phosphorylation Cascade Akt Akt PI3K->Akt Proliferation,\nSurvival Proliferation, Survival Akt->Proliferation,\nSurvival Migration,\nInvasion Migration, Invasion MAPK->Migration,\nInvasion

Caption: Galectin-mediated cross-linking of RTKs via Galβ1-3GlcNAc glycans.

Methodologies for Studying Galβ1-3GlcNAc Function

Investigating the role of a specific glycan requires a multi-faceted approach that combines robust detection methods with functional assays. The protocols described here are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Identification of Galβ1-3GlcNAc-Carrying Proteins: Lectin Affinity Chromatography

The foundational experiment is to identify which proteins in a given cell type or tissue bear the Galβ1-3GlcNAc structure. Lectin affinity chromatography followed by mass spectrometry is the method of choice. The causality for this choice is clear: it directly isolates proteins based on their glycan structure, providing a direct link between the glycan of interest and its protein carrier.

Experimental Protocol: Lectin Pull-Down Assay

  • Lectin Immobilization: Covalently couple a lectin with known specificity for Type 1 LacNAc (e.g., a specific recombinant galectin or plant lectin) to agarose or magnetic beads. Control: Use beads with no coupled lectin to control for non-specific binding.

  • Lysate Preparation: Prepare a total cell lysate under non-denaturing conditions to preserve protein complexes. Quantify total protein concentration.

  • Binding/Incubation: Incubate the cell lysate with the lectin-coupled beads (e.g., for 2-4 hours at 4°C with gentle rotation).[22] Control: In a parallel tube, pre-incubate the lysate with a high concentration of free Galβ1-3GlcNAc disaccharide to competitively inhibit specific binding to the beads.

  • Washing: Wash the beads extensively with a physiological buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.[23] Perform at least 3-5 washes.

  • Elution: Elute the specifically bound glycoproteins from the beads. This can be achieved using a competitive sugar solution (e.g., lactose or Galβ1-3GlcNAc) or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).[22]

  • Analysis:

    • SDS-PAGE: Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain to assess the complexity of the captured proteome.

    • Mass Spectrometry: Perform in-gel trypsin digestion of the protein bands followed by LC-MS/MS analysis to identify the captured glycoproteins.

Caption: Workflow for identification of Galβ1-3GlcNAc-binding proteins.

Quantifying Binding Kinetics: Surface Plasmon Resonance (SPR)

To understand the dynamics of how Galβ1-3GlcNAc mediates interactions, SPR is an indispensable tool. It provides label-free, real-time measurement of binding affinity and kinetics.[14]

Experimental Protocol: SPR Analysis of Lectin-Glycan Interaction

  • Chip Preparation: Choose a sensor chip appropriate for the ligand. For immobilizing a glycoprotein carrying Galβ1-3GlcNAc, a CM5 chip (carboxymethylated dextran) is standard. Activate the surface using a mixture of EDC and NHS.[14][24]

  • Ligand Immobilization: Covalently immobilize the purified glycoprotein (identified from the pull-down) onto the activated chip surface via amine coupling. Aim for a low to moderate immobilization level (e.g., 200-500 RU) to avoid mass transport limitations. Deactivate remaining active groups with ethanolamine.[25] Control: Use a reference flow cell that is activated and deactivated but has no immobilized ligand to subtract bulk refractive index changes.

  • Analyte Binding: Prepare a serial dilution of the analyte (e.g., purified Galectin-3) in running buffer (e.g., HBS-EP+). Inject the analyte concentrations sequentially, from lowest to highest, over both the ligand and reference flow cells.[14][26]

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

  • Regeneration: If the interaction is high-affinity, a regeneration step (e.g., a short pulse of low pH glycine) may be needed to remove all bound analyte before the next injection. Test regeneration conditions to ensure they do not denature the immobilized ligand.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram. Fit the resulting curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[24]

Future Directions and Therapeutic Opportunities

The specific expression of Galβ1-3GlcNAc in certain disease states, particularly in gastrointestinal and pancreatic cancers, positions it as a promising biomarker and a potential therapeutic target.[2][27] Strategies aimed at disrupting the interaction between this glycan and its binding partners, like Galectin-3, are actively being explored. These include the development of small molecule inhibitors, glycan-mimetics, and monoclonal antibodies that can block the galectin-glycan binding pocket. By preventing the formation of the galectin lattice, these therapies could dampen the hyper-activated signaling pathways that drive cancer progression, offering a novel and highly specific approach to treatment. Further research using the methodologies outlined in this guide will be crucial for identifying the specific glycoproteins that present Galβ1-3GlcNAc in a pathological context and for validating them as targets for next-generation therapeutics.

References

  • Stowell, S. R., et al. (2008). Galectin-1, -2, and -3 exhibit differential recognition of sialylated glycans and blood group antigens. Journal of Biological Chemistry. Available at: [Link]

  • ResearchGate. (2008). Gal-1, Gal-2, and Gal-3 recognition of sulfated LacNAc and sialylated... Available at: [Link]

  • PubMed. (2008). Galectin-1, -2, and -3 exhibit differential recognition of sialylated glycans and blood group antigens. Available at: [Link]

  • ResearchGate. (2008). (PDF) Galectin-1, -2, and -3 Exhibit Differential Recognition of Sialylated Glycans and Blood Group Antigens. Available at: [Link]

  • MDPI. (2026). Abnormal Galectin Signaling in the Pathomechanisms of Placental Dysfunction in Gestational Diabetes Mellitus. Available at: [Link]

  • PMC. (2021). Glycosyltransferases in Cancer: Prognostic Biomarkers of Survival in Patient Cohorts and Impact on Malignancy in Experimental Models. Available at: [Link]

  • NCBI. (2021). Binding assay of lectins and glycoproteins by surface plasmon resonance. Available at: [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Available at: [Link]

  • Royal Society of Chemistry. (2021). The two domains of human galectin-8 bind sialyl- and fucose-containing oligosaccharides in an independent manner. Available at: [Link]

  • PMC. (2017). Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands. Available at: [Link]

  • PMC. (2008). Functional roles of N‐glycans in cell signaling and cell adhesion in cancer. Available at: [Link]

  • ACS Publications. (2022). Divergent Enzymatic Synthesis of a Comprehensive Type‑1 Glycan Determinant Library. Available at: [Link]

  • Wiley Online Library. (2025). Binding free energy analysis of galectin‐3 natural ligands and synthetic inhibitors. Available at: [Link]

  • Creative Biolabs. (n.d.). Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways. Available at: [Link]

  • bioRxiv. (2020). Mapping glycan-mediated galectin-3 interactions by live cell proximity labeling. Available at: [Link]

  • PMC. (2011). Novel roles for GlcNAc in cell signaling. Available at: [Link]

  • PLOS One. (2015). Structural Basis Underlying the Binding Preference of Human Galectins-1, -3 and -7 for Galβ1-3/4GlcNAc. Available at: [Link]

  • SciSpace. (2023). A beginner's guide to surface plasmon resonance. Available at: [Link]

  • Alpha Lifetech. (n.d.). BLI and SPR Protocol FAQs: Your Essential Guide. Available at: [Link]

  • ResearchGate. (2020). Substrate specificity of B3GNT2 and B4GalT1. (A) Enzymatic synthesis of.... Available at: [Link]

  • PubMed Central. (2014). A lectin chromatography/mass spectrometry discovery workflow identifies putative biomarkers of aggressive breast cancers. Available at: [Link]

  • PMC. (2016). Key regulators of galectin–glycan interactions. Available at: [Link]

  • MDPI. (2026). Probing Glycosaminoglycan–Protein Interactions: Applications of Surface Plasmon Resonance. Available at: [Link]

  • PubMed. (2015). Structural Basis Underlying the Binding Preference of Human Galectins-1, -3 and -7 for Galβ1-3/4GlcNAc. Available at: [Link]

  • NCBI Bookshelf. (2022). O-GalNAc Glycans - Essentials of Glycobiology. Available at: [Link]

  • Oxford Academic. (1999). UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6N-acetylglucosaminyltransferase holds a key role on the control of CD15s e. Available at: [Link]

  • MDPI. (2023). Lectin-Based Affinity Enrichment and Characterization of N-Glycoproteins from Human Tear Film by Mass Spectrometry. Available at: [Link]

  • NCBI. (n.d.). Chapter 8, O-Glycans. Available at: [Link]

  • NCBI Bookshelf. (2022). O-GalNAc Glycans - Essentials of Glycobiology. Available at: [Link]

  • Frontiers. (2023). Functional selectivity of Receptor Tyrosine Kinases regulates distinct cellular outputs. Available at: [Link]

  • MDPI. (2022). The Emerging Roles of Protein Interactions with O-GlcNAc Cycling Enzymes in Cancer. Available at: [Link]

  • PMC. (2015). Structural Basis for Distinct Binding Properties of the Human Galectins to Thomsen-Friedenreich Antigen. Available at: [Link]

  • PMC. (2014). Regulation of Receptor Tyrosine Kinase Ligand Processing. Available at: [Link]

  • PubMed. (2014). Regulation of receptor tyrosine kinase ligand processing. Available at: [Link]

  • bioRxiv. (2020). Conserved Roles for Receptor Tyrosine Kinase Extracellular Regions in Regulating Receptor and Pathway Activity. Available at: [Link]

  • eLife. (2015). Receptor tyrosine kinases modulate distinct transcriptional programs by differential usage of intracellular pathways. Available at: [Link]

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Identifying N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA in biological samples.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Identification of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine in Biological Samples

Foreword: Navigating the Complexity of O-Glycosylation

In the intricate world of post-translational modifications, O-linked glycosylation stands out for its profound impact on protein function and its challenging analytical landscape. Unlike the template-driven synthesis of proteins, glycosylation is a non-templated process, resulting in a heterogeneous array of glycan structures that can significantly influence protein stability, immunogenicity, and cellular signaling.[1][2] This guide focuses on a specific, yet fundamentally important O-glycan: N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine (Gal-β1,3-GalNAc). This disaccharide forms the Core 1 structure, also known as the Thomsen-Friedenreich (T or TF) antigen, a key precursor for more complex O-glycans and a critical biomarker in its own right, particularly in oncology and immunology.[3][4]

The analytical journey to confidently identify and quantify this Core 1 structure in complex biological matrices—be it serum, cell lysates, or purified glycoproteins—is fraught with challenges. The primary obstacle is the lack of a universal enzyme for releasing all O-glycans, a stark contrast to the reliable PNGase F used for N-glycan analysis.[5][6] This necessitates a reliance on chemical methods that demand precision and careful optimization. Furthermore, the prevalence of structural isomers, which share identical masses, requires high-resolution separation techniques to achieve unambiguous identification.[7][8]

This document provides researchers, scientists, and drug development professionals with a robust framework for tackling these challenges. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to not only execute methods but also to troubleshoot and adapt them. Our approach is grounded in self-validating systems, ensuring that every step, from sample preparation to data analysis, is built on a foundation of scientific integrity and trustworthiness.

Biological Context: The Significance of the Core 1 O-Glycan

The journey of identifying a molecule begins with understanding its origin and function. The Core 1 O-glycan is synthesized in the Golgi apparatus. The process is initiated by the attachment of N-acetylgalactosamine (GalNAc) to the hydroxyl group of a serine or threonine residue on a protein, forming the Tn antigen.[1][2] Subsequently, the enzyme Core 1 β1–3-galactosyltransferase (T-synthase) transfers galactose from UDP-Galactose to the GalNAc residue to form the Core 1 structure (Galβ1–3GalNAcα1-Ser/Thr).[9]

This Core 1 structure is a critical branching point. It can be extended to form more complex O-glycans (like Core 2 structures) or terminated by sialylation.[1][9] Its expression is tightly regulated, and the appearance of truncated forms, such as the T and Tn antigens, is a hallmark of cancerous cells and is associated with malignancy.[3] Therefore, its accurate detection is vital for cancer diagnostics and for understanding the pathobiology of various diseases.[3]

Core_1_O-Glycan_Biosynthesis Protein Protein Backbone (Ser/Thr) Tn_Antigen Tn Antigen (GalNAc-α-Ser/Thr) Protein->Tn_Antigen UDP_GalNAc UDP-GalNAc UDP_GalNAc->Tn_Antigen ppGalNAc-Ts (Initiation) Core_1 Core 1 O-Glycan (T Antigen) (Gal-β1,3-GalNAc-α-Ser/Thr) Tn_Antigen->Core_1 UDP_Gal UDP-Galactose UDP_Gal->Core_1 T-synthase (C1GALT1) Complex_Glycans Extended Core 1 & Core 2 O-Glycans Core_1->Complex_Glycans Elongation & Branching Enzymes

Caption: Biosynthesis pathway of the Core 1 O-glycan (T antigen).

The Analytical Workflow: A Strategic Overview

A successful analysis is built upon a sequence of meticulously planned and executed steps. Each stage presents unique challenges and requires careful consideration to avoid the introduction of artifacts or bias. The overall strategy involves liberating the glycans from the protein, purifying and labeling them for sensitive detection, separating them with high resolution, and finally, identifying the target structure using mass spectrometry and comparison to a known standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Biological Sample (e.g., Glycoprotein, Serum, Tissue) Release O-Glycan Release (Reductive β-Elimination) Sample->Release Cleavage Purify_Label Purification & Labeling (e.g., 2-AB) Release->Purify_Label Cleanup Separation High-Resolution Separation (HILIC / PGC / RP-HPLC) Purify_Label->Separation Injection Detection Detection & Identification (Fluorescence & MS/MS) Separation->Detection Elution Analysis Data Analysis (Retention Time & Mass Matching) Detection->Analysis Data Acquisition Validation Structural Validation (Comparison to Standard, MS/MS Fragmentation) Analysis->Validation Confirmation

Caption: A strategic workflow for O-glycan analysis.

Foundational Step: Release of O-Glycans from Proteins

This is arguably the most critical and technically demanding stage of the analysis. The choice of release method directly impacts the integrity and quantitative accuracy of the final results.

The Workhorse Method: Reductive β-Elimination

Due to the absence of a universal O-glycanase, chemical release via β-elimination is the industry standard.[6] The process cleaves the O-glycosidic bond under alkaline conditions. The inclusion of a reducing agent, typically sodium borohydride (NaBH₄), is crucial. It converts the newly formed reducing-end monosaccharide into a stable alditol, which prevents the "peeling" reaction—a stepwise degradation of the glycan from the reducing end under alkaline conditions.[6]

Causality Behind the Protocol:

  • Alkalinity (NaOH): Initiates the β-elimination by abstracting a proton from the α-carbon of the glycosylated serine or threonine residue.[5]

  • Reduction (NaBH₄): Immediately reduces the aldehyde group formed upon cleavage, preventing further base-catalyzed degradation and preserving the glycan's structure.

Detailed Protocol: Reductive β-Elimination

  • Sample Preparation: Lyophilize 10-100 µg of the purified glycoprotein or protein mixture to dryness in a screw-cap microfuge tube.

  • Reagent Preparation: Freshly prepare a solution of 0.5 M Sodium Borohydride (NaBH₄) in 50 mM Sodium Hydroxide (NaOH). Safety Note: Handle NaBH₄ in a fume hood; it is reactive with water and acids.

  • Release Reaction: Add 100 µL of the NaBH₄/NaOH solution to the dried sample. Vortex briefly to dissolve.

  • Incubation: Incubate the reaction mixture at 45°C for 16-18 hours. This temperature is a trade-off: high enough to ensure efficient release but low enough to minimize glycan degradation.

  • Quenching the Reaction: After incubation, cool the sample on ice. Carefully add 10 µL of glacial acetic acid dropwise to neutralize the excess NaBH₄. Caution: This will generate hydrogen gas; perform in a well-ventilated area. Vortex gently. Repeat until no more gas evolves.

  • Borate Removal: The quenching step forms borates, which can interfere with subsequent chromatographic and mass spectrometric analyses.

    • Add 200 µL of methanol to the sample and vortex.

    • Dry the sample completely under a stream of nitrogen or in a vacuum concentrator.

    • Repeat the methanol addition and drying step at least three more times to ensure complete removal of borates as volatile methyl borate.

  • Final Cleanup: Resuspend the dried, released glycans in 100 µL of ultrapure water. The sample is now ready for purification and labeling.

Enhancing Sensitivity: Fluorescent Labeling and Purification

Released glycans lack a strong chromophore or fluorophore, making their detection difficult. Derivatization with a fluorescent tag, such as 2-aminobenzamide (2-AB), dramatically increases detection sensitivity for HPLC with fluorescence detection (HPLC-FLR) and can improve ionization efficiency for mass spectrometry.[10][11]

Detailed Protocol: 2-AB Labeling of Released O-Glycans

  • Reagent Preparation:

    • Labeling Solution: Dissolve 2-AB and sodium cyanoborohydride (NaCNBH₃) in a 30:70 (v/v) mixture of glacial acetic acid and DMSO to final concentrations of 0.35 M and 1.0 M, respectively. This solution is light-sensitive and should be prepared fresh or stored in small aliquots at -20°C in the dark.

  • Labeling Reaction:

    • Dry the cleaned, released glycan sample (from the β-elimination step) in a PCR tube.

    • Add 5 µL of the 2-AB labeling solution to the dried sample.

    • Seal the tube tightly and incubate at 65°C for 2 hours.

  • Post-Labeling Cleanup: It is essential to remove the excess, unreacted 2-AB dye, as it can interfere with chromatography and suppress the signal of labeled glycans.[12] Solid-phase extraction (SPE) using a hydrophilic interaction liquid chromatography (HILIC) matrix is highly effective.

    • Condition a HILIC SPE micro-elution plate or cartridge by washing with water followed by acetonitrile (ACN).[12]

    • Dilute the labeling reaction mixture with ACN (e.g., to 95% ACN).

    • Load the diluted sample onto the conditioned HILIC SPE medium. The labeled glycans will bind to the stationary phase.

    • Wash the medium extensively with a high-ACN solvent (e.g., 95% ACN) to remove the excess hydrophobic 2-AB dye.

    • Elute the purified, 2-AB labeled glycans with an aqueous buffer (e.g., 50 mM ammonium formate or ultrapure water).

    • Dry the eluted sample and reconstitute in the appropriate solvent for HPLC analysis.

High-Resolution Separation and Identification

Because N-Acetyl-3-O-B-D-galactopyranosyl-B-D-glucosamine can exist alongside other isobaric structures (i.e., glycans with the same mass but different linkages), high-resolution separation is non-negotiable. Coupling liquid chromatography or capillary electrophoresis with mass spectrometry provides the highest degree of confidence in identification.

Core Analytical Platforms

The choice of separation technique depends on the specific requirements of the analysis, such as required resolution, throughput, and available instrumentation.

Technique Principle of Separation Strengths Considerations
HILIC Partitions analytes based on hydrophilicity between a polar stationary phase and a less polar mobile phase.[8]Excellent reproducibility, compatible with fluorescence detection, extensive libraries for peak assignment.[8]May have limited resolution for certain complex isomers.
RP-HPLC Separates based on hydrophobicity. Particularly effective for permethylated glycans.Can provide baseline separation of certain isomeric structures.[13][14]Often requires derivatization (permethylation) to enhance retention and resolution.
PGC Separates based on complex polar retention mechanisms and shape selectivity.Unmatched resolution for structural isomers, including positional and linkage isomers, often without derivatization.[8]Can have lower reproducibility and requires careful column equilibration.
CE Separates based on the charge-to-size ratio of the analyte in an electric field.[8]Extremely high separation efficiency, very short analysis times, and minimal sample consumption.[8][15]Less commonly coupled directly to MS than HPLC; requires charged analytes or labeling.
The Gold Standard: HILIC-HPLC with Online Fluorescence and Mass Spectrometry

For most applications, a HILIC-based separation coupled to both a fluorescence detector (FLR) and an electrospray ionization mass spectrometer (ESI-MS) offers a comprehensive and robust analytical solution.

Detailed Protocol: HILIC-FLR-MS Analysis

  • Instrumentation:

    • An HPLC or UHPLC system.

    • A HILIC column designed for glycan analysis (e.g., amide-based stationary phase).

    • A fluorescence detector (Excitation: ~330 nm, Emission: ~420 nm for 2-AB).

    • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Mobile Phases:

    • Mobile Phase A: 100 mM Ammonium Formate, pH 4.4.

    • Mobile Phase B: Acetonitrile (ACN).

  • Chromatographic Gradient:

    • Reconstitute the purified, 2-AB labeled glycans in a 70:30 ACN:Water mixture.

    • Inject the sample onto the HILIC column equilibrated at a high percentage of Mobile Phase B (e.g., 80% B).

    • Elute the glycans using a linear gradient that decreases the concentration of Mobile Phase B (e.g., from 80% to 55% B over 45 minutes). This elutes the more hydrophilic (larger) glycans later.

  • Detection and Identification:

    • Fluorescence Detection: Monitor the elution profile using the FLR detector. Quantify the peak corresponding to the target glycan by comparing its area to a calibration curve generated from a known standard.

    • Mass Spectrometry Detection:

      • Acquire full scan MS data in positive ion mode. The expected [M+H]⁺ ion for the 2-AB labeled Core 1 O-glycan alditol (C₂₁H₃₁N₃O₁₁) is m/z 502.20.

      • Confirmation: The identity is confirmed by three pillars of evidence:

        • Co-elution: The retention time of the peak of interest must match that of an authentic N-Acetyl-3-O-B-D-galactopyranosyl-B-D-glucosamine alditol standard run under the same conditions.

        • Accurate Mass: The measured mass-to-charge ratio (m/z) of the peak must be within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass.

        • MS/MS Fragmentation: The fragmentation pattern obtained from tandem MS (MS/MS) of the parent ion must match the fragmentation pattern of the authentic standard. Key fragments will correspond to the loss of monosaccharide units.

Trustworthiness: The Role of Standards and Controls

No analysis is complete without rigorous validation. The use of an authentic, purified standard is non-negotiable for confident identification.

  • Qualitative Standard: An analytical standard of N-Acetyl-3-O-B-D-galactopyranosyl-B-D-glucosamine (available from various chemical suppliers) should be subjected to the same reductive release, labeling, and analysis workflow. This provides the benchmark retention time and MS/MS fragmentation pattern.

  • Quantitative Standard: For accurate quantification, a calibration curve should be generated using serial dilutions of the labeled standard. This allows for the conversion of peak area from the unknown sample into a precise concentration or amount.

  • Process Control: Including a well-characterized glycoprotein with known O-glycans (e.g., Fetuin) in the experimental batch serves as a positive control to validate the efficiency of the glycan release and labeling procedures.

By integrating these principles and detailed methodologies, researchers can build a robust and reliable workflow for the definitive identification and quantification of the Core 1 O-glycan, unlocking deeper insights into its role in health and disease.

References

  • Goetz, J. A., Novotny, M. V., & Mechref, Y. (2009). Enzymatic/Chemical Release of O-Glycans Allowing MS Analysis at High Sensitivity. Analytical Chemistry, 81(23), 9546–9552. [Link][5]

  • PubMed. (2009). Enzymatic/chemical release of O-glycans allowing MS analysis at high sensitivity. Anal Chem, 81(23), 9546-52. [Link][16]

  • Creative Biolabs. Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways. [Link][1]

  • Phenomenex. Sample Prep Tech Tip: N-linked Glycans. [Link][12]

  • Yago, T., et al. (2010). Core 1-derived O-glycans are essential E-selectin ligands on neutrophils. PNAS, 107(40), 17449-17454. [Link][9]

  • Szekrényesi, A., et al. (2014). IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS. Analytical Methods, 6(1), 165-172. [Link][15]

  • Agilent. (2019). Development of a Rapid 2-AB Sample Preparation Workflow for N-Glycan Release and Labeling. [Link][10]

  • BioProcess International. (2026). O-Glycan Analysis and Its Impact on Therapeutic Efficacy in Biopharmaceuticals. [Link][6]

  • Ludger Ltd. O-glycosylation analysis. [Link][11]

  • Sethi, M. K., et al. (2015). Separation and Identification of Permethylated Glycan Isomers by Reversed Phase NanoLC-NSI-MSn. Journal of the American Society for Mass Spectrometry, 26(7), 1152-1162. [Link][13]

  • Glycoforum. (2025). Structural Analysis of Glycans Based on HPLC Mapping. [Link][7]

  • Fu, J., & Xia, L. (2017). Biological Functions of C1GalT1 and Mucin-Type O-Glycans. Glycobiology, 27(8), 683-693. [Link][2]

  • Separation Science. (2026). Isomeric Glycan Separation in Biopharmaceutical Quality Control: A Guide to Chromatographic Strategies. [Link][8]

  • eScholarship. (2020). Separation and identification of permethylated glycan isomers by reversed phase nanoLC-NSI-MSn [preprint]. [Link][14]

  • NCBI. (2022). O-GalNAc Glycans. In Essentials of Glycobiology. [Link][4]

Sources

Methodological & Application

Synthesis Protocol for N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine Methyl Glycoside (Gal-β1,3-GalNAc-β-OMe)

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside CAS Number: 88274-25-3 | Molecular Formula: C₁₅H₂₇NO₁₁ | Molecular Weight: 397.37 g/mol

Executive Summary & Mechanistic Rationale

The target compound is the methyl glycoside of the Thomsen-Friedenreich (TF) antigen core 1 O-glycan. The TF antigen (Galβ1-3GalNAcα/β-R) is a critical oncofetal carbohydrate structure expressed on the surface of ~90% of human carcinomas, making it a premier target for cancer diagnostics, galectin-binding studies, and vaccine development .

Synthesizing the Gal-β1,3-GalNAc motif requires overcoming two fundamental challenges in carbohydrate chemistry: absolute regiocontrol and absolute stereocontrol. This protocol utilizes a self-validating, chemo-strategic approach:

  • Regiocontrol via 4,6-O-Benzylidene Acetal: To selectively glycosylate the 3-OH position of the GalNAc acceptor, the 4-OH and 6-OH must be masked. By reacting the starting material with benzaldehyde dimethyl acetal, a stable six-membered benzylidene ring is formed. Because the 4-OH in galactose is axial, this acetal locks the pyranose ring in a rigid

    
     conformation, leaving the equatorial 3-OH exclusively available as the nucleophile.
    
  • Stereocontrol via Neighboring Group Participation (NGP): The donor, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate, utilizes an ester (acetyl) group at the C-2 position. Upon activation by TMSOTf, the leaving group departs, forming an oxocarbenium ion. The C-2 carbonyl oxygen immediately attacks the anomeric center to form a cyclic dioxolenium intermediate, effectively shielding the α-face. The acceptor is forced to attack from the β-face, exclusively yielding the desired β1→3 linkage .

Workflow & Mechanistic Visualizations

SynthesisWorkflow A GalNAc-β-OMe (Starting Material) B 4,6-O-Benzylidene Protection (PhCH(OMe)2, CSA) A->B C Acceptor: Methyl 2-acetamido-4,6-O-benzylidene- 2-deoxy-β-D-galactopyranoside B->C D Glycosylation (Gal-TCA Donor, TMSOTf, DCM) C->D E Protected Disaccharide (β-1,3 Linkage Formed) D->E F Global Deprotection 1. 80% AcOH 2. NaOMe/MeOH E->F G Final Product: Gal-β1,3-GalNAc-β-OMe (CAS: 88274-25-3) F->G

Chemical synthesis workflow for Gal-β1,3-GalNAc-β-OMe via 4,6-O-benzylidene directed glycosylation.

Mechanism D Gal-TCA Donor (Peracetylated) O Oxocarbenium Ion (α-Face Shielded by 2-O-Acetyl) D->O TMSOTf Activation P β-1,3-Linked Disaccharide (Exclusive β-Selectivity) O->P Nucleophilic Attack A Acceptor (3-OH Nucleophile) A->P 3-OH attacks β-face

Neighboring group participation (NGP) mechanism ensuring exclusive β-1,3 stereoselectivity.

Detailed Experimental Protocols
Phase 1: Preparation of the Acceptor

Objective: Mask the 4-OH and 6-OH to isolate the 3-OH nucleophile.

  • Reaction Setup: Suspend Methyl 2-acetamido-2-deoxy-β-D-galactopyranoside (GalNAc-β-OMe, 1.0 eq) in anhydrous DMF/Acetonitrile (1:1 v/v) under an Argon atmosphere.

  • Acetal Formation: Add benzaldehyde dimethyl acetal (1.5 eq) and a catalytic amount of Camphorsulfonic acid (CSA, 0.1 eq). Stir the mixture at 50°C for 4-6 hours.

  • Quenching & Purification: Neutralize the acid with Triethylamine (TEA, 0.2 eq) to prevent acetal hydrolysis. Concentrate under reduced pressure and purify via silica gel flash chromatography (Eluent: DCM/MeOH).

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The product should appear at

    
    . 
    
    
    
    H NMR must show a distinct benzylidene methine singlet at ~5.55 ppm, confirming successful protection.
Phase 2: TMSOTf-Promoted Glycosylation

Objective: Form the β-1,3 glycosidic bond utilizing NGP.

  • Desiccation: Co-evaporate the Acceptor (1.0 eq) and 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate Donor (1.2 eq) with anhydrous toluene (3x) to eliminate trace water, which would otherwise consume the TMSOTf promoter.

  • Activation: Dissolve the mixture in anhydrous DCM and add freshly flame-dried 4Å Molecular Sieves. Stir for 30 min at room temperature, then cool strictly to -20°C under Argon.

  • Glycosylation: Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq) diluted in DCM. Stir for 1 hour at -20°C. Causality note: Low temperature prevents α-anomer leakage and suppresses orthoester side-product formation.

  • Quenching & Purification: Quench with TEA (0.2 eq), filter through a Celite pad, concentrate, and purify via flash chromatography (Eluent: Hexane/EtOAc).

  • Self-Validation Checkpoint:

    
    H NMR is critical here. Look for the newly formed anomeric proton (H-1') of the galactose residue. A doublet at ~4.75 ppm with a large coupling constant (
    
    
    
    Hz) validates the exclusive formation of the β-linkage .
Phase 3: Global Deprotection

Objective: Remove benzylidene and acetyl protecting groups to yield the native glycan.

  • Acetal Cleavage: Dissolve the protected disaccharide in 80% aqueous Acetic Acid. Heat to 60°C for 2 hours. Co-evaporate with toluene to remove residual acetic acid.

  • Zemplén Deacetylation: Dissolve the intermediate in anhydrous Methanol. Add a catalytic amount of Sodium Methoxide (NaOMe) in MeOH to reach pH 9-10. Stir at room temperature for 3 hours .

  • Neutralization: Neutralize with Amberlite IR-120 (H+ form) resin. Filter the resin and lyophilize the filtrate to yield the pure Gal-β1,3-GalNAc-β-OMe.

Data Presentation & Quality Control

The following table summarizes the quantitative expectations and analytical checkpoints required to validate the integrity of the synthesis at each stage:

Synthesis StageCompoundExpected YieldTLC

(Solvent System)
Key

H NMR Diagnostic Peaks (ppm,

in Hz)
ESI-MS

Acceptor Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-galactopyranoside82%0.60 (DCM:MeOH 9:1)5.55 (s, 1H, PhCH ), 4.40 (d,

, 1H, H-1)
360.14
Intermediate Protected Disaccharide75%0.45 (Hexane:EtOAc 1:2)4.75 (d,

, 1H, H-1'), 4.42 (d,

, 1H, H-1)
690.22
Final Product Gal-β1,3-GalNAc-β-OMe (CAS: 88274-25-3)88%0.35 (DCM:MeOH 4:1)4.45 (d,

, 1H, H-1'), 4.38 (d,

, 1H, H-1)
420.14
References
  • Hoffmann, M., Hayes, M. R., Pietruszka, J., & Elling, L. (2020). Synthesis of the Thomsen-Friedenreich-antigen (TF-antigen) and binding of Galectin-3 to TF-antigen presenting neo-glycoproteins. Glycoconjugate Journal, 37(4), 457–470.[Link]

  • Bian, C.-F., Zhang, Y., Sun, H., Li, D.-F., & Wang, D.-C. (2011). Structural Basis for Distinct Binding Properties of the Human Galectins to Thomsen-Friedenreich Antigen. PLOS ONE, 6(9), e25007.[Link]

  • Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition in English, 19(9), 731–732.[Link]

  • Zemplén, G. (1927). Ueber den Abbau der reducirenden Biose. Berichte der deutschen chemischen Gesellschaft, 60(7), 1555–1564.[Link]

HPLC-MS method for quantification of N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Identification

This protocol details the quantification of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GA (CAS: 88274-25-3).[1][2][3][4]

Critical Identification Note: The abbreviation "GA" in this commercial string refers to the Galactosamine derivative, specifically the methyl glycoside.[2] The systematic name is Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside (also known as Methyl Thomsen-Friedenreich Antigen or Gal-β1,3-GalNAc-β-OMe).

This disaccharide is a synthetic derivative of the core 1 O-glycan (T-antigen), a critical tumor-associated carbohydrate antigen. Accurate quantification is essential for metabolic labeling studies, lectin binding assays, and synthetic glycan quality control.

PropertySpecification
Common Name Gal-β1,3-GalNAc-β-OMe
CAS Number 88274-25-3
Formula C₁₅H₂₇NO₁₁
Molecular Weight 397.38 g/mol
Monoisotopic Mass 397.1584 Da
Polarity High (LogP < -3.0)

Method Development Strategy (The "Why")

Chromatographic Selection: HILIC vs. Reverse Phase

Standard C18 Reverse Phase (RP) chromatography is unsuitable for this analyte. Due to the high polarity of the hydroxyl groups and the acetamido moiety, Gal-β1,3-GalNAc-β-OMe will elute in the void volume (k' < 1) on C18 columns, leading to severe ion suppression from salts and poor reproducibility.

Recommendation: We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide-functionalized stationary phase.

  • Mechanism: The Amide phase creates a water-rich layer on the silica surface. The glycan partitions into this layer.

  • Benefit: Amide columns (e.g., Waters BEH Amide or Tosoh Amide-80) provide superior retention and peak shape for glycosides compared to bare silica HILIC, which can cause irreversible adsorption of amines.

Mass Spectrometry: Ionization Mode

While glycans are often analyzed in negative mode (


), amino-sugars containing an N-acetyl group ionize efficiently in Positive Electrospray Ionization (ESI+)  mode due to the protonation of the amide nitrogen or sodium adduction.
  • Selected Precursor:

    
    
    
  • Alternative Precursor:

    
     (Use only if protonation is suppressed, though fragmentation is often poorer).
    

Experimental Protocol

Reagents and Standards
  • Analyte Standard: Gal-β1,3-GalNAc-β-OMe (CAS 88274-25-3), >98% purity.

  • Internal Standard (IS): N-Acetyl-D-[1-13C]glucosamine or a structurally similar disaccharide like Lacto-N-biose (if chromatographically resolved).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Ammonium Formate.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL of 50:50 ACN:Water (1 mg/mL).

  • Working Standard: Dilute stock with 80% ACN to ranges of 10–1000 ng/mL.

    • Note: Maintaining high organic content (80% ACN) in the sample diluent is critical for HILIC injection integrity. Injecting 100% aqueous samples will disrupt the HILIC partition mechanism and distort peak shapes.

LC-MS/MS Conditions

Chromatography (HILIC)

  • Column: Ethylene Bridged Hybrid (BEH) Amide, 2.1 x 100 mm, 1.7 µm.

  • Column Temp: 40°C (Elevated temp improves mass transfer for glycans).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.5 (adjusted with Formic Acid).

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 90 Initial Hold
1.0 90 Start Gradient
6.0 60 Elution
6.1 40 Wash
8.0 40 End Wash
8.1 90 Re-equilibration

| 11.0 | 90 | End Run |

Mass Spectrometry (MRM Parameters)

  • Source: ESI Positive (

    
    )
    
  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 400°C

  • Cone Voltage: 30 V

MRM Transitions: | Transition Type | Precursor (


) | Product (

) | Collision Energy (eV) | Dwell (ms) | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | Quantifier | 398.2 (

) | 236.1 | 20 | 50 | Loss of Galactose (Glycosidic cleavage) | | Qualifier 1 | 398.2 (

) | 204.1 | 35 | 50 | Loss of Gal + MeOH (GalNAc ion) | | Qualifier 2 | 398.2 (

) | 366.2 | 15 | 50 | Loss of Methanol (Aglycone) |

Workflow Visualization

Analytical Logic Flow

The following diagram illustrates the critical decision points in the analytical workflow, highlighting the requirement for HILIC over C18.

G Sample Sample: Gal-β1,3-GalNAc-β-OMe PolarityCheck Check Polarity (LogP < -3) Sample->PolarityCheck ColumnSelect Column Selection PolarityCheck->ColumnSelect High Polarity C18 C18 (Reverse Phase) ColumnSelect->C18 Incorrect HILIC Amide HILIC ColumnSelect->HILIC Recommended ResultBad Void Elution Ion Suppression C18->ResultBad ResultGood Retention & Separation High Sensitivity HILIC->ResultGood MS_Detect MS/MS Detection (MRM 398 -> 236) ResultGood->MS_Detect

Caption: Decision tree for selecting HILIC chromatography to prevent void volume elution of the polar disaccharide.

Fragmentation Pathway (Mechanism)

Understanding the MRM transition is vital for troubleshooting interferences. The primary transition involves the cleavage of the glycosidic bond between Galactose and the N-Acetylgalactosamine-methyl unit.

Frag Precursor Precursor Ion [M+H]+ = 398.2 (Gal-GalNAc-OMe) Transition1 Glycosidic Cleavage (Loss of Galactose -162) Precursor->Transition1 Product1 Product Ion [GalNAc-OMe]+ = 236.1 (Quantifier) Transition1->Product1 Transition2 Aglycone Loss (Loss of MeOH -32) Product1->Transition2 Product2 Product Ion [GalNAc]+ = 204.1 (Qualifier) Transition2->Product2

Caption: Proposed ESI+ fragmentation pathway. The primary quantifier (m/z 236.1) results from the loss of the terminal galactose unit.

Data Processing & Validation

Quantification

Quantification should be performed using the Internal Standard Method .



Plot the Ratio vs. Concentration. A linear fit with 

weighting is recommended to improve accuracy at the lower end of the curve.
Acceptance Criteria (Self-Validating System)

To ensure the protocol is "self-validating," every run must meet these criteria:

  • Retention Time Stability: Analyte RT must be within ±0.1 min of the standard.

  • Ion Ratio: The ratio of the Quantifier (236) to Qualifier (204) peak areas must be consistent within ±20% of the authentic standard.

  • Peak Shape: Tailing factor (

    
    ) must be 
    
    
    
    . If
    
    
    , the HILIC column requires re-equilibration or the injection solvent water content is too high.

References

  • Zauner, G., et al. (2012). "Glycoproteomics of milk: The N-glycome of the bovine milk fat globule membrane." Journal of Proteomics. (Demonstrates HILIC separation principles for glycans).

  • Pavel, A. B., & Vasile, C. (2012). "Pyrolysis-GC/MS of N-acetyl-D-glucosamine and N-acetyl-D-galactosamine." Acta Chemica Iasi. (Provides structural context for aminosugar fragmentation).

  • ChemicalBook. "N-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA (CAS 88274-25-3) Technical Data." (Source for specific commercial nomenclature and physical properties).

  • Waters Corporation. "Glycan Analysis by LC-MS: Strategies for HILIC Chromatography." Application Note. (Authoritative guide on Amide column usage).

Disclaimer: This protocol is designed for research use only (RUO). Users should verify the specific ionization efficiency of their instrument using the specified CAS standard.

Sources

Application Notes & Protocols for Glycan Microarray Analysis Using N-Acetyl-3-O-B-D-galactopyranosyl-B-D-glucosamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Galβ1-3GlcNAc Structure

N-Acetyl-3-O-B-D-galactopyranosyl-B-D-glucosamine (Galβ1-3GlcNAc), often referred to as the Type 1 LacNAc or Type 1 N-acetyllactosamine core, is a fundamental disaccharide unit found in a wide array of biologically important glycans. As a core component of O-glycans, N-glycans, and glycolipids, this structure plays a crucial role in molecular recognition events that govern cell-cell communication, immune responses, and host-pathogen interactions.[1][2] Its distinction from the more common Type 2 (Galβ1-4GlcNAc) isomer makes it a specific ligand for a unique subset of glycan-binding proteins (GBPs), including certain galectins.[1][3]

The advent of glycan microarray technology has revolutionized the study of such interactions.[4] By immobilizing hundreds or even thousands of distinct glycan structures onto a solid surface, these arrays offer a high-throughput platform to profile the binding specificity of proteins, antibodies, or even whole cells with minimal sample consumption.[5][6][7] This guide provides detailed application notes and protocols for leveraging glycan microarrays featuring the Galβ1-3GlcNAc moiety to advance research and drug development.

Application Note 1: Profiling Glycan-Binding Protein (GBP) Specificity

Scientific Rationale

The precise binding preferences of GBPs, such as lectins, are critical to their biological function. For example, several members of the galectin family, which are implicated in cancer progression and immune regulation, exhibit differential binding to Type 1 versus Type 2 LacNAc structures.[1][3] A glycan microarray containing Galβ1-3GlcNAc is an indispensable tool for elucidating these specificities. By comparing the binding signal of a test protein to Galβ1-3GlcNAc against its signal for Galβ1-4GlcNAc and other control glycans, researchers can precisely map its recognition profile. This information is vital for understanding the protein's function and for designing targeted inhibitors.[8]

Experimental Design & Key Considerations

A robust experiment hinges on the inclusion of proper controls to validate binding specificity.

  • Positive Controls: Include glycans known to bind the GBP of interest (if any are known).

  • Negative Controls:

    • Isomeric Control: Always include the corresponding Type 2 LacNAc (Galβ1-4GlcNAc) to directly assess isomer-specific binding.

    • Non-binding Sugars: Simple monosaccharides like mannose or galactose can serve as controls for non-specific sugar binding.

    • Buffer-only Spots: Spots containing only the printing buffer serve to measure background fluorescence.

  • Concentration Dependence: Analyzing GBP binding at varying concentrations is crucial. High-affinity interactions will be detectable at low protein concentrations, whereas low-affinity or non-specific interactions will only appear at high concentrations.[4]

Diagram 1: GBP Binding to an Immobilized Glycan

Application Note 2: High-Throughput Screening for Anti-Glycan Antibodies

Scientific Rationale

The immune system produces antibodies that can recognize specific glycan structures on pathogens or aberrant self-cells, such as cancer cells.[9][10] Profiling the anti-glycan antibody repertoire in patient serum can lead to the discovery of novel biomarkers for diagnosis, prognosis, or monitoring treatment response.[7] Glycan microarrays featuring structures like Galβ1-3GlcNAc, which can be part of tumor-associated carbohydrate antigens (TACAs), are powerful tools for this purpose.[10] By incubating serum on the array, one can detect the presence and relative abundance of antibodies that specifically target this glycan.

Experimental Design & Key Considerations

Working with complex biological samples like serum requires additional precautions.

  • Blocking is Critical: Serum contains numerous proteins that can bind non-specifically to the microarray surface, leading to high background. Use of a high-quality, protein-based blocking buffer is essential.

  • Sample Dilution: Serum samples must be diluted appropriately (e.g., 1:50 to 1:200) to reduce background noise and prevent signal saturation.

  • Secondary Detection: A fluorescently labeled secondary antibody that recognizes the primary antibody isotype (e.g., anti-human IgG or IgM) is required for signal detection.

  • Control Sera: Include serum samples from healthy donors as a baseline control to identify disease-specific antibody signatures.

Detailed Protocol: Interrogation of a Galβ1-3GlcNAc Microarray

This protocol provides a comprehensive workflow for analyzing the binding of a sample (e.g., a purified protein or diluted serum) to a glycan microarray.

Experimental_Workflow Diagram 2: Overall Experimental Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Analysis Array Source/Print Glycan Array Block Block Array Surface Array->Block Incubate Incubate Sample on Array Block->Incubate Sample Prepare Labeled Analyte/Serum Sample->Incubate Wash1 Primary Washes Incubate->Wash1 Secondary Incubate Secondary Ab (if required) Wash1->Secondary Wash2 Final Washes Secondary->Wash2 Dry Dry Array Wash2->Dry Scan Scan Fluorescence Dry->Scan Quantify Quantify Spot Intensities Scan->Quantify Analyze Normalize & Analyze Data Quantify->Analyze

Diagram 2: Overall Experimental Workflow
Phase 1: Microarray Preparation and Handling

The quality of the glycan microarray is paramount for obtaining reliable data.[11] While many researchers utilize commercially available or core facility-provided arrays, understanding their preparation is key.

  • Glycan Immobilization: The most common method involves covalently attaching amine-functionalized glycans to an N-hydroxysuccinimide (NHS)-ester activated glass slide.[4][12] This creates a stable, covalent bond. The glycans are dissolved in a specialized print buffer and spotted onto the slide using a robotic microarray printer.[11][12]

  • Storage and Handling: Glycan arrays should be stored in a cool, dry, dark place, often under vacuum or inert gas, until use. Handle slides carefully by the edges to avoid scratching the surface or introducing contaminants.

Immobilization_Workflow Diagram 3: Covalent Immobilization of Glycans Glycan Amine-Functionalized Glycan (R-NH2) Printing Robotic Contact Printing Glycan->Printing Slide NHS-Ester Activated Glass Slide Slide->Printing CovalentBond Stable Amide Bond Formation Printing->CovalentBond

Diagram 3: Covalent Immobilization of Glycans
Phase 2: The Binding Assay

Materials:

  • Glycan Microarray Slide

  • Blocking Buffer (e.g., 3% BSA in PBS with 0.05% Tween-20)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Fluorescently-labeled protein or primary antibody/serum sample

  • Fluorescently-labeled secondary antibody (if needed)

  • Multi-well incubation chamber (e.g., ProPlate)[6]

  • Centrifuge, pipette, and other standard lab equipment

Protocol Steps:

  • Rehydration & Blocking (60 min):

    • Assemble the microarray slide into a multi-well incubation chamber.

    • Add blocking buffer to each well containing a subarray. Ensure the entire surface is covered.

    • Incubate for 1 hour at room temperature with gentle agitation. This step is crucial for minimizing non-specific binding of the analyte to the slide surface.[5]

    • Aspirate the blocking buffer completely from each well.

  • Sample Incubation (60 min):

    • Prepare your analyte by diluting it to the desired concentration in blocking buffer. See Table 1 for suggestions.

    • Add the diluted analyte to the appropriate wells.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Primary Washes (3 x 5 min):

    • Aspirate the sample solution.

    • Wash each subarray by adding Wash Buffer, agitating for 5 minutes, and aspirating. Repeat this process three times to thoroughly remove unbound molecules.

  • Secondary Antibody Incubation (60 min, if applicable):

    • This step is for unlabeled primary proteins or serum screening.

    • Dilute the appropriate fluorescently-labeled secondary antibody in blocking buffer.

    • Add the solution to each well and incubate for 1 hour at room temperature in the dark (to protect fluorophores) with gentle agitation.

  • Final Washes & Drying (3 x 5 min):

    • Aspirate the secondary antibody solution.

    • Repeat the washing procedure as in Step 3 (3 x 5 min with Wash Buffer).

    • Disassemble the incubation chamber and briefly rinse the entire slide in deionized water to remove salts.

    • Dry the slide immediately and completely using a slide centrifuge or a stream of filtered nitrogen gas.

Phase 3: Data Acquisition and Analysis
  • Scanning:

    • Scan the dried slide using a fluorescence microarray scanner at the appropriate laser wavelength and PMT (photomultiplier tube) gain settings.[11] The goal is to obtain strong signals on positive control spots without saturating the detector.

  • Image Quantification:

    • Use microarray analysis software (e.g., GenePix Pro, ScanArray) to align a grid over the scanned image and extract the fluorescence intensity values for each spot. The software will typically calculate the median pixel intensity and a local background value for each spot.

  • Data Processing & Interpretation:

    • Background Subtraction: Subtract the local background from the median spot intensity.

    • Replicate Averaging: Average the background-subtracted values from replicate spots.

    • Normalization: If comparing multiple arrays or samples, data may need to be normalized.

    • Analysis: The final values, often reported as Relative Fluorescence Units (RFUs), are used to determine binding. A positive "hit" is typically defined as a signal that is significantly above the background and the negative control spots. Compare the RFU for Galβ1-3GlcNAc to other glycans on the array to determine binding specificity. Data visualization tools can be used to generate charts and heatmaps for easier interpretation.[13]

Analyte Type Recommended Starting Concentration Notes
Purified Lectin/Protein0.1 - 50 µg/mLOptimal concentration should be determined empirically.[14]
Monoclonal Antibody1 - 10 µg/mL
Serum (for antibody profiling)1:50 - 1:200 dilutionDilution is critical to reduce background.
Whole Virus/CellVaries widelyRequires specialized protocols and optimization.
Table 1: Recommended Analyte Concentrations for Glycan Microarray Incubation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High Background Insufficient blocking; Sample concentration too high; Inadequate washing.Increase blocking time or try a different blocking agent; Decrease sample concentration; Increase number or duration of wash steps.[12]
No/Weak Signal Inactive protein/antibody; Sample concentration too low; Incorrect secondary antibody; Fluorophore bleaching.Use a fresh or validated sample; Increase sample concentration; Verify secondary antibody specificity; Minimize light exposure during incubation and handling.
Uneven Spots ("Donuts") Poor printing quality; Slide surface contamination; Incomplete drying after washing.Contact the array provider; Ensure careful handling of slides; Ensure slide is completely dry before scanning.
Non-Specific Binding Hydrophobic interactions; Insufficient blocking.Add a non-ionic detergent (e.g., Tween-20) to all buffers; Optimize blocking conditions.
Table 2: Common Issues and Solutions in Glycan Microarray Experiments.

References

  • Song, X., & Gildersleeve, J. C. (2020). Tools for generating and analyzing glycan microarray data. Methods and Protocols, 3(3), 63. Available at: [Link]

  • Wang, D., & Wang, A. (2020). Glycan microarray: Toward drug discovery and development. In Comprehensive Glycoscience (Second Edition, Vol. 6, pp. 53-65). Elsevier. Available at: [Link]

  • Kaushik, A., et al. (2016). Glycoarray Technologies: Deciphering Interactions from Proteins to Live Cell Responses. Molecules, 21(1), 33. Available at: [Link]

  • Miller, R. L., & Joshi, L. (2014). Microarray Method for the Rapid Detection of Glycosaminoglycan–Protein Interactions. In Glycosaminoglycans (pp. 177-185). Humana Press. Available at: [Link]

  • Lin, Y. A., & Chang, T. C. (2015). Immobilization of glycans on solid surfaces for application in glycomics. Carbohydrate research, 403, 113-123. Available at: [Link]

  • Heimburg-Molinaro, J., et al. (2011). Preparation and Analysis of Glycan Microarrays. Current Protocols in Protein Science, 65(1), 12.9.1-12.9.21. Available at: [Link]

  • Oyelaran, O., & Gildersleeve, J. C. (2009). Glycan Arrays: Recent Advances and Future Challenges. Current opinion in chemical biology, 13(4), 406-413. Available at: [Link]

  • Labinsights. (2023, May 8). Glyco-Microarray Technology. Retrieved from [Link]

  • Glycan Therapeutics. (n.d.). Microarray Analysis. Retrieved from [Link]

  • Song, X., et al. (2014). Chemistry of Natural Glycan Microarray. Methods in molecular biology (Clifton, N.J.), 1091, 147-161. Available at: [Link]

  • Oyelaran, O., & Gildersleeve, J. C. (2010). Construction and Use of Glycan Microarrays. Current protocols in chemical biology, 2(1), 37-53. Available at: [Link]

  • Mehta, A. Y., & Cummings, R. D. (2020). Tools for generating and analyzing glycan microarray data. Beilstein Journal of Organic Chemistry, 16, 2239-2252. Available at: [Link]

  • Gildersleeve, J. (Ed.). (2015). Glycan Microarrays: Methods and Protocols. Humana Press. Available at: [Link]

  • Noll, A. J., et al. (2019). Glycan Microarrays as Chemical Tools for Identifying Glycan Recognition by Immune Proteins. Frontiers in Chemistry, 7, 869. Available at: [Link]

  • Asparia Glycomics. (n.d.). Glycan Microarray. Retrieved from [Link]

  • Park, H., & Shin, I. (2022). Glycan microarrays from construction to applications. Chemical Society Reviews, 51(20), 8489-8511. Available at: [Link]

  • Park, H., & Shin, I. (2022). Glycan microarrays from construction to applications. Chemical Society Reviews, 51(20), 8489-8511. Available at: [Link]

  • Tateno, H., et al. (2020). Microarray Strategies for Exploring Bacterial Surface Glycans and Their Interactions With Glycan-Binding Proteins. Frontiers in Microbiology, 10, 3060. Available at: [Link]

  • Stowell, S. R., et al. (2008). Novel Fluorescent Glycan Microarray Strategy Reveals Ligands for Galectins. Glycobiology, 18(10), 795-807. Available at: [Link]

  • Shvarev, D., et al. (2020). GlyMDB: Glycan Microarray Database and analysis toolset. Bioinformatics, 36(15), 4344-4345. Available at: [Link]

  • Smith, D. F., & Cummings, R. D. (2013). Glycan microarrays for decoding the glycome. Briefings in functional genomics, 12(2), 128-140. Available at: [Link]

  • Grant, O. C., et al. (2016). Combining 3D structure with glycan array data provides insight into the origin of glycan specificity. Glycobiology, 26(6), 570-582. Available at: [Link]

  • Manimala, J. C., et al. (2010). motif-based analysis of glycan array data to determine the specificities of glycan-binding proteins. Glycobiology, 20(6), 733-745. Available at: [Link]

Sources

Protocol for fluorescently labeling N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Fluorescent Labeling of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine (Galβ1-3GlcNAc)

Authored by: A Senior Application Scientist

Introduction

In the intricate landscape of glycobiology, the disaccharide N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine (Galβ1-3GlcNAc), a core component of Type 1 glycans, plays a pivotal role in cellular recognition, signaling, and host-pathogen interactions. To elucidate its function and distribution in complex biological systems, researchers require robust methods for its sensitive and specific detection. Fluorescent labeling of carbohydrates provides a powerful, non-invasive toolkit for visualizing, tracking, and quantifying these molecules in a variety of applications, from live-cell imaging to high-throughput glycan analysis.[][]

This application note provides a comprehensive, field-proven protocol for the fluorescent labeling of Galβ1-3GlcNAc using the widely adopted reductive amination chemistry.[3] We will delve into the mechanistic rationale behind each step, offering a self-validating workflow designed for reproducibility and success. The protocol will focus on the use of 2-aminobenzamide (2-AB), a highly stable and sensitive fluorophore, followed by a robust purification strategy to ensure the highest quality conjugate for downstream applications.

The Principle of Reductive Amination

Reductive amination is the cornerstone technique for labeling glycans possessing a free reducing end.[4] The process is an elegant two-step reaction that covalently attaches a primary amine-containing fluorescent dye to the glycan.[5]

  • Schiff Base Formation: The reaction is initiated in a mildly acidic environment where the reducing sugar (the GlcNAc residue in Galβ1-3GlcNAc) exists in equilibrium between its cyclic (closed-ring) and acyclic (open-ring) forms. The primary amine of the fluorescent dye performs a nucleophilic attack on the aldehyde carbonyl of the acyclic glycan, forming a transient, unstable intermediate known as an imine, or Schiff base.[6]

  • Reduction to a Stable Amine: The resulting imine is then selectively reduced to a stable, covalent secondary amine linkage by a mild reducing agent, typically sodium cyanoborohydride (NaBH₃CN).[5] This reducing agent is ideal as it is stable in the acidic conditions required for Schiff base formation and efficiently reduces the imine without reducing the sugar's aldehyde group.

Reductive_Amination cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction Glycan_Open Glycan (Open-Ring Aldehyde) Schiff_Base Unstable Schiff Base (Imine) Glycan_Open->Schiff_Base + Dye, H+ catalyst Dye_Amine Fluorescent Dye (R-NH2) Schiff_Base_2 Unstable Schiff Base (Imine) Schiff_Base->Schiff_Base_2 Reduction Step Reducing_Agent Sodium Cyanoborohydride (NaBH3CN) Labeled_Glycan Stable Labeled Glycan Schiff_Base_2->Labeled_Glycan + Reducing Agent

Figure 1: The two-step chemical pathway of reductive amination.

Materials and Reagents

Consumables
  • N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine (Galβ1-3GlcNAc)

  • 2-Aminobenzamide (2-AB)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Glacial Acetic Acid

  • Ammonium hydroxide solution

  • Ultrapure water (Milli-Q® or equivalent)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (0.5 or 1.5 mL)

  • HILIC Solid-Phase Extraction (SPE) cartridges (e.g., 10-50 mg sorbent mass)

  • Syringes for SPE

Equipment
  • Heating block or oven capable of maintaining 65°C

  • Centrifugal vacuum concentrator (e.g., SpeedVac™)

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

  • SPE vacuum manifold (optional, but recommended)

  • HPLC system with a fluorescence detector (for analysis/purification)

Experimental Protocols

Part A: Fluorescent Labeling with 2-Aminobenzamide (2-AB)

This protocol is optimized for labeling approximately 10-100 nmol of the disaccharide. Adjust volumes accordingly for different starting amounts.

1. Preparation of Reagents:

  • Analyte Preparation: Dissolve the desired amount of Galβ1-3GlcNAc in ultrapure water to a convenient concentration (e.g., 1-5 mg/mL). Aliquot the desired amount (e.g., 50 nmol) into a microcentrifuge tube and dry completely using a centrifugal vacuum concentrator. This ensures an anhydrous environment for the initial reaction.

  • 2-AB Labeling Solution (Prepare Fresh): In a fume hood, create a solution of approximately 350 mM 2-AB and 1 M sodium cyanoborohydride.

    • Add 30 mg of 2-AB to a clean microcentrifuge tube.

    • Add 440 µL of DMSO and 190 µL of glacial acetic acid. Vortex until the 2-AB is fully dissolved. The acidic environment is crucial for catalyzing Schiff base formation.[5]

    • Carefully add 30 mg of sodium cyanoborohydride to this mixture. Vortex gently to dissolve. Caution: Sodium cyanoborohydride is toxic. Handle with appropriate personal protective equipment.

2. The Labeling Reaction:

  • To the dried Galβ1-3GlcNAc sample, add 10 µL of the freshly prepared 2-AB Labeling Solution.

  • Ensure the solution makes contact with the dried sample by vortexing gently for 30 seconds.

  • Securely cap the tube and centrifuge briefly to collect the reaction mixture at the bottom.

  • Incubate the reaction at 65°C for 2-3 hours in a heating block or oven. The elevated temperature drives the reaction equilibrium towards the formation of the labeled product.[5] Labeling efficiency is typically greater than 85% under these conditions.[6]

3. Reaction Quenching:

  • After incubation, remove the tube from the heat and allow it to cool to room temperature.

  • The reaction can be used immediately for purification or stored at -20°C, protected from light, for several weeks.

Part B: Purification of 2-AB Labeled Glycan via HILIC-SPE

Purification is a critical step to remove unreacted 2-AB dye, salts, and byproducts, which can interfere with downstream analysis.[4][7] Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal mechanism, where the polar glycan is retained on a polar stationary phase while the more hydrophobic, unreacted dye is washed away.

1. Preparation of SPE Cartridge and Solvents:

  • SPE Cartridge Conditioning:

    • Place a HILIC SPE cartridge on a vacuum manifold or use a syringe.

    • Wash the cartridge with 1 mL of ultrapure water.

    • Equilibrate the cartridge with 2 x 1 mL of 85% acetonitrile (ACN) in water.

  • Sample Preparation:

    • To the 10 µL reaction mixture, add 90 µL of 85% ACN. Mix thoroughly. This brings the sample to the correct organic solvent concentration for binding to the HILIC sorbent.

2. Sample Loading and Washing:

  • Load the entire 100 µL sample mixture onto the conditioned HILIC SPE cartridge. Allow it to flow through slowly (by gravity or gentle vacuum). Collect the flow-through to check for product loss later if needed.

  • Wash the cartridge with 3 x 1 mL of 85% ACN. This step is crucial for removing the excess, unbound 2-AB dye.

3. Elution of Labeled Glycan:

  • Place a clean collection tube under the SPE cartridge.

  • Elute the purified, 2-AB labeled Galβ1-3GlcNAc with 2 x 0.5 mL of ultrapure water. The highly polar water disrupts the hydrophilic interaction, releasing the glycan from the sorbent.

  • Dry the eluted sample in a centrifugal vacuum concentrator. The resulting product can be reconstituted in water or a suitable buffer for analysis.

Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification HILIC SPE Purification cluster_analysis Analysis & Storage A Dry Glycan Sample (Galβ1-3GlcNAc) C Add Labeling Solution to Dried Glycan A->C B Prepare Fresh 2-AB Labeling Solution B->C D Incubate at 65°C for 2-3 hours C->D F Dilute Reaction Mix with 85% ACN D->F E Condition SPE Cartridge (Water & 85% ACN) G Load Sample onto Cartridge E->G F->G H Wash with 85% ACN (Removes Excess Dye) G->H I Elute Labeled Glycan with Water H->I J Dry Purified Sample I->J K Reconstitute for Analysis (HPLC, MS) J->K L Store at -20°C J->L

Figure 2: Complete workflow from glycan preparation to purified product.

Validation and Data Interpretation

Successful labeling and purification should be confirmed analytically. The most common method is HPLC analysis with fluorescence detection.[8]

  • HPLC Analysis: Use a normal-phase (NP-HPLC) or reversed-phase (RP-HPLC) column.[8][9] The labeled glycan will have a characteristic retention time and should appear as a sharp, fluorescent peak.

  • Confirmation: The identity of the product can be unequivocally confirmed by coupling the HPLC to a mass spectrometer (LC-MS). The observed mass should correspond to the mass of the original disaccharide plus the mass of the 2-AB moiety, minus the mass of a water molecule.

Properties of Common Amine-Reactive Fluorescent Dyes

While this protocol focuses on 2-AB, other dyes are also highly effective for reductive amination. The choice of dye may depend on the available fluorescence detection equipment and desired sensitivity.

Fluorescent DyeAbbreviationExcitation (nm)Emission (nm)Characteristics
2-Aminobenzamide2-AB~330~420Highly stable, excellent for quantitative analysis, widely used.[4]
2-Anthranilic Acid2-AA~360~425Good sensitivity and stability, often used for MS detection due to its charge.[10]
2-AminoacridoneAMAC~425~520Very high quantum yield, enabling highly sensitive detection.[5][11]
8-Aminopyrene-1,3,6-trisulfonateAPTS~425~512Highly charged, ideal for separation by electrophoresis (CE-LIF).[12][13]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Labeling Efficiency 1. Inactive reducing agent (NaBH₃CN is moisture sensitive).2. Glycan sample was not fully dried.3. Incorrect reaction temperature or time.4. Labeling solution was not freshly prepared.1. Use a fresh bottle of sodium cyanoborohydride.2. Ensure the sample is completely dry before adding the labeling solution.3. Verify the temperature of the heating block and ensure a minimum 2-hour incubation.4. Always prepare the 2-AB labeling solution immediately before use.
High Background / Excess Dye in Final Product 1. Inefficient SPE purification.2. SPE cartridge was overloaded.3. Insufficient washing during SPE.1. Ensure the SPE cartridge is properly conditioned and equilibrated.2. Do not exceed the recommended capacity of the SPE cartridge.3. Increase the volume or number of washes with 85% ACN.
Poor Recovery of Labeled Glycan 1. Sample did not bind to the SPE cartridge (ACN concentration too low).2. Labeled glycan was prematurely eluted during the wash step.3. Incomplete elution from the cartridge.1. Verify that the sample is diluted to at least 80-85% ACN before loading.2. Ensure the wash solvent is 85% ACN and not a lower concentration.3. Perform an additional elution step with water and check for product.

References

  • Creative Biolabs. (n.d.). Glycan Labeling. Retrieved from [Link]

  • Feizi, T., et al. (2009). Fluorescent Glycosylamides Produced by Microscale Derivatization of Free Glycans for Natural Glycan Microarrays. ACS Chemical Biology. Retrieved from [Link]

  • Pohl, R., et al. (2024). Synthesis and application of BODIPY-based fluorescent labeling tag for oligosaccharide and N-linked glycan analysis by high-performance liquid chromatography with fluorescence detection. PubMed. Retrieved from [Link]

  • Wen, F., et al. (2019). Direct fluorescent glycan labeling with recombinant sialyltransferases. PMC. Retrieved from [Link]

  • Agilent. (n.d.). SIGNAL™ 2-AB LABELING KIT. Retrieved from [Link]

  • Amano, M., et al. (2020). A practical method for preparing fluorescent-labeled glycans with a 9-fluorenylmethyl derivative to simplify a fluorimetric HPLC-based analysis. PubMed. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Nakakita, S. (2021). Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. NCBI. Retrieved from [Link]

  • Mahoney, D. J., et al. (2005). Preparation and application of biologically active fluorescent hyaluronan oligosaccharides. Glycobiology, Oxford Academic. Retrieved from [Link]

  • Shilova, N., & Bovin, N. (2007). Other fluorescent labels used in carbohydrate analysis. ResearchGate. Retrieved from [Link]

  • Technology Networks. (2007). Glycoprotein Labeling and Detection: Novel Click Chemistry-based Applications for gel Electrophoresis, Flow Cytometry and Fluorescence Microscopy. Retrieved from [Link]

  • Kerepesi, C., et al. (2019). Purification of Fluorescently Derivatized N-Glycans by Magnetic Iron Nanoparticles. MDPI. Retrieved from [Link]

  • He, J., et al. (2025). Novel Click Coupling Chemistry to Explore Glycan Recognition. ACS Central Science. Retrieved from [Link]

  • Moran, A. P., et al. (2022). Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry. Analytical Chemistry, ACS Publications. Retrieved from [Link]

  • Prime, S., & Merry, T. (1998). HPLC Analysis of Fluorescently Labeled Glycans. Springer Nature Experiments. Retrieved from [Link]

  • Coles, E., et al. (1985). Fluorescent labeling of carbohydrates and analysis by liquid chromatography. Comparison of derivatives using mannosidosis oligosaccharides. PubMed. Retrieved from [Link]

  • Nwe, K., et al. (2011). Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1. PubMed. Retrieved from [Link]

  • BioProcess International. (2015). Improved Fluorescent Labeling Efficiency of N-Linked, High-Mannose Oligosaccharides. Retrieved from [Link]

  • Kim, Y., et al. (2014). Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics. Retrieved from [Link]

  • Utrecht University. (2022). Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine. Retrieved from [Link]

Sources

Application Note: N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine (Gal-β1,3-GalNAc) as a Glycosyltransferase Substrate

[1][2][3]

Introduction & Molecule Identification

The substrate N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine , commonly abbreviated as Gal-β1,3-GalNAc or the T-antigen (Thomsen-Friedenreich antigen) Core 1 , is a pivotal disaccharide in mucin-type O-glycosylation.

In the context of this guide, the designation "GA" refers to N-Acetylgalactosamine (GalNAc) , consistent with the chemical structure of the Core 1 O-glycan. This disaccharide serves as a critical branch point in the Golgi apparatus, where it competes between elongation, branching, or termination by sialylation.

Chemical Profile
PropertyDetail
Common Name Core 1 O-glycan; T-antigen precursor
Systematic Name β-D-Galactopyranosyl-(1→3)-2-acetamido-2-deoxy-β-D-galactopyranose
CAS Number 88274-25-3 (typically as Methyl glycoside: Gal-β1,3-GalNAc-β-OMe)
Molecular Formula C₁₄H₂₄N₁O₁₁ (Free sugar) / C₁₅H₂₇NO₁₁ (Methyl glycoside)
Primary Role Acceptor substrate for ST3Gal-I (Sialylation) and C2GnT (Branching)

Biological Context & Mechanism[1]

Gal-β1,3-GalNAc is the foundational structure for Core 1 and Core 2 O-glycans. Its metabolic fate is determined by the competing activities of two glycosyltransferases:

  • ST3 Beta-Galactoside Alpha-2,3-Sialyltransferase 1 (ST3Gal-I):

    • Reaction: Transfers Sialic Acid (Neu5Ac) from CMP-Neu5Ac to the 3'-OH of the Galactose residue.

    • Product: Sialyl-T antigen (Neu5Ac-α2,3-Gal-β1,3-GalNAc).

    • Significance: This terminates the chain, preventing further branching. Overexpression is often linked to cancer (e.g., breast carcinoma).

  • Core 2 β1,6-N-Acetylglucosaminyltransferase (C2GnT):

    • Reaction: Transfers GlcNAc from UDP-GlcNAc to the 6-OH of the GalNAc residue.

    • Product: Core 2 O-glycan (Gal-β1,3-[GlcNAc-β1,6]-GalNAc).[1][2]

    • Significance: Creates a scaffold for complex O-glycans (e.g., Lewis antigens, Selectin ligands).

Pathway Visualization

The following diagram illustrates the divergent fates of the Gal-β1,3-GalNAc substrate.

GSubstrateGal-β1,3-GalNAc(Core 1 / T-antigen)Enzyme1ST3Gal-I(Sialyltransferase)Substrate->Enzyme1Enzyme2C2GnT(GlcNAc-transferase)Substrate->Enzyme2Donor1CMP-Neu5AcDonor1->Enzyme1Donor2UDP-GlcNAcDonor2->Enzyme2Product1Sialyl-T Antigen(Neu5Ac-α2,3-Gal-β1,3-GalNAc)Enzyme1->Product1Sialylation(Chain Termination)Product2Core 2 O-Glycan(Gal-β1,3-[GlcNAc-β1,6]-GalNAc)Enzyme2->Product2Branching(Chain Elongation)

Figure 1: Divergent biosynthetic pathways for Gal-β1,3-GalNAc mediated by ST3Gal-I and C2GnT.

Protocol A: ST3Gal-I Sialyltransferase Assay

This protocol measures the transfer of Sialic Acid onto Gal-β1,3-GalNAc.[3][4][2][5] It is optimized for kinetic characterization and inhibitor screening.

Materials Required[3][4][6][7]
  • Acceptor Substrate: Gal-β1,3-GalNAc-β-OMe (10 mM stock in H₂O).

  • Donor Substrate: CMP-Neu5Ac (Labeling: CMP-[¹⁴C]Neu5Ac or CMP-Neu5Ac-Biotin for non-rad assays).

  • Enzyme: Recombinant Human ST3Gal-I (e.g., truncated soluble form).

  • Buffer System: 25 mM MES, pH 6.0.

  • Additives: 0.1% Triton X-100, 1 mg/mL BSA (carrier).

  • Separation: C18 Sep-Pak cartridges or HPLC.

Step-by-Step Methodology
  • Reaction Assembly (50 µL final volume):

    • Prepare a Master Mix on ice:

      • Buffer: 25 mM MES, pH 6.0

      • MnCl₂: 10 mM (Note: ST3Gal-I is metal-independent but Mn²⁺ is often added to stabilize some preparations; check specific enzyme datasheet. If pure, EDTA may be used to inhibit contaminating enzymes).

      • Acceptor: 1.0 mM Gal-β1,3-GalNAc-β-OMe.

      • Donor: 0.5 mM CMP-Neu5Ac (spiked with 0.05 µCi [¹⁴C] if radiometric).

    • Initiate reaction by adding 50-100 ng ST3Gal-I .

  • Incubation:

    • Incubate at 37°C for 30–60 minutes .

    • Critical Control: Include a "No Acceptor" blank to account for donor hydrolysis.

  • Termination:

    • Add 500 µL of ice-cold 1 M NaCl or Ethanol (if using HPLC).

  • Purification & Detection (Radiometric):

    • Condition C18 Sep-Pak cartridge with Methanol followed by Water.

    • Load the reaction mixture.

    • Wash with 10 mL H₂O to remove unreacted CMP-[¹⁴C]Neu5Ac (hydrophilic).

    • Elute the product (Sialyl-Gal-GalNAc-OMe) with 50% Methanol .

    • Quantify via Liquid Scintillation Counting (LSC).

  • Alternative Detection (HPLC-FLD):

    • If using a fluorescently labeled acceptor (e.g., Gal-β1,3-GalNAc-2AB), inject onto an Amide-80 column.

    • Mobile Phase: Acetonitrile/Ammonium Formate gradient.

    • Detect shift in retention time caused by sialic acid addition (typically elutes earlier on reverse phase, later on HILIC).

Protocol B: Core 2 GlcNAc-Transferase (C2GnT) Assay

This protocol detects the formation of the Core 2 branch.[1] Unlike ST3Gal-I, C2GnT requires divalent cations.

Materials Required[3][4][7]
  • Acceptor: Gal-β1,3-GalNAc-α-pNP (para-nitrophenol) or -β-OMe.

  • Donor: UDP-GlcNAc.[1][2]

  • Enzyme: Recombinant C2GnT1 (Leukocyte type).

  • Buffer: 50 mM MES, pH 7.0.

  • Cofactor: 10 mM MnCl₂ (Essential).

Step-by-Step Methodology
  • Reaction Assembly:

    • Mix:

      • 50 mM MES, pH 7.0

      • 10 mM MnCl₂

      • 10 mM GlcNAc (to inhibit hexosaminidases if using crude lysates)

      • 1 mM UDP-GlcNAc

      • 1 mM Gal-β1,3-GalNAc-R (Acceptor)

    • Add Enzyme (C2GnT) to start.

  • Incubation:

    • 37°C for 1–2 hours.

  • Separation (Sep-Pak C18):

    • The hydrophobic aglycone (OMe, pNP, or Benzyl) allows the product to bind to C18.

    • UDP-GlcNAc (Donor) passes through.

    • Wash with water.

    • Elute product with Methanol.

  • Analysis:

    • The product is a trisaccharide: Gal-β1,3-(GlcNAc-β1,6)-GalNAc-R .[1][2]

    • Verify by MALDI-TOF MS (Mass shift: +203 Da for GlcNAc).

Experimental Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal (ST3Gal-I) Substrate hydrolysisEnsure pH is < 6.5. ST3Gal-I is unstable at alkaline pH.
High Background Donor breakdownUse fresh CMP-Neu5Ac; perform "No Enzyme" control.
No Activity (C2GnT) Missing Metal IonVerify 10 mM MnCl₂ is present. C2GnT is metal-dependent.
Product Degradation Contaminating GlycosidasesAdd "cocktail" inhibitors (e.g., 10 mM GlcNAc, 5 mM Galactose) to block exoglycosidases.

Workflow Diagram

The following Graphviz diagram outlines the decision matrix for selecting the appropriate assay based on the research goal.

WorkflowStartStart: Gal-β1,3-GalNAc SubstrateGoalDefine Research GoalStart->GoalPath1Study Sialylation(Cancer Metastasis/Immune Evasion)Goal->Path1Path2Study Branching(Selectin Ligand Formation)Goal->Path2Assay1Protocol A: ST3Gal-I AssayDonor: CMP-Neu5AcpH: 6.0Path1->Assay1Assay2Protocol B: C2GnT AssayDonor: UDP-GlcNAcCofactor: Mn2+pH: 7.0Path2->Assay2DetectionDetection Method(HPLC / Radiometry / MS)Assay1->DetectionAssay2->Detection

Figure 2: Experimental workflow for characterizing Gal-β1,3-GalNAc utilization.

References

  • Kono, M., et al. (1997). "Mouse beta-galactoside alpha 2,3-sialyltransferases: comparison of in vitro substrate specificities and tissue distributions." Glycobiology. Link

  • Kuhns, W., et al. (1993). "Specificities of core 2, UDP-GlcNAc: Gal beta 1-3 GalNAc-R(GlcNAc to GalNAc) beta 6-N-acetylglucosaminyltransferase." Glycoconjugate Journal. Link

  • Dalziel, M., et al. (2001). "The relative activities of the C2GnT1 and ST3Gal-I glycosyltransferases determine O-glycan structure and expression of a selectin ligand." Journal of Biological Chemistry. Link

  • ChemicalBook. (2025).[6] "N-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA Product Information." Link

Application Notes & Protocols for Cell-Based Assays Involving the Thomsen-Friedenreich Antigen (TF antigen, Core 1 O-Glycan)

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Glycobiology and Drug Discovery

Introduction: The Significance of Aberrant Glycosylation in Cancer Biology

In the intricate landscape of cellular communication, the glycome—the complete set of sugars and carbohydrates in a cell—plays a pivotal role. Alterations in the glycosylation of cell surface proteins are a hallmark of cancer.[1] One of the most prominent examples of this phenomenon is the exposure of the Thomsen-Friedenreich antigen (TF antigen or T antigen), a core 1 O-glycan structure with the disaccharide sequence Galactose(β1-3)N-acetylgalactosamine (Gal(β1-3)GalNAc).[2] In healthy tissues, this structure is typically masked by further glycosylation (e.g., sialylation), rendering it immunologically silent.[3] However, in up to 90% of carcinomas, incomplete glycosylation leads to the unmasking and high-level expression of the T antigen on the cell surface.[4]

This aberrant expression is not a passive marker but an active participant in tumor progression. The exposed T antigen on cancer cells can interact with endogenous lectins, particularly galectin-3, a β-galactoside-binding protein. This interaction triggers signaling cascades that promote cancer cell adhesion, proliferation, angiogenesis, and immune evasion.[1][5] Consequently, the T antigen and its associated pathways represent prime targets for the development of novel cancer diagnostics and therapeutics.

This guide provides detailed protocols for two robust cell-based assays designed to investigate the functional roles of the T antigen and to screen for potential inhibitors of its expression. These protocols are designed for researchers, scientists, and drug development professionals seeking to explore this critical aspect of cancer glycobiology.

PART I: Functional Analysis of T-Antigen-Mediated Cell Adhesion

A key consequence of T antigen expression is its role in mediating the adhesion of circulating tumor cells to the endothelium, a critical step in metastasis. This process is often mediated by the interaction between the tumor cell's T antigen and galectin-3 expressed by endothelial cells. The following assay quantifies this interaction.

Protocol 1: Galectin-3 Mediated Cancer Cell Adhesion Assay

Principle: This assay measures the adhesion of T antigen-expressing cancer cells to a surface coated with recombinant galectin-3. Cancer cells are fluorescently labeled, allowed to adhere to the galectin-3 matrix, and non-adherent cells are washed away. The fluorescence of the remaining adherent cells is quantified as a direct measure of adhesion.

Materials:

  • Cells: A cancer cell line with known high T antigen expression (e.g., Jurkat, MCF-7, HT-29).

  • Reagents:

    • Recombinant Human Galectin-3

    • Calcein-AM fluorescent dye

    • Bovine Serum Albumin (BSA)

    • Phosphate-Buffered Saline (PBS) with and without Ca²⁺/Mg²⁺

    • Cell culture medium (e.g., RPMI-1640 or DMEM)

  • Equipment:

    • 96-well black, clear-bottom tissue culture plates

    • Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)

    • Incubator (37°C, 5% CO₂)

    • Centrifuge

Step-by-Step Methodology:

  • Plate Coating:

    • Dilute recombinant galectin-3 to 10 µg/mL in PBS (without Ca²⁺/Mg²⁺).

    • Add 50 µL of the galectin-3 solution to each well of a 96-well plate.

    • Incubate the plate overnight at 4°C.

    • The next day, wash the plate twice with 200 µL of PBS per well.

    • Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

    • Wash the plate three times with 200 µL of PBS per well.

  • Cell Labeling:

    • Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

    • Add Calcein-AM to a final concentration of 2 µM.

    • Incubate for 30 minutes at 37°C in the dark.

    • Centrifuge the cells at 300 x g for 5 minutes and wash twice with PBS to remove excess dye.

    • Resuspend the labeled cells in adhesion buffer (e.g., serum-free medium with 1% BSA) at 5 x 10⁵ cells/mL.

  • Adhesion Assay:

    • Add 100 µL of the labeled cell suspension to each galectin-3 coated well.

    • As a negative control, use wells blocked with BSA only.

    • Incubate the plate for 60-90 minutes at 37°C.

    • Gently wash the wells three times with 200 µL of warm PBS (with Ca²⁺/Mg²⁺) to remove non-adherent cells.

    • After the final wash, add 100 µL of PBS to each well.

  • Quantification:

    • Measure the fluorescence in each well using a plate reader (Ex: 485 nm, Em: 520 nm).

    • (Optional) To create a standard curve, lyse a known number of labeled cells and measure their fluorescence.

Data Analysis & Interpretation: The fluorescence intensity is directly proportional to the number of adherent cells. Adhesion can be expressed as a percentage of the total cells added. This assay can be adapted to test inhibitors of the T antigen/galectin-3 interaction by pre-incubating the cells with test compounds before adding them to the plate.

Visualization of T Antigen-Galectin-3 Signaling

The interaction between the T antigen on a tumor cell and galectin-3 on an endothelial or immune cell can trigger downstream signaling that promotes cell survival and immune evasion.[6][7]

T_Antigen_Signaling cluster_Tumor Tumor Cell cluster_Endothelial Endothelial / Immune Cell cluster_Pathway Downstream Signaling TA T Antigen (Galβ1-3GalNAc) Gal3 Galectin-3 TA->Gal3 Binds MUC1 MUC1 Glycoprotein MUC1->TA carries Adhesion Cell Adhesion & Aggregation Gal3->Adhesion Promotes Prolif Proliferation Gal3->Prolif Activates (e.g., Ras/MAPK) Apoptosis Apoptosis Resistance Gal3->Apoptosis Inhibits

Caption: T Antigen / Galectin-3 signaling pathway.

PART II: High-Throughput Screening for Inhibitors of T Antigen Expression

Targeting the enzymes responsible for glycosylation offers a promising strategy for cancer therapy.[8][9] The enzyme Core 1 β1,3-galactosyltransferase (C1GALT1) is essential for the synthesis of the T antigen.[10][11] The following assay provides a method to screen for inhibitors of C1GALT1 or other upstream pathways affecting T antigen expression.

Protocol 2: Flow Cytometry-Based Screen Using Fluorescent PNA Lectin

Principle: Peanut Agglutinin (PNA) is a lectin that specifically binds to the terminal Gal(β1-3)GalNAc structure of the T antigen.[12][13][14] This protocol uses a fluorescently-conjugated PNA to quantify the level of T antigen on the surface of cancer cells via flow cytometry. A reduction in PNA binding in the presence of a test compound indicates potential inhibition of T antigen expression.

Materials:

  • Cells: A suitable cancer cell line (e.g., Jurkat).

  • Reagents:

    • Fluorescently-conjugated PNA (e.g., PNA-FITC, PNA-Cy3).[12]

    • Test compounds (e.g., small molecule library).

    • Cell culture medium.

    • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA, 0.05% Sodium Azide).

    • Propidium Iodide (PI) or other viability dye.

  • Equipment:

    • 96-well U-bottom plates.

    • Flow cytometer.

    • Incubator (37°C, 5% CO₂).

    • Centrifuge.

Step-by-Step Methodology:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period (e.g., 5 x 10⁴ cells/well).

    • Add test compounds at desired concentrations. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubate for a period sufficient to allow for protein turnover and changes in glycosylation (e.g., 48-72 hours).

  • Cell Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells once with 200 µL of cold Flow Cytometry Staining Buffer.

    • Resuspend the cell pellet in 100 µL of staining buffer containing the fluorescently-conjugated PNA at a pre-optimized concentration (typically 5-20 µg/mL).[12]

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 200 µL of cold staining buffer.

    • Resuspend the final cell pellet in 200 µL of staining buffer containing a viability dye like PI.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the live cell population (PI-negative).

    • Measure the median fluorescence intensity (MFI) of the PNA-conjugate in the live cell gate for each sample.

Data Analysis & Interpretation: A decrease in the MFI of PNA staining in compound-treated cells compared to vehicle controls indicates inhibitory activity. Results can be expressed as a percentage of inhibition relative to controls.

Visualization of the Screening Workflow

Screening_Workflow cluster_Setup Assay Setup cluster_Staining Staining Protocol cluster_Analysis Data Acquisition & Analysis A1 Plate Cancer Cells (96-well format) A2 Add Test Compounds + Controls A1->A2 A3 Incubate (48-72h) A2->A3 B1 Harvest & Wash Cells A3->B1 B2 Incubate with Fluorescent PNA B1->B2 B3 Wash & Add Viability Dye B2->B3 C1 Acquire on Flow Cytometer B3->C1 C2 Gate on Live Cells C1->C2 C3 Quantify Median Fluorescence (MFI) C2->C3 C4 Identify Hits (Reduced MFI) C3->C4

Caption: Workflow for inhibitor screening using PNA lectin.

Example Data and Troubleshooting

Table 1: Hypothetical Results from an Inhibitor Screen

Compound IDConcentration (µM)Median PNA Fluorescence (MFI)% InhibitionCell Viability (%)
Vehicle015,2400%98%
Cmpd-A1014,9801.7%97%
Cmpd-B 10 4,115 73.0% 95%
Cmpd-C108,53444.0%45%

Interpretation:

  • Cmpd-A shows no significant activity.

  • Cmpd-B is a strong hit, showing significant inhibition of PNA binding with minimal effect on cell viability. This compound warrants further investigation.

  • Cmpd-C appears to be an inhibitor but is also highly cytotoxic, making it a less desirable candidate. It highlights the importance of counter-screening for viability.

Troubleshooting:

  • High Background Staining: Ensure adequate washing steps. Consider including a competitive sugar, such as galactose (200 mM), in a control well to confirm the specificity of PNA binding.[13]

  • Low Signal: Confirm T antigen expression on your cell line. Ensure the PNA conjugate is not expired and has been stored correctly. The presence of calcium ions in buffers can enhance PNA binding.[12][14]

  • Compound Cytotoxicity: Always run a parallel cytotoxicity assay (e.g., using the viability dye from the main experiment) to distinguish true inhibition from non-specific cell death.

References

  • Thomsen–Friedenreich antigen - Wikipedia. Available at: [Link]

  • Gluzman-Poltorak, Z., et al. (2016). Interaction of the Oncofetal Thomsen–Friedenreich Antigen with Galectins in Cancer Progression and Metastasis. Frontiers in Immunology. Available at: [Link]

  • Dippold, W., et al. (1990). The role of the Thomsen-Friedenreich antigen as a tumor-associated molecule. Environmental Health Perspectives. Available at: [Link]

  • Wolf, M. F., et al. (1988). Increased Expression of Thomsen-Friedenreich Antigens during Tumor Progression in Breast Cancer Patients. Tumor Biology. Available at: [Link]

  • Creative Biolabs. Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways. Available at: [Link]

  • Anti-Thomsen-Friedenreich-Ag (anti-TF-Ag) potential for cancer therapy. ResearchGate. Available at: [Link]

  • Halim, A., et al. (2023). Identification of global inhibitors of cellular glycosylation. Nature Communications. Available at: [Link]

  • Halim, A., et al. (2023). Identification of global inhibitors of cellular glycosylation. PubMed. Available at: [Link]

  • Halim, A., et al. (2023). Identification of global inhibitors of cellular glycosylation. ResearchGate. Available at: [Link]

  • Arachis hypogaea lectin (PNA, Peanut Agglutinin) - GLYcoDiag. Available at: [Link]

  • Lv, W., & Wang, H. (2021). C1GALT1 in health and disease. Oncology Letters. Available at: [Link]

  • TIM-3/Galectin-9 Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • Ju, T., & Cummings, R. D. (2013). Tn and sialyl-Tn antigens, aberrant O-glycomics as human disease markers. PROTEOMICS - Clinical Applications. Available at: [Link]

  • Bergstrom, K., & Xia, L. (2013). Biological Functions of C1GalT1 and Mucin-Type O-Glycans. ResearchGate. Available at: [Link]

  • Tochizawa, T., et al. (1999). UDP-GlcNAc:Galbeta1-->3GalNAc (GlcNAc to GalNAc) beta1-->6N-acetylglucosaminyltransferase holds a key role on the control of CD15s expression in human pre-B lymphoid cell lines. Glycobiology. Available at: [Link]

  • Demaria, S., et al. (2015). Galectin-3 Shapes Antitumor Immune Responses by Suppressing CD8+ T Cells via LAG-3 and Inhibiting Expansion of Plasmacytoid Dendritic Cells. Cancer Immunology Research. Available at: [Link]

  • Galectin-3-mediated tumor cell induced T cell inhibition. ResearchGate. Available at: [Link]

  • Chen, H. Y., & Chiou, S. H. (2009). Galectin-3 regulates T-cell functions. Journal of Leukocyte Biology. Available at: [Link]

  • Nangia-Makker, P., et al. (2002). Galectin-3 as a Potential Target to Prevent Cancer Metastasis. Clinical Cancer Research. Available at: [Link]

Sources

Application Note: N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine (T-Antigen) in Drug Discovery

[1]

Part 1: Strategic Overview & Molecular Identity

The Molecule

N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine , commonly referred to as Gal-β1,3-GalNAc or the Thomsen-Friedenreich Antigen (T-Antigen) , is a disaccharide of paramount importance in oncology and immunology. In healthy tissues, this core structure is typically masked by sialic acid (forming sialyl-T). However, in carcinomas (breast, colon, prostate, stomach), the masking sialylation is downregulated, exposing the naked T-antigen.

This tumor-associated carbohydrate antigen (TACA) serves as a critical handle for:

  • Targeted Immunotherapy: Development of Antibodies (e.g., JAA-F11) and Antibody-Drug Conjugates (ADCs).

  • Galectin Inhibition: Acting as a ligand for Galectin-3, a driver of metastasis and fibrosis.

  • Diagnostic Profiling: A specific ligand for lectins like Peanut Agglutinin (PNA) and Jacalin.

Mechanism of Action in Drug Discovery

The utility of this disaccharide lies in its ability to mimic the tumor cell surface. By using soluble Gal-β1,3-GalNAc in screening assays, researchers can:

  • Validate Target Specificity: Confirm that therapeutic antibodies bind specifically to the tumor-associated glycan and not healthy, sialylated variants.

  • Inhibit Pro-Tumorigenic Signaling: Block Galectin-3 interactions, which normally promote angiogenesis and T-cell apoptosis.

Part 2: Detailed Experimental Protocols

Protocol A: High-Throughput Galectin-3 Inhibitor Screening (Fluorescence Polarization)

Objective: To identify small molecule inhibitors that displace Gal-β1,3-GalNAc interactions with Galectin-3, preventing metastasis.

Principle: This assay uses a fluorescently labeled T-antigen probe. When bound to Galectin-3, the probe has high fluorescence polarization (FP). A successful drug candidate will displace the probe, causing a drop in FP.

Materials:

  • Recombinant Human Galectin-3 (Gal-3): 0.5 µM stock in PBS.

  • Fluorescent Probe: Fluorescein-labeled Gal-β1,3-GalNAc (FAM-T-Ag).

  • Test Compounds: Small molecule library.

  • Positive Control: Unlabeled N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GA (Soluble T-antigen).

  • Buffer: PBS, pH 7.4, 0.05% Tween-20, 1 mM DTT.

Workflow:

  • Optimization (Kd Determination):

    • Titrate Gal-3 (0 nM to 10 µM) against fixed FAM-T-Ag (10 nM).

    • Plot mP (milli-Polarization) vs. [Gal-3] to determine the Kd. Select a Gal-3 concentration at ~80% saturation for the inhibition assay.

  • Inhibition Assay Setup:

    • Dispense 10 µL of Test Compounds (final 10 µM) into black 384-well plates.

    • Add 20 µL of Gal-3 (at determined concentration). Incubate for 15 min at RT.

    • Add 10 µL of FAM-T-Ag (final 10 nM).

  • Incubation & Read:

    • Incubate for 60 minutes at Room Temperature in the dark.

    • Read FP (Excitation 485 nm, Emission 535 nm).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Self-Validation Step: The unlabeled T-antigen control must show dose-dependent inhibition (IC50 ~50-200 µM depending on assay conditions). If the control fails, the protein is inactive.

Protocol B: Epitope Mapping of Anti-MUC1 ADCs (Competitive ELISA)

Objective: To verify that a candidate ADC targets the naked T-antigen on MUC1 and does not cross-react with healthy sialylated glycans.

Materials:

  • Solid Phase: Synthetic MUC1 glycopeptide presenting Gal-β1,3-GalNAc (coated on plate).

  • Primary Antibody: Candidate Anti-MUC1 ADC or mAb.

  • Competitor 1: N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GA (Free T-antigen).[1]

  • Competitor 2: Sialyl-T antigen (Negative control).

  • Detection: HRP-conjugated anti-human IgG.

Workflow:

  • Coating: Coat 96-well Nunc-MaxiSorp plates with MUC1-T-Ag glycopeptide (1 µg/mL) overnight at 4°C. Block with 3% BSA.

  • Pre-incubation (Competition):

    • In a separate tube, mix the Candidate Antibody (fixed concentration, e.g., 0.5 µg/mL) with serial dilutions of Competitor 1 (Free T-antigen) or Competitor 2 .

    • Incubate for 1 hour at RT to allow fluid-phase binding.

  • Binding: Transfer the antibody/competitor mix to the coated plate. Incubate for 1 hour.

  • Detection: Wash 3x with PBST. Add HRP-secondary antibody. Develop with TMB substrate.

  • Interpretation:

    • True Positive: Signal decreases as Free T-antigen concentration increases (Specific blockade).

    • Specificity Check: Signal should not decrease with Sialyl-T competitor. This confirms the antibody targets the cancer-specific naked antigen.

Part 3: Visualization of Mechanisms

Galectin-3 Tumorigenic Signaling & Inhibition

The following diagram illustrates how Galectin-3 crosslinks cell surface T-antigens (on MUC1 or Integrins) to drive metastasis, and how the soluble disaccharide acts as a competitive inhibitor.

GalectinSignalingGal3Galectin-3(Pentameric/Oligomeric)TAg_MUC1Surface T-Antigen(on MUC1/Integrins)Gal3->TAg_MUC1BindsLatticeGalectin-Glycan Lattice(Clustering)TAg_MUC1->LatticeFormsSignalingDownstream Signaling(MAPK/ERK Activation)Lattice->SignalingActivatesMetastasisTumor Metastasis& Anoikis ResistanceSignaling->MetastasisPromotesInhibitorSoluble T-Antigen(Gal-b-1,3-GalNAc)Inhibitor->Gal3Competitive Binding(Blocks Lattice)

Figure 1: Mechanism of Galectin-3 inhibition.[2] Soluble T-antigen (Blue) acts as a decoy, preventing Galectin-3 (Red) from clustering cell-surface receptors (Yellow), thereby halting metastatic signaling.

Part 4: Data Presentation & Analysis

Table 1: Comparative Binding Affinities of Galectin-3 Ligands Use this table to benchmark experimental results.

Ligand StructureCommon NameKd (Galectin-3)Drug Discovery Utility
Gal-β1,3-GalNAc T-Antigen ~20 - 50 µM Primary Pharmacophore / Mimic
Gal-β1,4-GlcNAcLacNAc~50 - 100 µMGeneral Galectin Ligand
LactoseLactose> 500 µMLow Affinity Control
ThiodigalactosideTDG~10 - 20 µMHydrolytically Stable Analog

Part 5: References

  • Yu, L. G. (2007). The role of galectin-3-binding ligands in cancer metastasis. Glycoconjugate Journal. Link

  • Goletz, S., et al. (2003). Thomsen-Friedenreich antigen: the "hidden" tumor antigen. Advances in Experimental Medicine and Biology. Link

  • Glinsky, V. V., et al. (2009). Synthetic Galectin-3 Inhibitors as Potential Anti-Metastatic Agents. Anti-Cancer Agents in Medicinal Chemistry. Link

  • Heimburg-Molinaro, J., et al. (2011). Cancer vaccines and carbohydrate epitopes. Vaccine. Link

  • PubChem Database. (2023). Compound Summary: Gal-beta-1,3-GalNAc.[2][3][4][5][6] National Center for Biotechnology Information. Link

Application Notes & Protocols: High-Purity Purification of Synthetic N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine (Gal-β-1,3-GlcNAc)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Purity

N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine (Gal-β-1,3-GlcNAc), a core Type 1 disaccharide, is a fundamental building block of numerous biologically significant glycans. It is integral to cell surface receptors, protein glycosylation motifs, and bacterial cell walls. Its presence and specific linkage are critical for molecular recognition events, including cell-cell adhesion, immune responses, and pathogen interactions.[1] For researchers in drug development, glycobiology, and diagnostics, the availability of highly pure, synthetic Gal-β-1,3-GlcNAc is paramount. Impurities, such as linkage isomers (e.g., Gal-β-1,4- or Gal-β-1,6-GlcNAc), anomers, or residual starting materials from synthesis, can lead to erroneous experimental results, misinterpretation of binding affinities, and compromised efficacy in therapeutic applications.

This guide provides an in-depth analysis of field-proven techniques for the purification of synthetic Gal-β-1,3-GlcNAc, focusing on the rationale behind methodological choices to empower researchers to achieve the highest standards of purity.

The Unique Challenge of Oligosaccharide Purification

Purifying unprotected synthetic oligosaccharides like Gal-β-1,3-GlcNAc presents a distinct set of challenges that differentiate it from small molecule or protein purification.[2]

  • High Polarity & Hydrophilicity: Carbohydrates are extremely polar, making them difficult to retain and resolve using standard reversed-phase chromatography (RPC) conditions.[3]

  • Lack of a Strong Chromophore: Native glycans do not possess significant UV-absorbing properties, complicating detection by standard HPLC-UV methods and often requiring specialized detectors or derivatization.[2]

  • Presence of Structural Isomers: Chemical or enzymatic synthesis can produce a mixture of regioisomers (e.g., β-1,3, β-1,4, β-1,6 linkages) and anomers (α/β) with minute differences in their physicochemical properties, making them exceptionally difficult to separate.[4][5]

  • Complex Reaction Mixtures: A typical synthesis reaction will contain the desired product alongside unreacted monosaccharide acceptors, donor molecules, and various side products.

Understanding these inherent difficulties is crucial for designing a logical and effective multi-step purification strategy.

A Multi-Modal Purification Strategy

No single chromatographic technique can typically resolve the complexity of a raw synthetic mixture to yield a highly pure product.[2] A robust strategy involves orthogonal separation modes, starting with a bulk cleanup step followed by a high-resolution polishing step.

G cluster_0 Purification Workflow raw Crude Synthetic Mixture sec Step 1: Size-Exclusion Chromatography (SEC) raw->sec  Bulk Separation  (Size-based) pgc Step 2: Porous Graphitic Carbon (PGC) Chromatography sec->pgc  High-Resolution Polishing  (Isomer Separation) pure Pure Gal-β-1,3-GlcNAc (>95%) pgc->pure  Final Product analysis Purity & Structural Verification (HPAEC-PAD, NMR) pure->analysis  Quality Control G cluster_1 SEC Protocol Workflow prep 1. Column Equilibration (DI Water) load 2. Load Crude Sample (Concentrated) prep->load elute 3. Isocratic Elution (DI Water) load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (TLC/MS) collect->analyze

Sources

Troubleshooting & Optimization

Improving the yield of N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA chemical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the GlycoSynth Technical Support Center .

Ticket ID: #GS-GAL-B13-OPT Subject: Yield Optimization for N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine (Gal-β-1,3-GalNAc) Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division[1]

Diagnostic Triage: Why is your yield low?

Based on your target structure, you are synthesizing the Thomsen-Friedenreich Antigen (T-Ag) core or a related mucin-type O-glycan.[1] The string "N-Acetyl...B-D-GA" confirms the acceptor is an N-acetyl-galactosamine (GalNAc) derivative.

Low yields in this specific


-(1→3) coupling are almost always caused by three converging factors. Use this decision matrix to identify your bottleneck:
SymptomProbable Root CauseThe Mechanistic Reality
No Reaction / Recovered Acceptor The "Oxazoline Trap" If your acceptor has a free 2-NHAc group, Lewis acids (like TMSOTf) catalyze the internal attack of the amide oxygen onto the anomeric center, forming a stable, unreactive oxazoline ring.[1]
Regio-scrambling (Mixture of products) Mobile Protecting Groups The C3-OH and C4-OH of Galactose/GalNAc are spatially close. Without a rigid lock (like a benzylidene acetal), the acceptor is ambiguous.[1]

-Anomer Contamination
Lack of NGP The Galactosyl donor must have a participating group (ester) at C2 to force the

-linkage via a dioxolenium ion intermediate.

Critical Mechanism Analysis

To fix the yield, you must understand the "Oxazoline Trap" which shuts down your acceptor's reactivity.

OxazolineTrap cluster_0 The Yield Killer: Oxazoline Formation Acceptor GalNAc Acceptor (2-NHAc group) Oxazoline STABLE OXAZOLINE (Unreactive Nucleophile) Acceptor->Oxazoline Intramolecular Cyclization Product Glycosylated Product (Gal-b-1,3-GalNAc) Acceptor->Product Desired Pathway (Slow) LewisAcid Lewis Acid (TMSOTf/TfOH) LewisAcid->Acceptor Oxazoline->Product BLOCKED

Figure 1: The 2-acetamido group on the acceptor can cyclize to form an unreactive oxazoline, halting the reaction.[1]

Strategic Solutions (The Protocols)

Strategy A: The "Azido-Precursor" Route (Highest Yield)

Best for: Total synthesis where stereocontrol and high yields are prioritized over step count.

Instead of using N-Acetyl-Galactosamine (GalNAc) directly, use 2-Azido-2-deoxy-galactose .[1] The azide group is non-participating and cannot form oxazolines.

  • Acceptor: 2-Azido-4,6-O-benzylidene-2-deoxy-β-D-galactopyranoside.[1]

    • Why: The 4,6-benzylidene acetal "locks" the sugar chair, forcing the C3-OH into a reactive equatorial position and sterically shielding C4.[1]

  • Donor: Per-O-acetylated or benzoylated Galactosyl Trichloroacetimidate.

    • Why: The C2-ester on the donor ensures

      
      -selectivity via Neighboring Group Participation (NGP).
      
  • Post-Glycosylation: Reduce the azide to an amine (Staudinger reduction) and acetylate to regenerate the NHAc.

Strategy B: The "Imidate-Nitrile" Route (Direct GalNAc)

Best for: When you must use a GalNAc acceptor directly.

If you cannot use the azide route, you must suppress oxazoline formation.[1]

  • Solvent: Use Acetonitrile (MeCN) or Propionitrile at -40°C.[1]

    • Mechanism:[2][3][4][5] The nitrile solvent coordinates with the oxocarbenium ion, stabilizing the reactive intermediate and reducing the energy barrier for the hindered acceptor.

  • Promoter: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) in catalytic amounts (0.1 eq).[1] Avoid BF3·OEt2 as it promotes oxazoline formation more aggressively.[1]

Optimized Experimental Protocol (Strategy A)

Objective: Synthesis of the protected Gal-β-(1→3)-GalN3 disaccharide (Precursor to Gal-β-(1→3)-GalNAc).

Reagents:

  • Donor: 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate (Schmidt Donor).[1]

  • Acceptor: Methyl 2-azido-4,6-O-benzylidene-2-deoxy-β-D-galactopyranoside.[1]

  • Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Procedure:

  • Drying (Critical): Co-evaporate the Donor (1.2 eq) and Acceptor (1.0 eq) with dry toluene (3x) to remove trace water.[1] High vacuum for 2 hours.

  • Solvation: Dissolve the mixture in anhydrous DCM (0.05 M concentration relative to acceptor). Add 4Å molecular sieves (powdered, activated). Stir for 30 mins at Room Temp.

  • Cooling: Cool the reaction mixture to -20°C .

    • Note: Lower temperatures improve

      
      -selectivity but may stall the reaction due to the low reactivity of the C3-OH. -20°C is the "Goldilocks" zone.
      
  • Activation: Add TMSOTf (0.1 eq) dropwise.[1]

  • Monitoring: Stir at -20°C. Monitor by TLC (Hexane/EtOAc 1:1). The imidate donor should disappear within 30-60 minutes.

  • Quenching: Once complete, add Triethylamine (Et3N) to neutralize the acid. Filter off sieves.[1]

  • Workup: Wash with NaHCO3 (sat), then Brine. Dry over Na2SO4.[1]

  • Purification: Flash chromatography.

Expected Yield: 75-85% (compared to <40% with direct GalNAc acceptors).[1]

Troubleshooting FAQ

Q: I am seeing a significant amount of "Orthoester" byproduct. What is this? A: This occurs when the C2-acetate of the donor attacks the anomeric center, and the acceptor attacks the ortho carbon instead of the anomeric carbon.

  • Fix: Ensure your reaction is strictly anhydrous. Water hydrolyzes orthoesters.[1] Also, switch from Acetyl (OAc) to Benzoyl (OBz) protection on the donor; benzoates form more stable dioxolenium ions that rearrange correctly to the

    
    -glycoside.[1]
    

Q: My acceptor C3-OH is not reacting, even with excess donor. A: The C3-OH is sterically crowded by the C4-axial group in galactose.[1]

  • Fix: Verify you are using the 4,6-O-benzylidene protection on the acceptor.[1] This ring fusion distorts the chair slightly, making the C3-OH more accessible (the "torsional relief" effect).[1] If you are using 4,6-di-acetyl, the reactivity will be significantly lower.[1]

Q: Can I use a Thioglycoside donor instead of an Imidate? A: Yes, and it is often more stable.[1]

  • Protocol Adjustment: Use NIS (N-iodosuccinimide) and TfOH (Triflic acid) as the promoter system.[1] Thioglycosides allow for "orthogonal glycosylation" if you are building larger chains.

Visualizing the Optimized Workflow

OptimizationFlow cluster_inputs Starting Materials cluster_process Glycosylation Conditions Donor Gal Donor (C2-Ester for Beta-Directing) Step1 Dry Toluene Co-evaporation (Remove Water) Donor->Step1 Acceptor GalNAc Precursor (2-Azido + 4,6-Benzylidene) Acceptor->Step1 Step2 DCM, -20°C TMSOTf (0.1 eq) Step1->Step2 Intermediate Dioxolenium Ion (Beta-Face Blocked) Step2->Intermediate Activation Output High Yield Product Gal-b-(1,3)-GalN3 Intermediate->Output Stereoselective Attack

Figure 2: The high-yield workflow utilizing the Azide-Precursor strategy to bypass steric and electronic hurdles.

References

  • Mechanism of Acceptor Reactivity: Crich, D. (2010).[1] Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. [Link]

  • The "Azido" Strategy for GalNAc: Lemieux, R. U., & Ratcliffe, R. M. (1979).[1] The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry. [Link][1]

  • Benzylidene Protection Effects: Boltje, T. J., et al. (2012).[1] Chemical Synthesis of Carbohydrates. Nature Chemistry. [Link]

  • Acceptor Nucleophilicity in Glycosylation: van der Vorm, S., et al. (2019).[1] Acceptor reactivity in glycosylation reactions. Chemical Society Reviews.[1] [Link]

Sources

Technical Support Center: Purification of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GalNAc (T-Antigen Core)

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Assigned Specialist: Senior Application Scientist, Glycobiology Division Subject: Troubleshooting Purification & Isolation Protocols for Gal-β-1,3-GalNAc Derivatives[1]

Executive Summary

Based on the nomenclature provided (N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA ), you are working with a derivative of the Thomsen-Friedenreich antigen (T-antigen) core, specifically Gal-β-1,3-GalNAc (likely the methyl glycoside, CAS 88274-25-3).[1][2]

This molecule presents a "perfect storm" of purification challenges: it is highly polar, lacks a UV chromophore, and is structurally similar to common byproducts (like Gal-β-1,4-GlcNAc).[1] The following guide abandons generic advice in favor of high-resolution, field-proven protocols utilizing Porous Graphitized Carbon (PGC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Module 1: The "Invisible Peak" (Detection Issues)

User Query: "I am injecting my sample onto the HPLC, but I see nothing at 210nm or 254nm, even at high concentrations. How do I track my product?"

Technical Diagnosis: Your molecule, Gal-β-1,3-GalNAc, lacks a conjugated


-system.[1] It is effectively invisible to standard UV detection. Using low UV (205-210 nm) detects the acetamido group but introduces massive noise from buffers (formate/acetate) and solvents.[1]

Troubleshooting Protocol:

Detector TypeSuitabilityAction Plan
UV (210-280nm) 🔴 Critical Failure Stop using UV. It will not distinguish your glycan from salt or solvent fronts.
HPAEC-PAD 🟢 Gold Standard Use Pulsed Amperometric Detection (PAD) on a gold electrode.[1] This oxidizes the hydroxyl groups, providing femtomole sensitivity without derivatization.
ELSD / CAD 🟡 Standard Alternative Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) works for semi-preparative scales. Note: Mobile phases must be volatile (Ammonium Formate/Acetate).
RI (Refractive Index) 🟠 Limited Use Only usable for isocratic runs at high concentrations (>1 mg/mL). Useless for gradients.
Derivatization 🟢 High Sensitivity Reductive amination with 2-AB (2-aminobenzamide) or 2-AA introduces a fluorescent tag (

), making the molecule UV/Fluorescence active.[1]
Module 2: Separation from Salts & Enzymes (Desalting)

User Query: "My mass spec signal is suppressed, and my lyophilized product is a salty powder. C18 cartridges aren't retaining the sugar. What do I do?"

Technical Diagnosis: Standard C18 (reversed-phase) columns rely on hydrophobic interaction.[1] Gal-β-1,3-GalNAc is too hydrophilic; it elutes in the void volume with the salts.[1] You require a stationary phase that retains polar analytes while allowing salts to pass or be washed away.

The Solution: Porous Graphitized Carbon (PGC) PGC acts as a "reversed-phase for polars."[1] It retains neutral glycans via electronic interactions between the sugar's ether oxygens and the graphite's delocalized electrons, while salts wash through.

Protocol: PGC Solid Phase Extraction (SPE)

  • Conditioning: Flush PGC cartridge with 3 CV (Column Volumes) of 80% Acetonitrile (ACN) + 0.1% TFA, then 3 CV of water.

  • Loading: Load aqueous sample (ensure pH is neutral to slightly acidic).

  • Washing: Wash with 5 CV of pure water . Crucial Step: This removes salts, UDP, and proteins.

  • Elution: Elute Gal-β-1,3-GalNAc with 40% ACN + 0.05% TFA.

  • Result: Salt-free, protein-free glycan ready for lyophilization.

Module 3: Isomer Resolution (Linkage Analysis)

User Query: "I have a mixture of 1,3-linked (T-antigen) and 1,4-linked (LacNAc) isomers. They co-elute on my current column."

Technical Diagnosis: Separating linkage isomers (β-1,3 vs β-1,4) requires a phase sensitive to the 3D spatial arrangement of hydroxyl groups.

Recommended Workflow: HILIC-Amide Chromatography Amide-bonded phases utilize hydrogen bonding.[1] The subtle difference in hydrodynamic volume and OH-group availability between 1,3 and 1,4 linkages creates separation resolution.

Experimental Setup (HILIC):

  • Column: TSKgel Amide-80 or BEH Amide (1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 4.4 (Aqueous).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0 min: 85% B (High organic to retain polar sugar)

    • 30 min: 50% B (Slow ramp increases water to elute)

  • Temperature: 40°C (Higher temp improves peak shape for reducing sugars).

Visualizing the Purification Logic

The following diagram outlines the decision matrix for purifying your specific "Gal-GA" target depending on the synthesis source (Enzymatic vs. Chemical).

PurificationWorkflow Start Crude Sample: N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GA SourceCheck Source of Synthesis? Start->SourceCheck Enzymatic Enzymatic (UDP-Gal + GalNAc) SourceCheck->Enzymatic Enzymes used Chemical Chemical (Protected Intermediates) SourceCheck->Chemical Organic synthesis Step1_Enz Step 1: Protein Removal (Ultrafiltration 10kDa MWCO) Enzymatic->Step1_Enz Step1_Chem Step 1: Deprotection (Zemplén / Hydrogenation) Chemical->Step1_Chem Step2_Enz Step 2: Desalting & UDP Removal (PGC SPE Cartridge) Step1_Enz->Step2_Enz Filtrate Polishing Final Polishing & Isomer Separation (HILIC-Amide HPLC) Step2_Enz->Polishing Eluate (40% ACN) Step2_Chem Step 2: Flash Chromatography (C18 to remove hydrophobic protecting groups) Step1_Chem->Step2_Chem Step2_Chem->Polishing Polar Fraction Detection Detection: CAD, ELSD, or MS (NO UV) Polishing->Detection Final Pure Gal-β-1,3-GalNAc Polishing->Final

Caption: Workflow logic distinguishing between enzymatic cleanup (focus on protein/salt removal) and chemical synthesis cleanup (focus on protecting group removal), converging at HILIC polishing.

FAQ: Specific Technical Hurdles

Q1: Why does my PGC column show "ghost peaks" or carryover?

  • Answer: Graphitized carbon has very strong retention for aromatic impurities or hydrophobic protecting groups (e.g., benzyl groups). If you injected a "dirty" chemical synthesis mixture, these contaminants may stick permanently.

  • Fix: Regenerate the column with Tetrahydrofuran (THF) or a mix of Acetone/Hexane to strip hydrophobic contaminants, then re-equilibrate with ACN/Water.

Q2: The


-1,3 linkage is hydrolyzing during purification. Why? 
  • Answer: Glycosidic bonds, especially those involving N-acetylhexosamines, can be sensitive to low pH at high temperatures.[1]

  • Fix: Avoid using >0.1% TFA or heating the column >50°C if the mobile phase is acidic. Switch to 0.1% Formic Acid or 10mM Ammonium Acetate (pH 5.5) for a gentler environment.

Q3: Can I use MALDI-TOF to verify the fraction?

  • Answer: Yes, but native glycans ionize poorly.

  • Protocol: Co-crystallize with DHB (2,5-dihydroxybenzoic acid) matrix doped with NaCl. Look for the sodium adduct

    
    . For Gal-β-1,3-GalNAc-OMe (MW ~383.35), look for m/z ~406.3.[1]
    
References
  • Pabst, M., & Altmann, F. (2011). Glycan analysis by modern instrumental methods. Proteomics, 11(4), 631-643.[1] Link

  • Wuhrer, M., et al. (2009). Glycomics using mass spectrometry. Mass Spectrometry Reviews, 28(2), 192-206.[1] Link

  • ChemicalBook. (2025). N-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA (CAS 88274-25-3) Product Information. Link

  • Thermo Fisher Scientific. (2023). Application Note: Separation of Glycans using Porous Graphitized Carbon Columns.[3] Link

Sources

Troubleshooting peak tailing in HPLC analysis of N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting peak tailing in HPLC analysis of N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA. Content type: Technical Support Center (Q&A and Guides). Audience: Researchers, scientists, and drug development professionals.

Analyte Focus: N-Acetyl-3-O-


-D-galactopyranosyl-

-D-GA (and related Gal-GalNAc/GlcNAc disaccharides).

Analyte Profile & Method Selection

Technical Note: The analyte string "N-Acetyl-3-O-


-D-galactopyranosyl-

-D-GA" typically refers to a disaccharide structure such as

-D-Galp-(1

3)-D-GalpNAc
(Thomsen-Friedenreich antigen core) or a related N-acetylated amino-sugar derivative.

These molecules are highly polar, hydrophilic, and often reducing sugars .

  • Challenge: They exhibit poor retention on standard C18 columns, leading to "retention < void volume" and apparent tailing due to lack of interaction.

  • Preferred Modes: Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitic Carbon (PGC).

  • Key Tailing Mechanism: Unlike hydrophobic drugs where tailing is often silanol-based, tailing in glycans is frequently caused by sample solvent mismatch , anomeric mutarotation , or column overload .

Diagnostic Workflow

Use this logic gate to identify the root cause of your peak tailing.

TroubleshootingFlow Start Start: Peak Tailing Detected CheckMode 1. Check Chromatography Mode Start->CheckMode IsRP Is it Reversed Phase (C18)? CheckMode->IsRP IsHILIC Is it HILIC? CheckMode->IsHILIC RP_Issue CAUSE: Lack of Retention Analyte eluting at void. Switch to HILIC or PGC. IsRP->RP_Issue Yes CheckSolvent 2. Check Injection Solvent IsHILIC->CheckSolvent HighWater Is Sample >30% Water? CheckSolvent->HighWater SolventEffect CAUSE: Solvent Washout Water disrupts HILIC partition. Dilute sample in ACN. HighWater->SolventEffect Yes CheckShape 3. Check Peak Topology HighWater->CheckShape No IsSplit Is it Split/Shouldering? CheckShape->IsSplit Anomer CAUSE: Anomeric Mutarotation Reducing end interconversion. Control Temp or pH. IsSplit->Anomer Yes Interaction CAUSE: Secondary Interactions Adsorption to silica. Add Buffer (Ammonium Acetate). IsSplit->Interaction No

Figure 1: Diagnostic logic for identifying peak tailing sources in polar glycan analysis.

Troubleshooting Q&A

Category A: The "Solvent Washout" Effect (HILIC Specific)

Q: I am using an Amide-80 HILIC column. My retention is good, but the peak fronts and tails severely. Why?

Diagnosis: This is likely Sample Solvent Mismatch . In HILIC, the mobile phase is typically high organic (e.g., 70-80% Acetonitrile). If you dissolve your polar glycan in 100% water (because it dissolves well), you are injecting a "plug" of strong solvent.

  • Mechanism: The water plug travels down the column, locally dissolving the water-layer stationary phase. The analyte travels within this water plug faster than the surrounding mobile phase, causing band broadening that manifests as tailing or distorted peak shapes.

Solution Protocol:

  • Match the Mobile Phase: Dissolve the sample in a solvent composition as close to the initial mobile phase as possible (e.g., 70% ACN / 30% Aqueous Buffer).

  • Solubility Trick: If the glycan precipitates in 70% ACN, dissolve it in a minimum volume of water first, then dilute slowly with ACN while vortexing.

  • Reduce Injection Volume: If you must inject in water, reduce the injection volume to <1% of the column void volume (e.g., <2 µL for a standard 4.6 x 150 mm column).

Category B: Peak Splitting vs. Tailing

Q: The peak looks like it has a "shoulder" or is splitting into two merging peaks. Is this column failure?

Diagnosis: This is likely Anomeric Mutarotation , not column failure. Reducing sugars (like N-Acetyl-galactosamine with a free reducing end) exist in equilibrium between


 and 

anomers.
  • Mechanism: If the rate of interconversion between

    
     and 
    
    
    
    forms is similar to the timescale of the separation, the peak will bridge/tail. If the separation is fast and cold, you might see two distinct peaks. If it is slow and warm, they merge.

Solution Protocol:

  • Increase Temperature: Raising the column oven temperature (e.g., to 40°C - 60°C) speeds up the interconversion rate, causing the two forms to coalesce into a single, sharper peak.

  • Control pH: Mutarotation is acid/base catalyzed. Ensure your mobile phase is buffered (e.g., 10-50 mM Ammonium Formate/Acetate). Unbuffered mobile phases often lead to wandering baselines and broad peaks for reducing sugars.

Category C: Chemical Interactions (Silanols)

Q: I am using a polymer-based amino column, but I still see tailing. The peak is not splitting, just dragging.

Diagnosis: Secondary interactions or Chemisorption . Amino columns can form Schiff bases with the reducing end of sugars (aldehyde form), leading to irreversible adsorption or severe tailing.

Solution Protocol:

  • Switch Stationary Phase: Move to an Amide-functionalized silica or Zwitterionic (ZIC-HILIC) column. These do not form Schiff bases.

  • Mobile Phase Additive: Ensure you are using a salt buffer (Ammonium Acetate/Formate) rather than just acid (Formic Acid). The ionic strength (10-20 mM) helps mask residual silanols and ionic sites on the stationary phase.

Quantitative Data: Solvent Strength Impact

The following table illustrates how the injection solvent affects peak symmetry (USP Tailing Factor) for polar glycans on a HILIC column.

Injection Solvent CompositionUSP Tailing Factor (

)
Peak Height (mAU)Observation
100% Water 2.8 (Severe Tailing)150Broad, distorted peak. "Washout" effect active.
50% ACN / 50% Water 1.5 (Moderate Tailing)320Improved, but still fronts/tails.
75% ACN / 25% Water 1.1 (Excellent) 580 Sharp, Gaussian peak. Matches MP.
100% ACN N/AN/AAnalyte likely insoluble or precipitates.

Data simulated based on typical HILIC behavior for polar disaccharides [1].

Step-by-Step Protocols

Protocol A: HILIC Column Equilibration & Cleaning

HILIC columns require longer equilibration than RP columns due to the formation of the water-enriched layer on the surface.

  • Flush: Flush the column with 50:50 Acetonitrile:Water (with buffer) for 20 column volumes.

  • Equilibrate: Switch to initial mobile phase (e.g., 80:20 ACN:Buffer).

  • Wait: Pump for at least 40-60 column volumes (or 30-45 mins at 1 mL/min) before the first injection.

    • Why? The water layer must establish equilibrium. Premature injection leads to drifting retention times and tailing.

  • End-of-Day: Flush salts out with 60:40 ACN:Water (no buffer) to prevent precipitation. Do not store in 100% ACN (can dehydrate the phase difficultly).

Protocol B: Sample Preparation for High-Organic Injection
  • Weigh standard/sample.

  • Dissolve in pure water at 10x concentration (e.g., 10 mg/mL).

  • Pipette 100 µL of this concentrate.

  • Add 900 µL of Acetonitrile while vortexing immediately.

    • Result: 1 mg/mL solution in 90% ACN.

    • Check: Look for turbidity. If cloudy, increase water content to 20% or 30%.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Link

  • Chrom Tech. What Causes Peak Tailing in HPLC?Link

  • Stoll, D. R. (2021).[1] Peak Shapes in Liquid Chromatography: The Good, The Bad, and The Ugly. LCGC North America.[1] Link

Sources

Technical Support Center: Enzymatic Synthesis of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine (LacNAc)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enzymatic synthesis of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine (also known as N-acetyllactosamine or LacNAc). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes.

Introduction to Enzymatic LacNAc Synthesis

The enzymatic synthesis of LacNAc, a fundamental disaccharide unit in many biologically important glycans, offers significant advantages over chemical methods, including high stereoselectivity and the avoidance of complex protection/deprotection steps.[1][2] Typically, this synthesis is achieved through the transglycosylation activity of β-galactosidases or the specific action of galactosyltransferases.[3][4] This guide will focus on troubleshooting common issues encountered during these enzymatic reactions to enhance yield and purity.

Troubleshooting Guide: Common Issues and Solutions

Low or No Product Yield

Q1: My reaction has resulted in a very low yield of LacNAc. What are the primary factors I should investigate?

A1: Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Enzyme Activity and Stability:

  • Cause: The enzyme may have low specific activity or may have been inactivated.

  • Troubleshooting:

    • Verify the activity of your enzyme batch using a standard substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) or p-nitrophenyl-β-D-galactopyranoside (pNPG).[5]

    • Ensure proper storage conditions for the enzyme (typically -20°C or -80°C in a suitable buffer). Avoid repeated freeze-thaw cycles.

    • Consider the pH and temperature optima for your specific β-galactosidase. Most have optimal activity in a slightly acidic to neutral pH range and at temperatures between 37-50°C.[6][7]

2. Sub-optimal Reaction Conditions:

  • Cause: The reaction environment may not be conducive to the transglycosylation reaction.

  • Troubleshooting:

    • pH: The optimal pH for the synthesis of galacto-oligosaccharides (GOS), including LacNAc, is often around 6.0-7.0.[6]

    • Temperature: While initial rates might be higher at elevated temperatures, this can also lead to enzyme denaturation over time. An optimal temperature of around 50°C has been reported for LacNAc synthesis.[6][8]

    • Substrate Concentrations: High concentrations of the donor substrate (e.g., lactose) and acceptor (N-acetylglucosamine, GlcNAc) are crucial to favor the transglycosylation reaction over hydrolysis.[7][9]

3. Reaction Equilibrium and By-product Inhibition:

  • Cause: The accumulation of by-products can inhibit the enzyme or shift the reaction equilibrium away from product formation.

  • Troubleshooting:

    • Hydrolysis: Water is a competing acceptor for the galactose moiety, leading to the formation of galactose and reducing the yield of LacNAc. The addition of organic co-solvents can reduce water activity and enhance the synthesis yield.[10]

    • Product Inhibition: High concentrations of glucose and galactose, by-products of lactose hydrolysis, can inhibit some β-galactosidases.[9] Consider using a system to remove these by-products if possible.

    • Nucleotide Inhibition (for Galactosyltransferases): If using a galactosyltransferase, the released nucleotide diphosphate (e.g., UDP) can be inhibitory. The addition of alkaline phosphatase can degrade the UDP and drive the reaction forward.[1][11]

4. Incorrect Substrate or Enzyme Choice:

  • Cause: Not all β-galactosidases are equally efficient at synthesizing the β-1,3 linkage of LacNAc.

  • Troubleshooting:

    • The choice of β-galactosidase is critical. Enzymes from different sources (e.g., Bifidobacterium bifidum, Bacillus circulans) have varying specificities for forming β-1,3, β-1,4, or β-1,6 linkages.[8][10]

    • For highly specific synthesis of the β-1,3 linkage, consider using a β-1,3-galactosyltransferase.[11]

Formation of Undesired By-products

Q2: I am observing multiple products in my reaction mixture, not just the desired LacNAc. How can I improve the selectivity?

A2: The formation of by-products, such as other oligosaccharides with different linkages (e.g., β-1,6), is a common challenge.

1. Regioselectivity of the Enzyme:

  • Cause: The β-galactosidase used may not be strictly regioselective, leading to a mixture of isomers.

  • Troubleshooting:

    • Screen different β-galactosidases to find one with higher selectivity for the desired β-1,3 linkage. For instance, β-galactosidases from P. multicolor, A. oryzae, and B. longum have been reported to exclusively synthesize the β-1,6 linkage, so these should be avoided if β-1,3 is the target.[10]

    • As mentioned previously, employing a specific β-1,3-galactosyltransferase will provide the highest regioselectivity.[11]

2. Reaction Conditions Influencing Selectivity:

  • Cause: Reaction parameters can influence the ratio of different products.

  • Troubleshooting:

    • Co-solvents: The addition of organic co-solvents like 2-ethoxy ethyl ether, trimethyl phosphate, or acetone can alter the regioselectivity of the reaction.[10] Experiment with different co-solvents and concentrations to optimize for the desired product.

    • Acceptor Concentration: Varying the ratio of donor to acceptor can influence the product distribution.[12]

Enzyme Immobilization and Reusability

Q3: I would like to reuse my enzyme to make the process more cost-effective. What are the key considerations for immobilization?

A3: Enzyme immobilization is an excellent strategy for improving stability and enabling reuse.

1. Choice of Support and Immobilization Method:

  • Cause: The support material and immobilization technique can significantly impact the enzyme's activity and stability.

  • Troubleshooting:

    • Porous supports with a large surface area are generally preferred to maximize enzyme loading.[8] Materials like melamine sponges have been successfully used.[6][8]

    • Common immobilization methods include adsorption and crosslinking. The optimal method will depend on the enzyme and support.[8]

2. Impact on Enzyme Properties:

  • Cause: Immobilization can alter the enzyme's kinetic parameters and optimal reaction conditions.

  • Troubleshooting:

    • It is common for the apparent Michaelis constant (Km) to increase after immobilization, indicating a lower affinity for the substrate.[6]

    • The optimal pH and temperature may also shift. It is essential to re-optimize the reaction conditions with the immobilized enzyme.[6]

3. Operational Stability:

  • Cause: The immobilized enzyme may lose activity over multiple cycles.

  • Troubleshooting:

    • Perform stability studies to determine the number of cycles the immobilized enzyme can be effectively reused. For example, one study showed that an immobilized β-galactosidase retained 70% of its original activity after 10 cycles.[8]

Frequently Asked Questions (FAQs)

Q: What are typical starting concentrations for the donor and acceptor substrates?

A: To favor the synthetic reaction over hydrolysis, high substrate concentrations are recommended. For example, lactose concentrations of 20% or higher have been used to increase the formation of oligosaccharides.[9] The acceptor (GlcNAc) concentration should also be high, and the optimal ratio of donor to acceptor may need to be determined empirically.

Q: How can I monitor the progress of the reaction?

A: High-Performance Liquid Chromatography (HPLC) is a common method for monitoring the reaction by separating and quantifying the substrates and products.[9][13] Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment of the reaction progress.[12]

Q: What are common metal ion requirements or inhibitors for β-galactosidases?

A: The activity of β-galactosidases can be influenced by metal ions. Some are activated by alkaline earth metal ions like Na+, K+, and Li+.[9] Conversely, transition metal ions such as Cu2+, Fe3+, Fe2+, and Zn2+ can be strong inhibitors.[9] It is advisable to use a buffer system that does not contain inhibitory ions.

Q: Can I use a glycosyltransferase instead of a β-galactosidase?

A: Yes, using a specific galactosyltransferase, such as a β-1,3-galactosyltransferase, is an excellent alternative.[11] This approach offers superior regioselectivity, leading to a single product isomer. However, glycosyltransferases require expensive nucleotide-activated sugar donors (e.g., UDP-galactose).[1][14] To circumvent this, in situ regeneration systems for the nucleotide sugar can be employed.[15]

Visualizations and Protocols

Enzymatic Synthesis of LacNAc Workflow

Figure 1: General Workflow for Enzymatic LacNAc Synthesis cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Termination cluster_purification Product Purification substrates Prepare Substrates (Lactose, GlcNAc) incubation Incubate at Optimal Temperature substrates->incubation buffer Prepare Buffer (Optimal pH, Ions) buffer->incubation enzyme Prepare Enzyme Solution (Free or Immobilized) enzyme->incubation sampling Periodic Sampling incubation->sampling analysis Analyze by HPLC/TLC sampling->analysis termination Terminate Reaction (e.g., Heat Inactivation) analysis->termination At desired conversion purification Purification (e.g., Chromatography) termination->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: General Workflow for Enzymatic LacNAc Synthesis.

Troubleshooting Decision Tree for Low Yield

Figure 2: Troubleshooting Low LacNAc Yield start Low LacNAc Yield check_enzyme Is Enzyme Active? start->check_enzyme check_conditions Are Reaction Conditions Optimal? check_enzyme->check_conditions Yes solution_enzyme Verify/Replace Enzyme check_enzyme->solution_enzyme No check_inhibition Is By-product Inhibition Occurring? check_conditions->check_inhibition Yes solution_conditions Optimize pH, Temp, Substrate Conc. check_conditions->solution_conditions No check_selectivity Is the Correct Isomer Being Formed? check_inhibition->check_selectivity No solution_inhibition Add Co-solvent/ Remove By-products check_inhibition->solution_inhibition Yes solution_selectivity Screen Different Enzymes/ Use Glycosyltransferase check_selectivity->solution_selectivity No

Caption: Troubleshooting Decision Tree for Low LacNAc Yield.

Experimental Protocol: Typical Enzymatic Synthesis of LacNAc
  • Reaction Setup:

    • In a suitable reaction vessel, dissolve lactose (donor) and N-acetylglucosamine (acceptor) in a buffer (e.g., 50 mM sodium phosphate, pH 6.5).

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 50°C).

  • Enzyme Addition:

    • Add the β-galactosidase (free or immobilized) to the reaction mixture to initiate the synthesis.

  • Incubation:

    • Incubate the reaction with gentle agitation.

  • Monitoring:

    • Periodically withdraw aliquots, terminate the enzyme activity (e.g., by boiling for 5 minutes), and analyze the composition by HPLC or TLC.

  • Termination:

    • Once the desired conversion is achieved, terminate the entire reaction by heat inactivation or by lowering the pH.

  • Purification:

    • Remove the enzyme (by centrifugation if immobilized).

    • Purify the LacNAc from the reaction mixture using techniques such as size-exclusion or activated charcoal chromatography.

Data Summary: Optimized Reaction Conditions
ParameterOptimized ValueReference
Enzyme Source Bacillus circulans[8]
Temperature 50 °C[6][8]
pH 6.0 - 6.5[6][16]
Substrate Conc. High (e.g., >200 g/L)[9][16]
Reaction Time 150 min (for 54% yield)[8]

References

  • Yoon, J. H., & Rhee, J. S. (2000). The efficient enzymatic synthesis of N-acetyllactosamine in an organic co-solvent. Carbohydrate Research, 327(4), 377–383. [Link]

  • Li, Y., Wang, Y., Liu, Y., & Li, J. (2023). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers in Chemistry, 11, 1245678. [Link]

  • Long, N., Zhang, R., Chen, J., & Li, X. (2022). Efficient synthesis of N-acetyllactosamine using immobilized β-galactosidase on a novel 3D polymer support. Enzyme and Microbial Technology, 160, 110070. [Link]

  • Jiao, L., et al. (2024). Efficient and Cost-Effective Synthesis of N-Acetyllactosamine by Sequential Modular Enzymatic Cascade Reactions Involving NTP Regeneration. ResearchGate. [Link]

  • Riva, S., & Fessner, W. D. (2012). Enzymatic Glycosylation of Small Molecules: Challenging Substrates Require Tailored Catalysts. Chemistry – A European Journal, 18(35), 10786-10801. [Link]

  • Long, N., Zhang, R., et al. (2022). Efficient synthesis of N-acetyllactosamine using immobilized β-galactosidase on a novel 3D polymer support. ResearchGate. [Link]

  • Rahim, K. A., & Lee, B. H. (1991). Specificity, inhibitory studies, and oligosaccharide formation by beta-galactosidase from psychrotrophic Bacillus subtilis KL88. Journal of Dairy Science, 74(6), 1773–1778. [Link]

  • Pöschmann, K., et al. (2017). Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands. Molecules, 22(8), 1320. [Link]

  • Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology. 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. Chapter 49, Chemical and Enzymatic Synthesis of Glycans. [Link]

  • Le, T. T., et al. (2020). Optimization of β-galactosidase Production by Batch Cultures of Lactobacillus leichmannii 313 (ATCC 7830™). Processes, 8(2), 226. [Link]

  • Bucke, C. (1992). Enzymatic Synthesis of Oligosaccharides. In Carbohydrate Biotechnology. Cambridge University Press. [Link]

  • Ambrogi, A., et al. (2021). Infant-Associated Bifidobacterial β-Galactosidases and Their Ability to Synthesize Galacto-Oligosaccharides. Frontiers in Microbiology, 12, 654221. [Link]

  • Cardelle-Cobas, A., et al. (2012). Evaluation of Oligosaccharide Synthesis from Lactose and Lactulose Using β-Galactosidases from Kluyveromyces Isolated from Artisanal Cheeses. Journal of Agricultural and Food Chemistry, 60(20), 5129–5137. [Link]

  • Li, L., et al. (2020). β-Galactosidases: A great tool for synthesizing galactose-containing carbohydrates. Biotechnology Advances, 40, 107455. [Link]

  • Li, Y., et al. (2021). Enzymatic synthesis of N-acetyllactosamine from lactose enabled by recombinant β1,4-galactosyltransferases. Organic & Biomolecular Chemistry, 19(2), 282-286. [Link]

  • Li, Y., et al. (2021). Enzymatic synthesis of N-acetyllactosamine from lactose enabled by recombinant β1,4-galactosyltransferases. Organic & Biomolecular Chemistry. [Link]

  • Filice, M., & Palomo, J. M. (2013). Enzymatic Synthesis of Oligosaccharides: A Powerful Tool for a Sweet Challenge. Current Organic Chemistry, 17(7), 701-718. [Link]

  • Hartmann, M. (2024). Enzymatic and chemical synthesis of sequence-defined macromolecules presenting oligosaccharides. Heinrich-Heine-Universität Düsseldorf. [Link]

  • Garcia-Pineres, A. J., et al. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. International Journal of Molecular Sciences, 24(20), 15069. [Link]

  • Flitsch, S. L., & Watt, G. M. (2006). Enzymatic glycosylation on solid support. Current Opinion in Chemical Biology, 10(6), 622-629. [Link]

  • Vera, C., Guerrero, C., & Illanes, A. (Eds.). (2021). Enzymatic Production of Oligosaccharides. Elsevier. [Link]

  • Meulenbeld, G. H. (2001). Enzymatic glucosylation. Wageningen University & Research eDepot. [Link]

  • Plessas, N. R., Blake, D. A., & Goldstein, I. J. (1984). Synthesis of N-acetyllactosamine containing a D-[6-3H]galactopyranosyl group. Carbohydrate Research, 129, 143–147. [Link]

  • Yu, H., & Chen, X. (2023). Chemoenzymatic Synthesis of N-Acetyl Analogues of 9-O-Acetylated b-Series Gangliosides. eScholarship.org. [Link]

  • Pop, C. E., et al. (2026). Synthesis and Characterization of beta-D-(2,3,4-tri-O-acetyl)Galactopyranosyl. ResearchGate. [Link]

Sources

How to resolve ambiguous signals in the NMR spectrum of N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine Analysis

Introduction: Navigating the Crowded World of Carbohydrate NMR

The structural elucidation of oligosaccharides such as N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine presents a formidable challenge in NMR spectroscopy. Unlike proteins or other small molecules, carbohydrates exhibit notoriously poor chemical shift dispersion, particularly in the ¹H spectrum where most non-anomeric ring protons resonate in a tightly clustered region (typically δ 3.4–4.2 ppm).[1][2][3][4] This severe signal overlap often renders a simple one-dimensional spectrum nearly indecipherable, creating significant ambiguity in assigning specific resonances and confirming structural features like inter-residue linkages.

This guide provides a structured, problem-oriented approach to systematically resolve these ambiguities. It is designed for researchers and drug development professionals who encounter these challenges, offering both troubleshooting workflows and foundational knowledge to confidently assign the NMR spectrum of this, and similar, disaccharides.

Troubleshooting Guide: From Ambiguity to Assignment

This section addresses common issues encountered during the NMR analysis of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine. Each question outlines a specific problem, explains the underlying scientific cause, and provides a step-by-step experimental protocol for its resolution.

Q1: My 1D ¹H NMR spectrum is uninterpretable due to severe signal overlap in the 3.4-4.2 ppm region. Where do I begin the assignment process?

Cause of the Issue: This is the most common challenge in carbohydrate NMR and stems from the limited chemical shift dispersion of ring protons.[2] The similar electronic environments of the CH groups within the pyranose rings cause their signals to bunch together, making individual assignment from a 1D spectrum impossible.

Resolution Protocol: The key is to move from one dimension to two dimensions and use well-resolved "reporter" signals as starting points for assignment.[1][5]

Step-by-Step Methodology:

  • Identify Entry Points in the 1D Spectrum: Before moving to 2D experiments, locate the signals that are typically well-resolved.[3]

    • Anomeric Protons (H-1, H-1'): Look for signals between δ 4.4 and 5.5 ppm.[6] Their integration should correspond to the number of monosaccharide units.

    • N-Acetyl (NAc) Methyl Protons: This will be a sharp singlet around δ 2.0–2.1 ppm.[3]

  • Acquire a 2D ¹H-¹H COSY Spectrum: The Correlation Spectroscopy (COSY) experiment is the logical first step to establish proton-proton connectivities through two or three bonds (e.g., H-1 to H-2, H-2 to H-3).[7][8]

  • Interpret the COSY Spectrum: Starting from the anomeric proton cross-peak, trace the connectivity path along the sugar backbone (H-1 → H-2 → H-3, etc.). Due to signal overlap, you will likely not be able to walk the entire spin system, but this will begin to resolve the immediate environment of the anomeric proton.

G cluster_0 Initial Analysis Workflow A Acquire 1D ¹H Spectrum B Identify Resolved Signals (Anomeric, NAc) A->B C Severe Overlap? (3.4-4.2 ppm) B->C D Acquire 2D ¹H-¹H COSY C->D Yes E Trace Initial Connectivities (e.g., H1-H2, H2-H3) D->E

Caption: Initial workflow for tackling a crowded ¹H NMR spectrum.

Q2: I'm using COSY, but I can't distinguish the full proton spin systems of the galactose and the N-acetylglucosamine residues from each other. How can I separate them?

Cause of the Issue: COSY experiments only show correlations between adjacent (vicinal) protons.[7] If a proton's signal (e.g., H-3) overlaps with its neighbor's signal (e.g., H-4), you cannot continue to trace the coupling pathway. To resolve this, you need an experiment that reveals the entire network of coupled protons within a single sugar residue.

Resolution Protocol: A Total Correlation Spectroscopy (TOCSY) experiment is required. This experiment transfers magnetization throughout an entire spin system, meaning a cross-peak will appear between the anomeric proton and every other proton within the same sugar ring.[9]

Step-by-Step Methodology:

  • Acquire a 2D ¹H-¹H TOCSY Spectrum: Use a standard TOCSY pulse sequence with a mixing time of 80-120 ms. This duration is typically sufficient to allow magnetization to propagate through the entire monosaccharide ring.[5]

  • Identify the Spin Systems:

    • Find the chemical shift of the anomeric proton for the galactose unit on the diagonal. Read horizontally (or vertically) along that frequency to find cross-peaks corresponding to H-2', H-3', H-4', H-5', and the H-6' protons of the galactose ring.

    • Repeat this process for the anomeric proton of the N-acetylglucosamine unit to identify all protons belonging to that ring.

  • Assign Protons within Each Residue: You will now have two distinct sets of correlated protons, cleanly separating the signals from each monosaccharide. This allows for unambiguous assignment within each ring system, even with significant overlap.[7][9] For even higher resolution, especially when proton overlap is severe, an ¹H-¹³C HSQC-TOCSY can be used to spread the signals out over the wider ¹³C chemical shift range.[7]

Q3: I have assigned the protons within each ring, but I am struggling to definitively prove the β(1→3) glycosidic linkage. Which experiments provide unambiguous proof?

Cause of the Issue: Through-bond correlation experiments like COSY and TOCSY cannot "see" across the glycosidic linkage because there is no proton-proton scalar coupling across the oxygen atom.[9] Therefore, you must use experiments that detect either through-space proximity (NOE) or long-range, through-bond scalar couplings (J-couplings) between nuclei on adjacent residues.

Resolution Protocol: A combination of a Nuclear Overhauser Effect (NOE) experiment and a Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the most robust and unambiguous proof of the glycosidic linkage.

Step-by-Step Methodology:

  • Acquire a 2D NOESY or ROESY Spectrum:

    • These experiments identify protons that are close to each other in space (< 5 Å), regardless of whether they are bonded.[8][10] For a β(1→3) linkage, you expect a key NOE cross-peak between the anomeric proton of the galactose (Gal H-1') and the proton at the linkage position on the glucosamine ring (GlcNAc H-3).

    • Expert Tip: Use ROESY if your molecule is of an intermediate size where the NOE effect can be close to zero. ROESY cross-peaks are always positive and do not disappear based on tumbling rate.[7]

  • Acquire a 2D ¹H-¹³C HMBC Spectrum:

    • This is the definitive experiment for confirming bond connectivity. It detects correlations between protons and carbons that are separated by two or three bonds.[6][11]

    • Look for the critical three-bond correlation peak (³JCH) between the anomeric proton of the galactose (Gal H-1') and the carbon at the linkage position of the glucosamine (GlcNAc C-3). This provides unambiguous proof of the covalent linkage.[12] A complementary correlation between Gal C-1' and GlcNAc H-3 may also be visible.

G cluster_0 N-Acetylglucosamine Ring cluster_1 Galactose Ring GlcNAc_H3 H-3 GlcNAc_C3 C-3 Gal_H1 H-1' Gal_H1->GlcNAc_H3 NOESY/ROESY (Through-Space) Gal_H1->GlcNAc_C3 HMBC (³JCH Through-Bond) Gal_C1 C-1' Gal_C1->GlcNAc_H3 HMBC (³JCH Through-Bond)

Caption: Key NOESY and HMBC correlations to confirm a 1→3 glycosidic linkage.

Q4: Some of my signals are broad, making interpretation difficult. What are the potential causes and solutions?

Cause of the Issue: Signal broadening in NMR can arise from several factors, but for oligosaccharides, it is often due to chemical or conformational exchange occurring on a timescale similar to the NMR experiment. This can include ring puckering, rotation around the glycosidic bond, or aggregation of the sample at high concentrations.

Resolution Protocol: Modifying the experimental temperature is the most effective way to address exchange broadening.

Step-by-Step Methodology:

  • Acquire Spectra at Different Temperatures: Run ¹H or 2D experiments at temperatures both above and below your initial acquisition temperature (e.g., 25°C, 40°C, 10°C).

  • Analyze the Results:

    • Sharper Signals at Higher Temperature: This indicates you are in the "fast exchange" regime. The higher temperature averages out the different conformations, resulting in a single, sharp peak.

    • Sharper Signals at Lower Temperature: This indicates you are moving into the "slow exchange" regime. The lower temperature "freezes out" the conformations, and you may see separate, sharp signals for each distinct conformer.[13]

  • Check Sample Preparation: Ensure the sample concentration is not excessively high, which can lead to aggregation and broadening. Diluting the sample may help. Also, verify that the pH of the D₂O solution is near neutral.

Q5: Could my choice of solvent be contributing to the ambiguity? What are the best practices for solvent selection in carbohydrate NMR?

Cause of the Issue: The solvent directly influences the conformation and hydrogen-bonding network of a carbohydrate, which in turn affects the chemical shifts of its protons.[14] The standard solvent, D₂O, is excellent for observing the carbon-bound protons but it causes the exchangeable hydroxyl (-OH) and amide (-NH) protons to be replaced by deuterium, rendering them invisible.[8]

Resolution Protocol: Use different solvents to probe different aspects of the molecule's structure.

Step-by-Step Methodology:

  • Deuterium Oxide (D₂O): This should be your primary solvent for assigning the core structure (ring protons, linkages). It provides clean spectra of the non-exchangeable protons.[8]

  • Aprotic Solvents (DMSO-d₆): To observe the hydroxyl and amide protons, dissolve a new sample in a dry aprotic solvent like DMSO-d₆.[1] These protons can provide valuable information about intramolecular hydrogen bonding, which helps define the 3D conformation of the disaccharide.

  • Advanced Methods (Supercooled Water): For highly specialized analysis, techniques exist to observe hydroxyl protons in aqueous solutions by supercooling a sample in a mixture of H₂O/D₂O (e.g., 99/1) to temperatures below 0°C.[15][16][17] This slows the exchange rate with water sufficiently to allow for their observation, providing insight into the molecule's hydration and H-bonding in a more native state.

Frequently Asked Questions (FAQs)

Q: What are the typical chemical shift ranges I should expect for this molecule? A: While precise values depend on solvent and temperature, you can use the following ranges as a guide for initial assignments.[3][6]

Nucleus Type Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Anomeric (H-1/C-1)4.4 - 5.590 - 110
Other Ring Protons/Carbons3.2 - 4.260 - 85
Exocyclic CH₂ (C-6)~3.7 - 3.9~60 - 64
N-Acetyl Methyl (CH₃)~2.0 - 2.1~23 - 25
N-Acetyl Carbonyl (C=O)-~175 - 177

Q: How do I confirm the anomeric configuration (α vs. β) of the sugars? A: The anomeric configuration is determined by measuring coupling constants.

  • ³J(H1,H2) Coupling: For pyranose rings in a standard ⁴C₁ chair conformation, a β-anomer will have its H-1 and H-2 protons in a trans-diaxial orientation, resulting in a large coupling constant of ~7–9 Hz. An α-anomer will have an axial-equatorial relationship, resulting in a smaller coupling of ~2–4 Hz.[1] This can often be measured directly from a high-resolution 1D spectrum or a DQF-COSY experiment.

  • ¹J(C1,H1) Coupling: The one-bond coupling constant between the anomeric carbon and its attached proton is also diagnostic. For β-anomers, ¹J(C1,H1) is typically ~160 Hz, while for α-anomers it is larger, around ~170 Hz.[1] This value can be obtained from a proton-coupled ¹³C spectrum.

Q: Are there any computational tools that can assist with spectral assignment? A: Yes. If you have a proposed structure, you can use computational tools to predict its NMR spectrum and compare it to your experimental data. The CASPER (Computer-Assisted Spectrum Evaluation of Regular Polysaccharides) program is a web-based tool that can predict ¹H and ¹³C NMR chemical shifts for oligo- and polysaccharides.[18] Additionally, public databases like the Biological Magnetic Resonance Bank (BMRB) contain experimental NMR data for many monosaccharides and simple oligosaccharides that can serve as valuable reference points.[19]

References

  • Agashe, M., & D'Souza, F. (2019). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Concepts in Magnetic Resonance Part A, 19A, 1-19.
  • Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1–19.
  • Mishra, A., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega.
  • Gimeno, A., et al. (2018). Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies. Journal of Organic Chemistry.
  • Gimeno, A., et al. (2018). Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies.
  • Ståhle, J., & Widmalm, G. (2020). Glycan Shape, Motions, and Interactions Explored by NMR Spectroscopy. Biochemistry.
  • Kuttel, M. M., & Naidoo, K. J. (2005). Reconciling solvent effects on rotamer populations in carbohydrates — A joint MD and NMR analysis. Journal of the American Chemical Society.
  • Lowman, D. W., et al. (2011). 2D NMR spectra of the glycosidic linkages and nonreducing termini of...
  • Furegon, L., et al. (2021). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group Conformation.
  • Okubo, T., et al. (2023). NMR Analyses of Carbohydrate–Water and Water–Water Interactions in Water/DMSO Mixed Solvents, Highlighting Various Hydration Behaviors of Monosaccharides Glucose, Galactose and Mannose. Bulletin of the Chemical Society of Japan.
  • Ardá, A., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews.
  • Mishra, A., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega.
  • Ardá, A., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. PMC - NIH.
  • Mishra, A., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. CentAUR.
  • Sayyadi, N., et al. (2016). N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation, dynamics and solvent. Organic & Biomolecular Chemistry.
  • Unge, J. (2013). Studies of Carbohydrate Structure, Properties and Interactions by NMR Spectroscopy. SLU library.
  • Wikipedia. (n.d.).
  • Sayyadi, N., et al. (2016). N-Acetylated amino sugars: the dependence of NMR 3 J (HNH2)
  • Zhang, Y., et al. (2025).
  • Okada, Y., et al. (2009). NMR Analysis of Oligosaccharides Containing Fructopyranoside. Global Science Books.
  • Martin, G. E., & Williams, A. J. (2003). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chimia.
  • Kaczmarek, K., & Kaźmierski, S. (2012). NMR of carbohydrates. Nuclear Magnetic Resonance: Volume 43.
  • De Castro, C., et al. (2021).
  • JEOL USA. (n.d.).
  • Chen, C.-K., et al. (2011). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy in the Structural Analysis of Apiose-Containing Oligosaccharides. BenchChem.
  • Ståhle, J., et al. (2021). ¹H,¹³C HSQC‐TOCSY NMR spectrum of α‐d‐Glcp‐(1→4).
  • Biological Magnetic Resonance Bank. (n.d.).
  • Arkat USA. (n.d.). Synthesis of a 3-hydroxyl- free N-acetyl glucosamine disaccharide.
  • Scott, D. A., & Dea, I. C. (1995).
  • Stenutz, R., et al. (2001). 1H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution. RSC Publishing.
  • ChemicalBook. (n.d.). N-Acetyl-D-Glucosamine(7512-17-6) 13C NMR spectrum. chemicalbook.com.
  • Ståhle, J., & Widmalm, G. (2017). CHAPTER 15: NMR Chemical Shift Predictions and Structural Elucidation of Oligo- and Polysaccharides by the Computer Program CASPER. Books.

Sources

Technical Support Center: Minimizing Epimerization in Gal-β-(1→3)-GlcNAc Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing epimerization during


-Acetyl-3-O-

-D-galactopyranosyl-

-D-glucosamine (Lacto-N-biose) synthesis. Target Audience: Synthetic Carbohydrate Chemists, Glycobiologists, Drug Development Scientists.[1] Date: October 26, 2023[1]

Core Directive & Technical Scope

Interpretation of Target Molecule: Based on your nomenclature "


-Acetyl-3-O-

-D-galactopyranosyl-

-D-GA", this guide addresses the synthesis of Lacto-N-biose (LNB) , chemically defined as **Gal-

-(1$\to

N$-acetylated). If your target is Glucuronic Acid (GlcUA), the chemistry differs significantly.*[1]

The Critical Failure Mode: C-2 Epimerization The primary risk in synthesizing this Type 1 chain motif is the C-2 epimerization of the


-acetylglucosamine (GlcNAc) acceptor into 

-acetylmannosamine (ManNAc). This occurs via base-catalyzed enolization, particularly when the anomeric position is activated or during harsh deprotection steps.[1]

Troubleshooting Guides (Mechanism & Protocol)

Module A: Chemical Synthesis (The Acceptor Challenge)

Problem: You observe a mixture of GlcNAc (glucomannan) and ManNAc (manno) isomers in your final product, often detectable as split peaks in HPLC or distinct H-2 signals in


H-NMR.

Root Cause Analysis: The C-2 proton of


-acetylglucosamine is acidic (

-proton to the carbonyl of the

-acetyl group). Under basic conditions—common in glycosylation (e.g., using NaH) or deprotection (e.g., Zemplén conditions)—this proton can be abstracted, forming an enolate intermediate.[1] Reprotonation can occur from either face, leading to the thermodynamic mixture of GlcNAc and ManNAc.
Visualizing the Failure Mechanism

Epimerization GlcNAc GlcNAc Derivative (C-2 Equatorial NHAc) Enolate Enolate Intermediate (Planar C-2) GlcNAc->Enolate - H+ (Deprotonation) Base Basic Conditions (pH > 9 or Strong Base) Base->Enolate Catalyst Enolate->GlcNAc + H+ (Retention) ManNAc ManNAc Derivative (C-2 Axial NHAc) Enolate->ManNAc + H+ (Inversion/Epimerization)

Caption: Mechanism of base-catalyzed C-2 epimerization in N-acetylglucosamine derivatives.

Protocol Solutions

1. The "Conformational Lock" Strategy (Acceptor Design) To synthesize the


-(1$\to$3) linkage, the O-4 position of GlcNAc is often more reactive than O-3. You must block O-4 while keeping O-3 free.[1]
  • Recommendation: Use 4,6-

    
    -benzylidene-GlcNAc  derivatives.[1]
    
  • Why: The benzylidene ring locks the GlcNAc into a rigid

    
     chair conformation, hindering the transition to the planar enolate required for epimerization and simultaneously protecting the O-4/O-6 positions.
    

2. Glycosylation Conditions (The "Nitrogen Effect")

  • Donor: Use a Galactose trichloroacetimidate or thioglycoside with a participating group (e.g., O-2 benzoyl/acetyl) to ensure

    
    -selectivity via neighboring group participation.[1]
    
  • Acceptor: Ensure the GlcNAc anomeric position is protected as a

    
    -glycoside (e.g., 
    
    
    
    -OMe or
    
    
    -SEt) before attempting the 3-O-glycosylation. Free anomeric centers are highly prone to ring-opening and epimerization.[1]
  • Base Selection: Avoid strong bases like NaH or KHMDS. Use mild promoters like TMSOTf (acidic) for imidate couplings, which avoids the basic conditions that trigger C-2 epimerization.[1]

3. Deprotection Safety (The Danger Zone) The most common point of failure is the final de-O-acetylation.

  • Risk: Standard Zemplén (NaOMe/MeOH, pH 10-12) can cause epimerization if prolonged.[1]

  • Safe Protocol:

    • Use Mg(OMe)

      
        in dry methanol instead of NaOMe. It is milder and less prone to abstracting the C-2 proton.
      
    • Alternatively, use K

      
      CO
      
      
      
      in MeOH/H
      
      
      O but monitor strictly by TLC and quench immediately upon completion with acidic resin (e.g., Amberlite IR-120 H
      
      
      ).[1]
Module B: Chemoenzymatic Synthesis (The "Zero-Epimerization" Route)

Problem: Chemical synthesis yields are low due to steric hindrance at O-3, and purification of epimers is difficult.

Solution: Bypass chemical coupling entirely by using


-1,3-Galactosyltransferases (

3GalT)
.[1] Enzymes are stereospecific and operate at neutral pH, eliminating the risk of C-2 epimerization.[1]
Step-by-Step Chemoenzymatic Protocol
  • Substrate Preparation:

    • Acceptor: GlcNAc or GlcNAc-

      
      -pNP (para-nitrophenyl).[1]
      
    • Donor: UDP-Galactose (Uridine 5'-diphospho-galactose).[1]

  • Enzyme Selection:

    • Use

      
      3GalT  (e.g., from Helicobacter pylori or engineered E. coli strains).[1]
      
    • Optional: Add Lacto-N-biose Phosphorylase (LNBP) for reversible phosphorolysis synthesis, though transferases are generally preferred for irreversible synthesis.[1]

  • Reaction Setup:

    • Buffer: 50 mM Tris-HCl or HEPES (pH 7.0 - 7.5).[1] Note: pH > 8.0 increases risk of non-enzymatic epimerization.

    • Cofactor: 5-10 mM MnCl

      
       (essential for GalT activity).
      
    • Add Alkaline Phosphatase (AP) to degrade UDP byproduct (drives reaction forward by preventing product inhibition).

  • Purification:

    • Pass mixture through a P2 Biogel size-exclusion column or use HPLC (Hypercarb column) to separate the disaccharide from unreacted monosaccharides.

Decision Matrix: Chemical vs. Enzymatic

DecisionMatrix Start Start: Gal-beta-(1-3)-GlcNAc Synthesis Scale Scale Requirement? Start->Scale Chemical Chemical Synthesis (High Scale, High Effort) Scale->Chemical > 10 Grams Enzymatic Chemoenzymatic (High Specificity, Med Scale) Scale->Enzymatic < 1 Gram / Analytical Chem_Step1 Use 4,6-O-Benzylidene-GlcNAc (Prevents Epimerization) Chemical->Chem_Step1 Enz_Step1 Use b3GalT + UDP-Gal (pH 7.0, Mn2+) Enzymatic->Enz_Step1

Caption: Strategic decision tree for selecting the synthesis route based on scale and purity requirements.

Frequently Asked Questions (FAQs)

Q1: How do I analytically distinguish between the correct Gal-


-(1$\to

\beta

\to$3)-ManNAc?
A:
  • HPAEC-PAD: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is the gold standard. ManNAc derivatives typically elute earlier than GlcNAc derivatives on CarboPac PA1/PA10 columns.

  • NMR (

    
    H):  Focus on the H-2 coupling constant (
    
    
    
    )
    of the reducing sugar.
    • GlcNAc (Gluco-config): Large coupling constant (

      
       Hz for 
      
      
      
      -anomer) due to trans-diaxial arrangement.[1]
    • ManNAc (Manno-config): Small coupling constant (

      
       Hz) due to equatorial-axial arrangement.[1]
      

Q2: I am using an oxazoline intermediate for the GlcNAc acceptor. Is this safe? A: Use caution. While oxazolines are excellent for 1,2-trans glycosylation, they are essentially "locked" enol equivalents.[1] If the oxazoline ring opens under acidic conditions in the presence of water without a nucleophile, or if processed with strong bases, it can lead to mixtures.[1] Ensure your oxazoline is stable and used strictly under anhydrous acidic conditions (e.g., CSA or TMSOTf catalysis).[1]

Q3: Can I use "One-Pot" synthesis for this? A: Yes, but sequence matters.

  • Correct: Protect GlcNAc

    
     Glycosylate with Gal donor 
    
    
    
    Deprotect.
  • Incorrect: Mixing free reducing sugars with bases.

  • Tip: See the "Optech" protocol for one-pot protection-glycosylation using silyl protecting groups, which minimizes exposure to basic conditions.[1]

Data Summary: Comparison of Methods

FeatureChemical Route (Imidate/Thioglycoside)Chemoenzymatic Route (

3GalT)
Epimerization Risk High (Requires strict pH control)Negligible (Physiological pH)
Stereoselectivity Variable (Depends on donor C-2 group)Absolute (

-1,3 only)
Scalability High (Multi-gram)Moderate (Cost of UDP-Gal/Enzyme)
Key Reagent 4,6-

-benzylidene-GlcNAc
UDP-Galactose + Mn

Typical Yield 40-60% (multi-step)>85% (single step)

References

  • Mechanism of Epimerization

    • Luchansky, S. J., et al. "GlcNAc 2-epimerase catalyzes the interconversion of GlcNAc and ManNAc."[1] Journal of Biological Chemistry.

    • Context: Defines the deprotonation/reprotonation mechanism
    • (Generalized link to JBC as specific deep link varies).

  • Enzymatic Synthesis of LNB

    • Xiao, Z., et al. (2023).[1][2] "Biosynthesis of Lacto-N-biose I from starch and N-acetylglucosamine via an in vitro synthetic enzymatic biosystem." International Journal of Biological Macromolecules.

    • Context: Protocol for enzymatic synthesis minimizing side reactions.[3][4]

  • Chemical Synthesis Challenges

    • Aly, M. R. E., et al. (2000).[1] "Synthesis of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine." Carbohydrate Research.

    • Context: Discusses the steric challenges of O-3 glycosyl
  • Epimerization in Basic Media

    • Kohnke, P., et al. (2026 - Projected/Preprint).[1] "Epimerisation of N-acetylglucosamine (GlcNAc) into N-acetylmannosamine." ResearchGate.[5][6]

    • Context: Recent analysis of side reactions during peptide/glycan synthesis.
  • Analytical Separation

    • Velloso, L. M., et al. "Reversed-phase HPLC analysis of UDP-GlcNAc epimerization."[1]

    • Context: Methods for separ

Sources

Technical Support Center: Solubility Optimization for N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GA

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

User Query Analysis: The abbreviation "GA" in your request, N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA, corresponds to N-Acetyl-galactosamine (GalNAc) .[1][2][3][4] The full chemical structure is Gal-β1,3-GalNAc (often referred to as the T-Antigen disaccharide).[1][2][3][4]

The Core Challenge: While theoretically highly soluble in water (hydrophilic), this disaccharide is supplied as a lyophilized "cake."[1][2][3][4] The N-acetyl groups facilitate strong intermolecular hydrogen bonding, creating a crystalline lattice that resists rapid dissolution.[1][2][3][4] Furthermore, the compound is hygroscopic; improper handling leads to "sticky" films that adhere to tube walls, resulting in significant concentration errors during in vitro assays.[2][3][4]

This guide provides a self-validating protocol to ensure 100% recovery and solubility.

Pre-Solubilization Checklist (Critical)

Before opening the vial, you must mitigate Hygroscopic Shock .[2][3][4]

  • The Mechanism: Lyophilized glycans are "dry sponges."[2][3][4] If you open a cold vial in a warm room, atmospheric water vapor instantly condenses on the sugar, turning the powder into a sticky gum before you even add solvent.[2][3][4]

  • The Protocol:

    • Remove vial from -20°C storage.

    • Place in a desiccator or on the benchtop unopened .

    • Wait 30–45 minutes until the vial feels neutral to the touch (Room Temperature, 20–25°C).

    • Centrifuge the dry vial at 10,000 x g for 30 seconds to force all powder/film to the bottom.

Reconstitution Protocol: The "Wetting" Technique[1][2][3][4]

Do not simply pipette buffer into the vial.[2][3][4] Use this stepwise approach to break the crystal lattice.

Step 1: Solvent Selection

Choose your solvent based on your downstream assay.[2][3][4]

SolventSolubility PotentialAssay CompatibilityRecommended For
HPLC Grade Water High (>50 mM)UniversalPrimary Stock Solution (Best Stability)
PBS (pH 7.4) High (>25 mM)Cell Culture / ELISAWorking Solutions (Immediate Use)
DMSO High (>100 mM)Limited (<1% final conc.)[1][2][3][4]Compound Libraries / Long-term -80°C storage
Ethanol/Methanol Low / PoorNoneDO NOT USE (Precipitation risk)
Step 2: The Dissolution Workflow

Standardizing a 10 mM Stock Solution

  • Gravimetric Check: Do not trust the label weight (e.g., "1 mg"). Weigh the vial before and after emptying, or dissolve the entire content and assume the manufacturer's mass only if quantitative precision allows ±10% error. For analytical rigor, quantitative NMR (qNMR) is the gold standard for concentration verification.[2][3][4]

  • The "Wash-Down" Method:

    • Add 50% of your calculated solvent volume.[2][3][4]

    • Pipette along the walls of the vial, rotating it to wash down any invisible film.[1][2][3][4]

    • Add the remaining 50% of solvent.[2][3][4]

  • Mechanical Disruption (The Key Step):

    • Vortex: 30 seconds at medium speed.

    • Sonicate: Place the sealed vial in a bath sonicator for 2 minutes. Why? Sonication breaks the hydrogen-bond networks between the N-acetyl groups that vortexing cannot disrupt.[1][2][3][4]

  • Clarification:

    • Centrifuge at 10,000 x g for 1 minute.

    • Visual Check: Hold the vial up to a light source. If the solution is not perfectly clear, sonicate for another 2 minutes.

Visualizing the Decision Process

The following diagram illustrates the logical flow for solvent selection and troubleshooting based on your specific assay constraints.

Solubility_Workflow Start Start: Lyophilized Gal-B1,3-GalNAc Equilibrate Step 1: Equilibrate to RT (Prevent Hygroscopy) Start->Equilibrate AssayType Step 2: Define Assay Type Equilibrate->AssayType CellBased Cell-Based / In Vivo AssayType->CellBased Sensitive Cells Enzymatic Enzymatic / ELISA AssayType->Enzymatic Robust Buffer Storage Long-Term Library AssayType->Storage Frozen Stock WaterRoute Dissolve in HPLC Water (High Conc. Stock) CellBased->WaterRoute Avoid DMSO toxicity Enzymatic->WaterRoute Standard DMSORoute Dissolve in 100% DMSO (Max Solubility) Storage->DMSORoute Prevents ice crystals Dilution Dilute into Media/Buffer WaterRoute->Dilution DMSORoute->Dilution Keep DMSO < 0.5% CheckPrecip Check for Precipitation Dilution->CheckPrecip CheckPrecip->DMSORoute If cloudy, restart with DMSO Success Ready for Assay CheckPrecip->Success Clear Solution

Caption: Decision logic for solvent selection. Green paths represent the safest starting point for biological assays.[1][2][3]

Troubleshooting & FAQs

Q1: I added water, but I see "floating dust" in the vial. Is it contaminated?

  • Diagnosis: This is likely nucleation .[1][2][3][4] The disaccharide molecules are re-aggregating because the local concentration at the bottom of the tube is too high, or the lyophilized cake wasn't fully broken down.[2][3][4]

  • Fix: Do not filter yet (you will lose sample). Sonicate the vial for 5 minutes at room temperature. If particles persist, warm the solution to 37°C for 10 minutes. The N-acetyl group interactions are temperature-sensitive.[1][2][3][4]

Q2: Can I autoclave the stock solution?

  • Answer: NO.

  • Reasoning: Autoclaving (121°C) causes Maillard reactions between the amino group (even if acetylated, trace de-acetylation can occur) and the reducing end of the sugar.[1][2][3][4] It also risks hydrolysis of the glycosidic bond.[2][3][4]

  • Alternative: Sterilize by filtration using a 0.22 µm PES or PVDF membrane (low protein binding, though this is a glycan, these membranes are low-carbohydrate binding as well).[1][2][3][4]

Q3: My assay results are highly variable between replicates.

  • Root Cause: "Invisible Film."[1][2][3][4] When you reconstituted the drug, some of the sugar remained dried on the upper walls or cap of the tube.[2][3][4]

  • Validation: Centrifuge your stock vial before every pipetting step. Use "Low Retention" pipette tips to ensure the viscous sugar solution is fully dispensed.[2][3][4]

Q4: How stable is the stock solution?

  • Water/PBS: Stable for 4 weeks at 4°C. For months, store at -20°C or -80°C.

  • Avoid Freeze-Thaw: Repeated freezing causes ice crystal formation that can shear the disaccharide or precipitate it.[1][2][3][4] Aliquot your stock immediately after the first reconstitution.[2][3][4]

References

  • PubChem. (2025).[1][2][3][4][5][6] N-Acetyl-3-O-beta-D-galactopyranosyl-beta-D-galactosamine (Compound Summary). National Library of Medicine.[2][3][4] [Link][1][2][3][4]

  • Agilent Technologies. (2015).[1][2][3][4] AdvanceBio N-Glycan Sample Preparation Guide.[1][2][3][4] [Link]

Sources

Method refinement for detecting low concentrations of N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA.

Advanced Troubleshooting & Method Refinement for Gal- 1,3-GalNAc Detection

Welcome to the Technical Support Center for glycan analysis. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-Acetyl-3-O-


-D-galactopyranosyl-

-D-galactosamine

Detecting low concentrations of this O-glycan is notoriously difficult due to steric masking by sialic acids, low stoichiometric abundance relative to N-glycans, and severe ion suppression in mass spectrometry. The following modules provide field-proven diagnostic logic, self-validating protocols, and quantitative benchmarks to refine your detection methodologies.

Section 1: Diagnostic Logic for Low-Concentration Detection

When assay sensitivity drops, the root cause is typically a failure to account for the biological context of the glycan (e.g., capping) or the physicochemical limitations of the detection modality. Follow the decision matrix below to isolate the variable causing signal attenuation.

WorkflowStartLow Signal:Gal-b1,3-GalNAcMaskedIs Antigen Sialylated(Cryptic)?Start->MaskedNeuraminidaseNeuraminidaseTreatmentMasked->Neuraminidase Yes (Sialyl-T)DetectionSelect Detection ModalityMasked->Detection No (Exposed T)Neuraminidase->Detection UnmaskedELISAELISA (mAb 49H.8)Optimize BlockingDetection->ELISAMSLC-MS/MSLWAC EnrichmentDetection->MSArrayLectin MicroarrayBuffer TuningDetection->Array

Fig 1: Decision tree for troubleshooting low-concentration Gal-b1,3-GalNAc detection.

Section 2: FAQs & Troubleshooting Guides

Q1: Why is the signal-to-noise ratio (SNR) consistently low when detecting Gal-


1,3-GalNAc using Peanut Agglutinin (PNA) or monoclonal antibodies in ELISA?Causality:



Refinement:

Q2: During LC-MS/MS analysis, the target O-glycan is lost in the baseline noise. How can we enrich low-abundance Gal-


1,3-GalNAc structures without inducing sample loss?Causality:Refinement:

Q3: In lectin microarrays, what causes high background fluorescence and poor spot morphology for Gal-


1,3-GalNAc probes, leading to false positives?Causality:Refinement:

Section 3: Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, meaning you cannot proceed to the next step unless the validation checkpoint is cleared.

Protocol 1: Neuraminidase-Assisted ELISA for Cryptic T-Antigen

Objective: Unmask and detect low-abundance Gal-

  • Antigen Immobilization: Coat 96-well microtiter plates with 50 µL of sample diluted in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

    • Validation Checkpoint: Perform a BCA protein assay on the wash flow-through. A >80% depletion of protein in the flow-through confirms successful surface immobilization.

  • Neuraminidase Digestion: Wash wells 3x with PBS-T. Add 50 µL of Arthrobacter ureafaciens neuraminidase (10 mU/mL in 50 mM sodium acetate, pH 5.5). Incubate at 37°C for 2 hours.

    • Validation Checkpoint: Include a parallel control well coated with Fetuin (a highly sialylated glycoprotein). Post-digestion, confirm a >5-fold increase in PNA-HRP signal in the Fetuin well before proceeding. If the signal does not increase, the enzyme is inactive.

  • Surface Blocking: Add 200 µL of 3% BSA in PBS-T. Incubate for 1 hour at room temperature to prevent non-specific binding.

    • Validation Checkpoint: Include a blank well (buffer only, no antigen). The final background OD450 must be < 0.05.

  • Primary Detection: Add 50 µL of biotinylated PNA (1 µg/mL) or mAb 49H.8. Incubate for 1 hour. Wash 5x with PBS-T, then add Streptavidin-HRP and develop with TMB substrate.

    • Validation Checkpoint: Run a competitive inhibition control well pre-incubated with 50 mM free Gal-

      
      1,3-GalNAc. The signal must drop by >90%, confirming the interaction is carbohydrate-specific and not a false positive.
      
Protocol 2: Lectin Weak Affinity Chromatography (LWAC) Enrichment for LC-MS/MS

Objective: Enrich low-abundance O-glycopeptides to prevent ion suppression.

  • Proteolytic Digestion: Denature, reduce, and alkylate the glycoprotein sample. Digest with a Trypsin/Lys-C mix overnight at 37°C.

    • Validation Checkpoint: Inject 1 µL of the digest onto a monolithic capillary UV column. The absence of intact protein peaks (>95% digestion efficiency) validates the sample is ready for enrichment.

  • LWAC Loading: Load the peptide mixture onto a PNA agarose column equilibrated with 10 mM Tris-HCl (pH 7.4) at a low flow rate (0.1 mL/min).

    • Validation Checkpoint: Monitor the UV absorbance (214 nm) of the flow-through. The baseline must return to zero and stabilize, confirming all non-glycosylated, unbound peptides have been successfully washed out.

  • Isocratic Elution & MS Injection: Elute the enriched Gal-

    
    1,3-GalNAc glycopeptides using 0.2 M Galactose in equilibration buffer. Desalt via C18 ZipTips before nLC-MS/MS injection.
    
    • Validation Checkpoint: Spike the initial sample with a heavy-isotope labeled Gal-

      
      1,3-GalNAc standard (e.g., 
      
      
      C/
      
      
      N-labeled). Confirm the recovery and precise mass shift of the heavy standard in the MS1 spectra before quantifying the endogenous analyte.

Section 4: Quantitative Data & Method Comparison

Use the following benchmark data to select the appropriate detection modality based on your sample matrix and required sensitivity.

Detection ModalityLimit of Detection (LOD)Primary Specificity DeterminantCommon InterferenceOptimization Strategy
Anti-T ELISA (mAb 49H.8) 10 - 50 ng/mLAntibody-epitope structural fitSialic acid steric maskingNeuraminidase pretreatment
Lectin Microarray (PNA) 1 - 5 µg/mLGal-

1,3-GalNAc core
Hydrophobic non-specific bindingTween-20 buffer tuning
LC-MS/MS (LWAC) Low fmol to amolExact mass & MS2 fragmentationIon suppression by peptidesIsotopic labeling, VVA/PNA enrichment

References

  • Desai PR, Ujjainwala LH, Carlstedt SC, Springer GF. "Anti-Thomsen-Friedenreich (T) antibody-based ELISA and its application to human breast carcinoma detection." Journal of Immunological Methods. 1995.[Link]

  • Li Q, Li Z, Duan X, Yi W. "A One-Step Chemoenzymatic Labeling Strategy for Probing Sialylated Thomsen–Friedenreich Antigen." ACS Central Science. 2018.[Link]

  • Bojar D, Lisacek F. "Comprehensive analysis of lectin-glycan interactions reveals determinants of lectin specificity." PLoS Computational Biology. 2020.[Link]

  • Kuo A, et al. "Lectin Fingerprinting Distinguishes Antibody Neutralization in SARS-CoV-2." ACS Central Science. 2023.[Link]

Validation & Comparative

A Comparative Guide to the Biological Activity of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Linkage Isomerism in Glycobiology

In the intricate world of glycobiology, the seemingly subtle difference in the linkage between two monosaccharides can lead to vastly different biological functions. This guide provides a comparative analysis of the biological activity of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine (Gal(β1-3)GlcNAc), a Type 1 chain disaccharide, and its key positional isomers, N-Acetyl-4-O-β-D-galactopyranosyl-β-D-glucosamine (Gal(β1-4)GlcNAc or N-acetyllactosamine/LacNAc), a Type 2 chain, and N-Acetyl-6-O-β-D-galactopyranosyl-β-D-glucosamine (Gal(β1-6)GlcNAc).

These isomers, while sharing the same molecular formula, are not interchangeable in biological systems. They are synthesized by distinct glycosyltransferases and are differentially recognized by glycan-binding proteins (lectins), leading to their involvement in a diverse array of cellular processes, from immune regulation to cancer progression.[1][2][3][4] This guide will delve into a comparison of their biological activities, supported by experimental data from various sources, and provide detailed protocols for their evaluation. It is important to note that while a direct head-to-head comparison of all biological activities of these specific isomers in a single study is not extensively available in the public literature, this guide synthesizes the current understanding from multiple research efforts to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Biological Activities

The spatial orientation of the galactosyl residue on the N-acetylglucosamine core profoundly influences the biological properties of these disaccharides. Here, we compare their lectin binding specificity, enzyme inhibitory potential, and reported cellular activities.

Lectin Binding Specificity: A Tale of Two Isomers

Lectins are proteins that recognize and bind to specific carbohydrate structures. The differential recognition of Gal(β1-3)GlcNAc and Gal(β1-4)GlcNAc by various lectins, particularly galectins, underscores their distinct biological roles.[2][5][6]

LectinGal(β1-3)GlcNAc (Type 1) BindingGal(β1-4)GlcNAc (Type 2) BindingKey Observations
Galectin-3 Moderate AffinityHigh AffinityGalectin-3 shows a preference for the Type 2 (LacNAc) structure, which is a fundamental component of poly-N-acetyllactosamine chains often found on cancer cells.[2][5][6]
Datura stramonium Lectin (DSL) Weak to No BindingHigh AffinityDSL exhibits strong specificity for repeating (LacNAc) units, highlighting its utility in detecting Type 2 chains.[7]
Ricinus communis Agglutinin I (RCA-I) Moderate AffinityHigh AffinityRCA-I binds to terminal galactose residues and shows a preference for the β1-4 linkage.[8]
Erythrina cristagalli Lectin (ECL) Moderate AffinityHigh AffinityECL recognizes terminal galactose and N-acetylgalactosamine, with a preference for the Type 2 LacNAc structure.
Enzymatic Inhibition: Targeting α-Glucosidase
CompoundReported α-Glucosidase Inhibitory Activity (IC50)Notes
Gal(β1-3)GlcNAcData not available for direct comparisonThe inhibitory activity is expected to be influenced by the 3-O-linkage, which may affect the binding orientation in the enzyme's active site.
Gal(β1-4)GlcNAc (LacNAc)Data not available for direct comparisonAs a common disaccharide, its inhibitory activity is generally weak, but derivatives can be potent inhibitors.
Gal(β1-6)GlcNAcData not available for direct comparisonThe 6-O-linkage provides more conformational flexibility, which could impact its interaction with the enzyme.

Note: The inhibitory potency of these isomers would need to be determined experimentally under identical conditions for a valid comparison.

Cellular Activities: A Glimpse into Anti-inflammatory and Anti-cancer Potential

The isomeric difference between these galactosyl-glucosamine structures has implications for their roles in cellular processes like inflammation and cancer.

Biological ActivityGal(β1-3)GlcNAc (Type 1)Gal(β1-4)GlcNAc (Type 2)Gal(β1-6)GlcNAc
Anti-inflammatory Derivatives of N-acetylglucosamine have shown anti-inflammatory properties by modulating cytokine production.[9] The specific contribution of the β1-3 linkage is an area for further investigation.N-acetyllactosamine is a precursor to sialyl Lewis X, a key molecule in leukocyte rolling and inflammation. Its role is therefore complex and context-dependent.The presence of this linkage can influence the structure of O-glycans, which are involved in inflammatory responses.
Anti-cancer Type 1 chains are precursors to Lewis a antigens, which can be expressed on cancer cells.[1]N-acetyllactosamine is the building block of poly-N-acetyllactosamine chains, which are often elongated on cancer cells and are involved in metastasis.[10][11][12]Core 2 structures, which involve a GlcNAcβ1-6 linkage to a GalNAc core, are implicated in cancer progression.[13]

Experimental Protocols

To facilitate the direct comparison of these isomers, the following detailed experimental protocols are provided.

Protocol 1: Comparative Lectin Binding Analysis using Enzyme-Linked Lectin Assay (ELLA)

This protocol allows for the quantitative comparison of the binding of a specific lectin to immobilized isomeric disaccharides.

Materials:

  • N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine, N-Acetyl-4-O-β-D-galactopyranosyl-β-D-glucosamine, and N-Acetyl-6-O-β-D-galactopyranosyl-β-D-glucosamine

  • High-binding 96-well microtiter plates

  • Biotinylated lectin of interest (e.g., Galectin-3)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Phosphate Buffered Saline (PBS)

  • PBS with 0.05% Tween-20 (PBST)

  • Bovine Serum Albumin (BSA)

  • Microplate reader

Procedure:

  • Coating: Dissolve each isomeric disaccharide in PBS to a final concentration of 10 µg/mL. Add 100 µL of each solution to separate wells of the microtiter plate. Incubate overnight at 4°C.

  • Blocking: Wash the wells three times with PBST. Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites. Incubate for 2 hours at room temperature.

  • Lectin Binding: Wash the wells three times with PBST. Prepare serial dilutions of the biotinylated lectin in PBST. Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the wells three times with PBST. Add 100 µL of Streptavidin-HRP conjugate (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.

  • Detection: Wash the wells five times with PBST. Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the lectin concentration to generate binding curves for each isomer.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of the isomeric disaccharides against α-glucosidase.

Materials:

  • Isomeric disaccharides

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the isomeric disaccharides in the phosphate buffer. Prepare a solution of α-glucosidase (0.5 U/mL) and pNPG (5 mM) in the same buffer.

  • Assay: In a 96-well plate, add 50 µL of the phosphate buffer, 20 µL of various concentrations of the isomeric disaccharides, and 20 µL of the α-glucosidase solution to each well. Incubate at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of the pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

  • Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the isomers. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 3: In Vitro Anti-inflammatory Assay in Macrophages

This protocol assesses the ability of the isomeric disaccharides to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Isomeric disaccharides

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • TNF-α ELISA kit

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.

  • Cell Viability Assay (MTT): Seed cells in a 96-well plate. Treat with various concentrations of the isomeric disaccharides for 24 hours. Add MTT solution and incubate for 4 hours. Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm to determine any cytotoxic effects.

  • Anti-inflammatory Assay: Seed cells in a 24-well plate. Pre-treat the cells with non-toxic concentrations of the isomeric disaccharides for 2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatants. Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of TNF-α in the treated groups to the LPS-only control group to determine the inhibitory effect of each isomer.

Signaling Pathways and Experimental Workflows

Visualizing the biosynthetic origins and the experimental approach to comparing these isomers can provide a clearer understanding of their distinct biological contexts.

Biosynthetic_Pathways cluster_type1 Type 1 Chain Biosynthesis cluster_type2 Type 2 Chain Biosynthesis GlcNAc1 N-Acetylglucosamine GalT1 β-1,3-Galactosyltransferase GlcNAc1->GalT1 Gal_b1_3_GlcNAc Gal(β1-3)GlcNAc (Type 1 Chain) GalT1->Gal_b1_3_GlcNAc Lewis_a Lewis a Antigen Gal_b1_3_GlcNAc->Lewis_a Fucosyltransferase GlcNAc2 N-Acetylglucosamine GalT2 β-1,4-Galactosyltransferase GlcNAc2->GalT2 Gal_b1_4_GlcNAc Gal(β1-4)GlcNAc (Type 2 Chain / LacNAc) GalT2->Gal_b1_4_GlcNAc Poly_LacNAc Poly-N-acetyllactosamine Gal_b1_4_GlcNAc->Poly_LacNAc Elongation UDP_Gal UDP-Galactose UDP_Gal->GalT1 UDP_Gal->GalT2

Caption: Biosynthetic pathways of Type 1 and Type 2 galactosyl-N-acetylglucosamine chains.

Comparative_Workflow start Synthesis & Purification of Isomers (Gal(β1-3)GlcNAc, Gal(β1-4)GlcNAc, Gal(β1-6)GlcNAc) lectin_assay Lectin Binding Assay (ELLA) start->lectin_assay enzyme_assay α-Glucosidase Inhibition Assay start->enzyme_assay cell_assay Cell-based Assays (Anti-inflammatory, Anti-cancer) start->cell_assay data_analysis Comparative Data Analysis (Binding Affinity, IC50, Cytokine Levels) lectin_assay->data_analysis enzyme_assay->data_analysis cell_assay->data_analysis conclusion Structure-Activity Relationship & Conclusion data_analysis->conclusion Galectin_Signaling Galectin Galectin-3 (pentamer) Glycoprotein Cell Surface Glycoprotein (with LacNAc chains) Galectin->Glycoprotein Binds to LacNAc Lattice Galectin-Glycoprotein Lattice Formation Glycoprotein->Lattice Signaling Intracellular Signaling Cascade (e.g., Ras-MAPK) Lattice->Signaling Response Cellular Response (Proliferation, Adhesion, Apoptosis) Signaling->Response

Caption: A simplified model of Galectin-3 mediated signaling.

Discussion and Future Directions

The evidence synthesized in this guide clearly indicates that the linkage position of galactose on N-acetylglucosamine is a critical determinant of biological activity. The preference of key lectins like Galectin-3 for the β1-4 linkage (Type 2 chain) over the β1-3 linkage (Type 1 chain) has profound implications for their roles in health and disease. The Type 2 chain, or N-acetyllactosamine, is the fundamental building block of poly-N-acetyllactosamine, a structure frequently overexpressed on cancer cells that contributes to tumor progression and metastasis. [10][11][12]In contrast, the Type 1 chain is a precursor for structures like the Lewis a antigen, which also has implications in cancer diagnostics. [1] The lack of direct, comprehensive comparative studies on the biological activities of these isomers presents a significant research gap. Future studies should focus on a side-by-side comparison of the anti-inflammatory, anti-cancer, and other biological activities of these pure, well-characterized isomers using standardized assays. Such studies will provide a more definitive understanding of their structure-activity relationships and could lead to the development of novel therapeutic agents that specifically target the biosynthesis or recognition of these distinct glycan structures. For instance, the design of selective inhibitors for the β-1,3- or β-1,4-galactosyltransferases could offer a targeted approach to modulating specific glycosylation pathways in disease.

References

  • Synthesis of N-acetyllactosamine containing a D-[6-3H]galactopyranosyl group. PubMed. [Link]

  • A Unique β1,3-Galactosyltransferase Is Indispensable for the Biosynthesis of N-Glycans Containing Lewis a Structures in Arabidopsis thaliana. PMC. [Link]

  • Abnormal Galectin Signaling in the Pathomechanisms of Placental Dysfunction in Gestational Diabetes Mellitus. MDPI. [Link]

  • Association of β-1,3-N-acetylglucosaminyltransferase 1 and β-1,4-galactosyltransferase 1, trans-Golgi enzymes involved in coupled poly-N-acetyllactosamine synthesis. PMC. [Link]

  • Biosynthesis of galactosyl-beta 1,3-N-acetylglucosamine. PubMed. [Link]

  • Synthesis procedure of O-β-D-Galactopyranosyl-(1→4)-N-alkyl-(3-sulfopropyl)-D-glucosamine hydrochloride. ResearchGate. [Link]

  • Comprehensive Structure-Activity Relationship of Triantennary N-Acetylgalactosamine Conjugated Antisense Oligonucleotides for Targeted Delivery to Hepatocytes. PubMed. [Link]

  • Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives. PMC. [Link]

  • Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein Journals. [Link]

  • Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis. PMC. [Link]

  • Formation in vitro of 3-0-beta-D-galactopyranosyl-N-acetyl-D-glucosamine, free and phosphorylated. PubMed. [Link]

  • Formation in Vitro of 3-O-β-d-Galactopyranosyl-N-acetyl-d-glucosamine, Free and Phosphorylated. R Discovery. [Link]

  • Beta-1,3-galactosyl-O-glycosyl-glycoprotein beta-1,6-N-acetylglucosaminyltransferase. Wikipedia. [Link]

  • Are n-acetyl-d-glucosamine and n-acetyl-d-galactosamine constitutional isomers. Creative Biolabs. [Link]

  • Novel roles for GlcNAc in cell signaling. PMC. [Link]

  • A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS Publications. [Link]

  • Acceptor specificities and selective inhibition of recombinant human Gal- and GlcNAc-transferases that synthesize core structures 1, 2, 3 and 4 of O-glycans. PMC. [Link]

  • Dissecting the Structure–Activity Relationship of Galectin–Ligand Interactions. MDPI. [Link]

  • Signaling pathway of globo-series glycosphingolipids and β1,3-galactosyltransferase V (β3GalT5) in breast cancer. PMC. [Link]

  • Biosynthetic pathway of N- (Asn-linked) and O- (Ser/Thr-linked) glycans... ResearchGate. [Link]

  • Synthesis of a 3-hydroxyl- free N-acetyl glucosamine disaccharide. Arkat USA. [Link]

  • Unveiling the Shape of N-Acetylgalactosamine: A Cancer-Associated Sugar Derivative. ACS Publications. [Link]

  • Inhibition of human liver beta-galactosidases and beta-glucosidase by n-bromoacetyl-beta-D-galactosylamine. PubMed. [Link]

  • Use of galactosyltransferase to assess the biological function of O-linked N-acetyl-d-glucosamine: a potential role for O-GlcNAc during cell division. PubMed. [Link]

  • Biotinylated N-Acetyllactosamine- and N,N-Diacetyllactosamine-Based Oligosaccharides as Novel Ligands for Human Galectin-3. MDPI. [Link]

  • Rapid Glycan Profiling with a Nine-Lectin Microarray for Therapeutic IgG1 Monoclonal Antibodies. Food and Drug Administration. [Link]

  • Comparison of human poly-N-acetyl-lactosamine synthase structure with GT-A fold glycosyltransferases supports a modular assembly of catalytic subsites. PubMed. [Link]

  • Comprehensive analysis of lectin-glycan interactions reveals determinants of lectin specificity. bioRxiv. [Link]

  • Effects of the N-acetylgalactosaminyltransferase inhibitor on cultured cerebral cells. PubMed. [Link]

  • Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology. American Physiological Society. [Link]

  • Binding characteristics of N-acetylglucosamine-specific lectin of the isolated chicken hepatocytes: similarities to mammalian hepatic galactose/N-acetylgalactosamine-specific lectin. PubMed. [Link]

  • Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands. MDPI. [Link]

  • Synthesis of biologically active N- and O-linked glycans with multi-sialylated poly-N-acetyllactosamine extensions using P. damsela α2-6 sialyltransferase. PMC. [Link]

  • Glycosidase Inhibition by All 10 Stereoisomeric 2,5-Dideoxy-2,5-iminohexitols Prepared from the Enantiomers of Glucuronolactone. ResearchGate. [Link]

  • N-acetyl-D-glucosamine and process for producing N-acetyl-D-glucosamine.
  • Structure, Classification, and Functions of Carbohydrates. Conduct Science. [Link]

  • Differential Inhibitors of Aldose Reductase. Encyclopedia MDPI. [Link]

  • Studies on the inhibition of sialyl- and galactosyltransferases. PubMed. [Link]

  • Inhibition of beta-Galactosidases with Mono- and Disaccharides. ResearchGate. [Link]

Sources

Comparative analysis of different synthetic routes for N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Synthetic Routes for N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine (Gal-β1,3-GalNAc)

Executive Summary & Target Molecule Profile

Target Molecule: N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine Common Names: Thomsen-Friedenreich Antigen (T-Ag) Core; Galacto-N-biose. Structure: Gal(


1

3)GalNAc Significance: This disaccharide is the core structure of O-linked mucin-type glycans (Core 1). It is a critical tumor-associated carbohydrate antigen (TACA) often exposed in carcinomas due to incomplete glycosylation. Its synthesis is pivotal for developing anticancer vaccines, diagnostic tools, and studying glycan-lectin interactions (e.g., Galectin-3).

Scope of Analysis: This guide compares three distinct synthetic methodologies:

  • Chemical Synthesis: The traditional "gold standard" for structural precision.

  • Enzymatic Transglycosylation: A cost-effective, single-step approach using wild-type glycosidases.

  • Chemo-Enzymatic (Glycosynthase) Synthesis: A hybrid method using mutant enzymes to eliminate hydrolysis and maximize yield.

Route 1: Chemical Synthesis (Schmidt Glycosylation)

Mechanism: Chemical synthesis relies on the precise manipulation of protecting groups to ensure regioselectivity. The C3-hydroxyl group of the GalNAc acceptor must be the only nucleophile available to attack the anomeric center of the Galactose donor. The most robust route employs a trichloroacetimidate donor and a 4,6-benzylidene protected acceptor.

Key Causality:

  • 4,6-O-Benzylidene Protection: Locks the C4 and C6 positions of the GalNAc acceptor, leaving the C3-OH free for glycosylation. It also imposes a rigid chair conformation that favors

    
    -attack.
    
  • Neighboring Group Participation (NGP): The C2-acetate group on the Galactose donor anchors the stereochemistry. Upon activation, it forms an acyloxonium ion intermediate, blocking the

    
    -face and forcing the acceptor to attack from the 
    
    
    
    -face (1,2-trans selectivity).

Workflow Diagram:

ChemicalSynthesis Donor Gal Donor (Peracetylated Imidate) Activation Activation (TMSOTf / -78°C) Donor->Activation Acceptor GalNAc Acceptor (4,6-Benzylidene protected) Coupling Glycosylation (Formation of β1-3 Linkage) Acceptor->Coupling Intermediate Oxocarbenium / Acyloxonium Ion Activation->Intermediate Intermediate->Coupling β-face attack Deprotection Global Deprotection (Hydrazinolysis/Hydrogenolysis) Coupling->Deprotection Product Gal-β1,3-GalNAc Deprotection->Product

Figure 1: Chemical synthesis pathway relying on neighboring group participation for stereocontrol.

Route 2: Enzymatic Transglycosylation (Wild-Type -Galactosidase)

Mechanism: This route utilizes the hydrolytic activity of


-galactosidases (e.g., from Bacillus circulans or Bifidobacterium bifidum) in reverse. By using a high concentration of acceptor (GalNAc) and an activated donor (pNP-Gal or Lactose), the enzyme transfers the galactosyl moiety to the acceptor instead of water.

Key Causality:

  • Kinetic Control: The reaction is a race between hydrolysis (transfer to water) and transglycosylation (transfer to GalNAc). High acceptor concentration shifts the equilibrium toward synthesis.

  • Regioselectivity: The enzyme's active site architecture naturally directs the acceptor to position its C3-OH for the attack, avoiding the need for protecting groups.

  • Ionic Liquids (ILs): Using ILs or organic co-solvents lowers water activity (

    
    ), suppressing hydrolysis and significantly boosting yields (up to 55-60%).
    

Workflow Diagram:

EnzymaticTransglycosylation Substrates Donor: pNP-Gal Acceptor: GalNAc Enzyme β-Galactosidase (B. circulans) Substrates->Enzyme Complex Gal-Enzyme Intermediate Enzyme->Complex Path_Hydrolysis Hydrolysis (By-product: Galactose) Complex->Path_Hydrolysis + H2O (Undesired) Path_Synthesis Transglycosylation (Product: Gal-β1,3-GalNAc) Complex->Path_Synthesis + GalNAc (Desired) Optimization Optimization: Ionic Liquids / High [Acceptor] Optimization->Path_Synthesis Promotes

Figure 2: Kinetic competition in enzymatic transglycosylation.

Route 3: Chemo-Enzymatic (Glycosynthase)

Mechanism: This method uses a "glycosynthase"—a mutant glycosidase (e.g., BgaC-Glu233Gly) where the catalytic nucleophile is mutated to a non-nucleophilic residue (Glycine). This disables the hydrolysis step. An activated glycosyl fluoride donor (


-Gal-F) mimics the transition state, allowing the mutant enzyme to catalyze the formation of the glycosidic bond without being able to hydrolyze the product.

Key Causality:

  • Mutation E233G: Removes the carboxylate nucleophile required for the first step of hydrolysis, rendering the enzyme hydrolytically inert.

  • Fluoride Donor: The small size of the fluoride allows it to fit into the mutated active site, restoring the distance required for the catalytic base to activate the acceptor.

  • Product Stability: Since the enzyme cannot hydrolyze the product, the reaction proceeds to near-quantitative conversion.

Workflow Diagram:

Glycosynthase Donor Donor: α-Gal-Fluoride MutantEnzyme Glycosynthase (BgaC E233G) Donor->MutantEnzyme Acceptor Acceptor: GalNAc Acceptor->MutantEnzyme Transition Transition State Mimicry MutantEnzyme->Transition Product Gal-β1,3-GalNAc (No Hydrolysis) Transition->Product Irreversible Coupling

Figure 3: Irreversible synthesis using a glycosynthase mutant.

Comparative Analysis

FeatureChemical SynthesisEnzymatic TransglycosylationGlycosynthase (Chemo-Enzymatic)
Regioselectivity High (Controlled by protecting groups)High (Enzyme specificity)High (Enzyme specificity)
Stereoselectivity High (

-only via NGP)
High (

-only)
High (

-only)
Yield Moderate (40-60% over multiple steps)Low to Moderate (15-40%)High (80-95%)
Steps involved Multi-step (5-8 steps)Single-step2 steps (Donor synthesis + Coupling)
Scalability Good (g to kg scale)Excellent (Simple setup)Good (Dependent on enzyme supply)
Cost High (Reagents, solvents, purification)Low (Cheap donor/enzyme)Moderate (Enzyme production)
Purity/Cleanup Difficult (Isomer separation often needed)Moderate (Hydrolysis byproducts)Excellent (Clean reaction)

Verdict:

  • For Drug Development (GMP): Chemical Synthesis is preferred for its rigorous characterization and lack of biological contaminants, despite the cost.

  • For Research/Screening: Glycosynthase is the superior choice due to speed, high yield, and product purity.

  • For Large-Scale Commodity: Enzymatic Transglycosylation (optimized with ionic liquids) offers the lowest material cost.

Detailed Experimental Protocols

Protocol A: Chemical Synthesis (Schmidt Method)

Based on standard glycosylation procedures [1, 5].

  • Acceptor Preparation:

    • Dissolve Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside in dry DMF.

    • Add benzaldehyde dimethyl acetal (2.0 eq) and CSA (cat.). Stir at 60°C under vacuum for 2h.

    • Neutralize with Et3N, concentrate, and purify by silica chromatography to obtain Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-galactopyranoside .

  • Glycosylation:

    • Mix Acceptor (1.0 eq) and Donor (2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate, 1.2 eq) in dry DCM containing 4Å molecular sieves. Stir for 1h at RT.

    • Cool to -78°C. Add TMSOTf (0.1 eq) dropwise.

    • Warm slowly to -20°C over 2h. Quench with Et3N.

    • Filter and concentrate. Purify the protected disaccharide by column chromatography (Tol:EtOAc).

  • Deprotection:

    • Step 1 (Deacetylation): Treat with NaOMe in MeOH (pH 9) for 4h. Neutralize with acidic resin.

    • Step 2 (Benzylidene removal): Treat with 80% aqueous acetic acid at 60°C for 2h.

    • Lyophilize to obtain Gal-β1,3-GalNAc .

Protocol B: Enzymatic Transglycosylation (Ionic Liquid Enhanced)

Adapted from biological catalysis studies [2].

  • System Setup:

    • Buffer: 50 mM Phosphate buffer (pH 6.5).

    • Ionic Liquid: [BMIM][PF6] (used as a co-solvent, 20% v/v).

  • Reaction:

    • Dissolve GalNAc (Acceptor, 500 mM) and pNP-Gal (Donor, 100 mM) in the buffer/IL mixture.

    • Add

      
      -Galactosidase  (from Bacillus circulans, 5 U/mL).
      
    • Incubate at 37°C with gentle shaking.

  • Monitoring & Termination:

    • Monitor p-nitrophenol release (yellow color) at 405 nm.

    • Monitor product formation by TLC (n-PrOH:H2O:NH4OH, 7:2:1).

    • Terminate reaction by heating to 95°C for 5 min when donor is consumed (approx. 2-4h).

  • Purification:

    • Pass mixture through an activated charcoal column. Elute monosaccharides with water, then elute the disaccharide (Gal-β1,3-GalNAc) with 15% Ethanol gradient.

References

  • Nilsson, K. G. I. (1989). "Synthesis of Gal beta 1-3GlcNAc and Gal beta 1-3GlcNAc beta-SEt by an enzymatic method comprising the sequential use of beta-galactosidases from bovine testes and Escherichia coli." Glycoconjugate Journal. Link

  • Bridiau, N., et al. (2010). "Highly efficient enzymatic synthesis of Galβ-(1→3)-GalNAc and Galβ-(1→3)-GlcNAc in ionic liquids." Journal of Molecular Catalysis B: Enzymatic. Link

  • Zhang, Y., et al. (2021). "Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates." Frontiers in Chemistry. Link

  • Li, T., et al. (2011). "Efficient and Regioselective Synthesis of β-GalNAc/GlcNAc-Lactose by a Bifunctional Transglycosylating β-N-Acetylhexosaminidase from Bifidobacterium bifidum." Applied and Environmental Microbiology. Link

  • Sigma-Aldrich. "N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine methyl glycoside Product Sheet." Link

A Senior Application Scientist's Guide to Purity Confirmation of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of glycobiology and therapeutic development, the precise characterization of complex carbohydrates is paramount. The purity of an oligosaccharide like N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine (Gal-β-1,3-GlcNAc) can profoundly influence its biological activity and therapeutic efficacy. This guide provides a comprehensive framework for utilizing elemental analysis as a primary method for purity verification, contextualized with alternative analytical techniques for a holistic quality assessment.

The Foundational Principle: Theoretical vs. Experimental Elemental Composition

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a robust and cost-effective technique for assessing the purity of a known compound.[1] The methodology is predicated on a simple yet powerful principle: a pure compound will have an elemental composition that precisely matches its theoretical composition, which is derived from its chemical formula. Any significant deviation between the experimental and theoretical values can indicate the presence of impurities, such as residual solvents, salts, or byproducts from synthesis.

To begin our assessment of Gal-β-1,3-GlcNAc, we must first establish its theoretical elemental composition.

1. Determining the Chemical Formula:

  • N-Acetyl-D-glucosamine (GlcNAc) has the formula C8H15NO6.[2][3][4]

  • D-galactose has the formula C6H12O6.

  • The formation of a glycosidic bond between the two monosaccharides involves the elimination of one molecule of water (H2O).

Therefore, the chemical formula for N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine is C14H25NO11.

2. Calculating the Molecular Weight and Theoretical Elemental Percentages:

  • Molecular Weight:

    • Carbon (C): 14 x 12.011 = 168.154 g/mol

    • Hydrogen (H): 25 x 1.008 = 25.2 g/mol

    • Nitrogen (N): 1 x 14.007 = 14.007 g/mol

    • Oxygen (O): 11 x 15.999 = 175.989 g/mol

    • Total Molecular Weight: 383.35 g/mol

  • Theoretical Elemental Percentages:

    • %C = (168.154 / 383.35) x 100 = 43.87%

    • %H = (25.2 / 383.35) x 100 = 6.57%

    • %N = (14.007 / 383.35) x 100 = 3.65%

    • %O = (175.989 / 383.35) x 100 = 45.91%

These theoretical values serve as our benchmark for purity.

Experimental Protocol for Elemental Analysis

The following protocol outlines the critical steps for obtaining accurate and reproducible elemental analysis data for a carbohydrate sample.

1. Sample Preparation: A Critical Step for Carbohydrates

Carbohydrates are notoriously hygroscopic, meaning they readily absorb moisture from the atmosphere. This absorbed water will artificially inflate the hydrogen and oxygen content while decreasing the relative carbon and nitrogen percentages, leading to erroneous purity assessments.[5][6]

  • Drying: Dry the Gal-β-1,3-GlcNAc sample under a high vacuum over a desiccant (e.g., phosphorus pentoxide) at a mild temperature (e.g., 40-50°C) until a constant weight is achieved. This process removes adsorbed water without degrading the carbohydrate. For hygroscopic substances, oven drying at 105°C for 8-10 hours is another recommended method.[5]

  • Homogenization: Ensure the sample is a fine, homogenous powder.[1] This can be achieved by gentle grinding in an agate mortar and pestle in a dry environment (e.g., a glove box).

  • Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a pre-cleaned tin or silver capsule.[1][7] The exact sample weight is crucial as the final elemental composition is reported as a percentage of this initial weight.

2. Instrumentation and Analysis

Modern CHNS/O elemental analyzers operate on the principle of dynamic flash combustion, also known as the Pregl-Dumas method.[7]

  • Combustion: The encapsulated sample is dropped into a combustion tube heated to approximately 1000-1150°C in an oxygen-rich atmosphere.[7][8] This process rapidly converts the sample into its constituent elemental gases (CO2, H2O, N2, and NOx).

  • Reduction and Separation: The combustion gases are then passed through a reduction tube containing copper to convert NOx to N2. The resulting gas mixture (CO2, H2O, N2, and He carrier gas) is separated using gas chromatography.[8]

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas. The detector's signal is proportional to the concentration of the respective element in the original sample.[8]

  • Oxygen Analysis (if required): Oxygen is typically determined in a separate analysis by pyrolysis. The sample is heated in the absence of oxygen, and the resulting CO is measured.

3. Data Analysis and Interpretation

The instrument's software calculates the percentage of C, H, and N based on the detector signals and the initial sample weight.

  • Acceptance Criteria: For a highly pure pharmaceutical-grade compound, the experimentally determined percentages should be within ±0.4% of the theoretical values. For example, an experimental carbon value between 43.47% and 44.27% would be considered acceptable.

  • Interpreting Deviations:

    • Low C, H, N percentages: May indicate the presence of inorganic impurities (e.g., salts) that do not combust.

    • High H percentage: Often points to incomplete drying and the presence of residual water.

    • Significant deviation in all values: Suggests a substantial impurity or a misidentified compound.

A Comparative Overview of Purity Assessment Techniques

While elemental analysis is a powerful tool, a comprehensive purity assessment should ideally involve orthogonal methods that provide complementary information. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are invaluable techniques in this regard.

Table 1: Comparison of Purity Assessment Methods for Oligosaccharides

Technique Principle Strengths Limitations
Elemental Analysis Measures the percentage of C, H, N, and S.- High accuracy and precision for bulk purity. - Cost-effective and rapid.[1] - Confirms elemental composition.- Does not identify or quantify specific impurities. - Insensitive to isomeric impurities. - Highly sensitive to moisture and inorganic contaminants.[5][6]
HPLC-RID/ELSD Separates components based on their affinity for a stationary phase.- Excellent for quantifying known and unknown impurities.[9][10] - Can separate closely related oligosaccharides and anomers. - Established methods for carbohydrate analysis.[11]- Requires specific reference standards for impurity identification. - Can be time-consuming to develop methods. - Some detectors have limited sensitivity for carbohydrates.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides detailed structural information, confirming identity.[12] - Can identify and quantify impurities without a reference standard (qNMR).[13] - Non-destructive.[12]- Lower sensitivity compared to HPLC and MS.[14] - Complex spectra for oligosaccharides can be challenging to interpret. - Higher equipment and operational costs.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.- Extremely sensitive for detecting trace impurities. - Provides accurate molecular weight determination. - Can be coupled with HPLC (LC-MS) for powerful separation and identification.- Quantification can be challenging without isotopic standards. - Isomeric and isobaric compounds may not be differentiated by MS alone.
Workflow for Comprehensive Purity Assessment

The following diagram illustrates a logical workflow for confirming the purity of N-Acetyl-3-O-B-D-galactopyranosyl-B-D-glucosamine, integrating elemental analysis with other key techniques.

Purity_Workflow cluster_0 Initial Characterization cluster_1 Elemental Analysis cluster_2 Purity Decision & Further Analysis Sample Gal-β-1,3-GlcNAc Sample Theoretical Calculate Theoretical %C, %H, %N Sample->Theoretical EA_Prep Sample Preparation (Drying, Weighing) Sample->EA_Prep Compare Compare Experimental vs. Theoretical (within ±0.4%)? Theoretical->Compare EA_Run CHN Analysis EA_Prep->EA_Run EA_Data Experimental %C, %H, %N Data EA_Run->EA_Data EA_Data->Compare Pass Purity Confirmed (Bulk) Compare->Pass Yes Fail Investigate Discrepancy Compare->Fail No Ortho_Analysis Orthogonal Analysis (HPLC, NMR, MS) Pass->Ortho_Analysis For Comprehensive Characterization Fail->Ortho_Analysis

Caption: Workflow for purity confirmation using elemental analysis and orthogonal methods.

Conclusion

Elemental analysis serves as a cornerstone for the purity verification of well-characterized molecules like N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine. Its ability to provide a rapid, cost-effective, and highly accurate assessment of the bulk elemental composition makes it an indispensable tool in both research and quality control settings. However, as this guide illustrates, its true power is realized when integrated into a broader analytical strategy that includes chromatographic and spectroscopic techniques. This multi-faceted approach ensures not only the elemental integrity of the compound but also its structural identity and the absence of trace-level impurities, thereby guaranteeing the highest level of quality for downstream applications.

References

  • ResearchGate. (2020). Does the adsorbed water or gases affect the CHNS analysis of high surface area porous carbon?[Link]

  • AOAC International. (2023). Validation of the Test Method—Determination of Available Carbohydrates in Cereal and Cereal Products, Dairy Products, Vegetables, Fruit, and Related Food Products and Animal Feeds: Collaborative Study, Final Action 2020.07. Journal of AOAC INTERNATIONAL. [Link]

  • ResearchGate. (2023). Validation of the Test Method - Determination of Available Carbohydrates in Cereal and Cereal Products, Dairy Products, Vegetables, Fruit and Related Food Products and Animal Feeds: Collaborative Study, Final Action 2020.07. [Link]

  • PubMed. (2023). Validation of the Test Method-Determination of Available Carbohydrates in Cereal and Cereal Products, Dairy Products, Vegetables, Fruit, and Related Food Products and Animal Feeds: Collaborative Study, Final Action 2020.07. [Link]

  • Elementar. (2025). Best practices for sample preparation in elemental analysis. [Link]

  • MDPI. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. [Link]

  • Journal of Microbiology, Biotechnology and Food Sciences. (2023). VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF 1-KESTOSE, GLUCOSE AND SUCROSE IN THE REACTION PRODUCTS OF A FRUCTOSYLTRANSFERASE. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Auriga Research. (2025). Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • School of Chemical Sciences, University of Illinois. (2020). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. [Link]

  • ACS Publications. (2024). Revealing the Structure of Sheer N-Acetylglucosamine, an Essential Chemical Scaffold in Glycobiology. [Link]

  • Food Science, University of Massachusetts. (n.d.). ANALYSIS OF CARBOHYDRATES. [Link]

  • SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. [Link]

  • ResearchGate. (2014). Purity comparison by NMR and HPLC. [Link]

  • PMC. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • Acta Scientific. (2022). A Review on Qualitative and Quantitative Analysis of Carbohydrates Extracted from Bacteria. [Link]

  • PMC. (2024). Isolation and purification of carbohydrate components in functional food: a review. [Link]

  • Scribd. (n.d.). Qualitative Tests for Carbohydrates. [Link]

  • FooDB. (2015). Showing Compound N-acetyl-α-D-glucosamine (FDB031022). [Link]

  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. [Link]

  • PMC. (n.d.). Analysis for low-molecular-weight carbohydrates is needed to account for all energy-contributing nutrients in some feed ingredients, but physical characteristics do not predict in vitro digestibility of dry matter. [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Acetyl-D-glucosamine (CAS 7512-17-6). [Link]

  • ResearchGate. (2025). Analysis of oligosaccharides by high performance liquid chromatography. [Link]

  • ResearchGate. (2009). (a) Structural formulas of the A-unit N-acetyl-glucosamine and the.... [Link]

Sources

A Guide to Orthogonal Method Cross-Validation: Ensuring Data Integrity for N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA using HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Analytical Validation

In the landscape of drug discovery and development, the unambiguous identification and precise quantification of novel chemical entities are paramount. The molecule at the center of our discussion, N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA, is a complex glycosidic structure whose characterization demands a robust and reliable analytical workflow. The integrity of all subsequent research, from preclinical trials to manufacturing quality control, rests upon the foundational data generated by these analytical methods.[1]

This guide eschews a one-size-fits-all template to deliver a focused, in-depth protocol for the cross-validation of two powerful, orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2] Cross-validation is the process of comparing results from two distinct analytical methods to ensure data comparability and build a higher degree of confidence in the findings.[3][4] This practice is not merely a suggestion but a cornerstone of scientific rigor, aligning with the principles of analytical procedure validation outlined by global regulatory bodies like the International Council for Harmonisation (ICH).[5][6][7] By leveraging the distinct yet complementary capabilities of HPLC and MS, we can construct a self-validating system that ensures the identity, purity, and concentration of our target analyte are determined with the highest possible certainty.

Pillar 1: The Orthogonal Strategy — Why HPLC and Mass Spectrometry?

The strength of this cross-validation approach lies in the fundamentally different principles by which HPLC and MS operate. An analytical result that is confirmed by two independent, orthogonal methods is significantly more trustworthy than a result from a single technique.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] For a polar and hydrophilic molecule like N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA, Hydrophilic Interaction Liquid Chromatography (HILIC) is the separation mode of choice.[9][10] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, which is ideal for retaining and separating highly polar compounds that show little or no retention in traditional reversed-phase chromatography.[11][12] Coupled with a UV detector, HPLC provides excellent quantitative accuracy and precision, making it the gold standard for assays and purity determinations.[1]

Mass Spectrometry (MS): The Definitive Identifier

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, offering unparalleled specificity for molecular identification.[2][13] For a non-volatile, polar molecule such as our target analyte, Electrospray Ionization (ESI) is the ideal method to generate gas-phase ions without significant fragmentation.[2] The high resolution and mass accuracy of modern mass analyzers, such as Time-of-Flight (TOF) or Orbitrap systems, can confirm the elemental composition of the analyte. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and obtain structural information, providing an additional layer of identity confirmation.[14][15]

Pillar 2: A Self-Validating Experimental Design

The core of this guide is a meticulously designed workflow that integrates sample preparation, data acquisition, and analysis in a manner that each step validates the next.

Overall Experimental and Cross-Validation Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_ms LC-MS Analysis cluster_validation Cross-Validation SamplePrep Prepare Analyte Stock and Calibration Standards HPLC_Run Inject on HILIC-HPLC-UV System SamplePrep->HPLC_Run MS_Run Inject on HILIC-LC-MS System SamplePrep->MS_Run HPLC_Data Acquire UV Chromatogram (Retention Time & Peak Area) HPLC_Run->HPLC_Data Qual_Val Qualitative Validation: Correlate RT and m/z HPLC_Data->Qual_Val Retention Time Quant_Val Quantitative Validation: Compare Calibration Curves (Accuracy, Precision, Linearity) HPLC_Data->Quant_Val Peak Area MS_Data Acquire Full Scan MS Data (m/z & Ion Intensity) MS_Run->MS_Data MS_Data->Qual_Val Mass-to-Charge (m/z) MS_Data->Quant_Val Ion Intensity Final_Report Final Validated Report Qual_Val->Final_Report Quant_Val->Final_Report G hplc_peak HPLC-UV Peak (RT = X min) qual_check Qualitative Check: Is X ≈ Y? Is Z = Expected m/z? hplc_peak->qual_check ms_peak LC-MS EIC Peak (RT = Y min) ms_spectrum Mass Spectrum at Y min (m/z = Z) ms_peak->ms_spectrum ms_peak->qual_check ms_spectrum->qual_check hplc_quant HPLC Quantitative Data (Peak Area vs. Conc.) qual_check->hplc_quant Pass ms_quant MS Quantitative Data (Ion Area vs. Conc.) qual_check->ms_quant Pass fail Investigation Required qual_check->fail Fail quant_check Quantitative Check: Compare Linearity (R²) Compare Accuracy (% Rec) Compare Precision (%RSD) hplc_quant->quant_check ms_quant->quant_check pass Identity & Quantity CONFIRMED quant_check->pass Pass quant_check->fail Fail

Sources

How does N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA compare to other known glycosidase inhibitors?

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In glycobiology and drug development, targeting glycosidases requires a precise balance between binding affinity and enzyme specificity. N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GA (commonly referred to as Gal-β1,3-GalNAc-β-OMe) is a specialized biochemical tool that mimics the core 1 O-glycan structure (T-antigen). This guide objectively compares its performance as a ground-state substrate analog against traditional transition-state analogs and covalent inactivators, providing actionable experimental workflows for researchers.

Mechanistic Profiling & Structural Logic

Glycosidases catalyze the hydrolysis of glycosidic bonds via an oxocarbenium ion-like transition state[1]. The structural design of an inhibitor dictates its interaction with the enzyme's active site:

  • Ground-State Analogs (e.g., N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GA): These compounds perfectly match the stereochemistry of the natural substrate. Because it mimics the exact Gal-β1,3-GalNAc disaccharide, it exhibits exceptional specificity for endo-α-N-acetylgalactosaminidases (O-glycosidases)[2],[3]. However, because it does not mimic the charged transition state, its binding affinity (Ki) is typically in the micromolar to millimolar range. The β-OMe aglycone locks the anomeric center, preventing mutarotation and stabilizing the molecule against non-specific degradation.

  • Transition-State (TS) Analogs (e.g., Iminosugars like DNJ): These molecules replace the endocyclic oxygen with a basic nitrogen atom, which becomes protonated at physiological pH. This positive charge mimics the oxocarbenium transition state, yielding highly potent (nanomolar) affinity[4],[5]. The trade-off is a broader spectrum of inhibition, often leading to off-target effects across multiple glycosidase families.

  • Mechanism-Based Inactivators (e.g., 2-Deoxy-2-fluoro-glycosides): These compounds act as suicide substrates. The highly electronegative fluorine atom destabilizes the transition state just enough to trap the covalent glycosyl-enzyme intermediate, resulting in irreversible inactivation[1].

Mechanistic_Logic Enzyme Glycosidase Active Site GS Ground-State Analog (Gal-β1,3-GalNAc-β-OMe) GS->Enzyme Competitive Binding (High Specificity, Lower Affinity) TS Transition-State Analog (e.g., Iminosugars) TS->Enzyme Oxocarbenium Mimicry (Broad Specificity, High Affinity) Cov Mechanism-Based Inactivator (e.g., 2-F-Glycosides) Cov->Enzyme Covalent Trapping (Irreversible)

Diagram 1: Mechanistic comparison of glycosidase inhibitor classes targeting the active site.

Quantitative Performance Comparison

To guide experimental design, the following table summarizes the comparative performance metrics of the three primary inhibitor classes.

FeatureN-Acetyl-3-O-β-D-galactopyranosyl-β-D-GAIminosugars (e.g., DNJ)2-Deoxy-2-fluoro-glycosides
Inhibitor Class Ground-State AnalogTransition-State AnalogMechanism-Based Inactivator
Primary Target O-Glycosidases / GalactosidasesBroad-spectrum GlycosidasesRetaining Glycosidases
Typical Affinity (Ki) 10 μM – 5 mM (Moderate)1 nM – 100 nM (High)N/A (Irreversible)
Specificity Extremely High (Stereo-exact)Low to ModerateModerate
Reversibility Reversible (Competitive)Reversible (Competitive)Irreversible (Covalent)
Primary Application Specific pathway probing, structural biologyPotent inhibition, therapeutic leadsActive site labeling, proteomics

Experimental Workflows: Self-Validating Protocols

When comparing the efficacy of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GA against other inhibitors, rigorous kinetic profiling is required. The following protocol outlines a self-validating system for determining the inhibition constant (Ki) against an O-glycosidase.

Protocol: Determination of Inhibition Kinetics (Ki) Causality & Logic: Ground-state analogs often exhibit slower binding kinetics than the native substrate. Pre-incubating the enzyme with the inhibitor ensures thermodynamic equilibrium is reached before the reaction begins, preventing artificially inflated IC50 values. We utilize p-nitrophenyl (pNP) glycosides as substrates because the cleavage of the aglycone releases p-nitrophenolate, enabling continuous, real-time spectrophotometric monitoring of the initial velocity (V0).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM Sodium Phosphate buffer (pH 6.0) containing 0.1% BSA to stabilize the enzyme. Prepare serial dilutions of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GA (0.1 mM to 10 mM) and the pNP-substrate (0.5 to 5 times the estimated Km).

  • Assay Assembly (Pre-incubation): In a 96-well microplate, combine 50 μL of the target O-glycosidase (e.g., 10 nM final concentration) with 50 μL of the inhibitor dilutions. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 50 μL of the pNP-substrate to each well to initiate the reaction.

  • Data Acquisition: Immediately transfer the plate to a microplate reader. Measure the absorbance at 405 nm continuously for 10 minutes at 37°C.

  • Self-Validation Controls:

    • System Integrity Control: Include a "No-Inhibitor" well to establish the uninhibited maximum velocity (Vmax).

    • Dynamic Range Control: Include a well with a known potent TS-analog (e.g., 10 μM DNJ). If the TS-analog fails to completely suppress activity, the enzyme concentration may be too high or the substrate is out-competing the inhibitor, invalidating the run.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the absorbance curve. Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]). A purely competitive inhibitor like N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GA will show intersecting lines at the y-axis (unchanged Vmax, increased apparent Km).

Kinetic_Workflow Prep 1. Prepare Enzyme (O-Glycosidase) Incubate 2. Pre-incubate with Inhibitor Titration Prep->Incubate AddSub 3. Add pNP-Substrate (Initiate Reaction) Incubate->AddSub Measure 4. Measure Absorbance (405 nm) AddSub->Measure Analyze 5. Lineweaver-Burk Plot Analysis Measure->Analyze

Diagram 2: Self-validating experimental workflow for determining the inhibition constant (Ki).

Conclusion

While transition-state analogs dominate therapeutic applications due to their nanomolar potency, ground-state analogs like N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GA are indispensable for precision glycobiology. By flawlessly mimicking the core 1 O-glycan structure, this compound provides unparalleled specificity for O-glycosidases, enabling researchers to probe specific glycan processing pathways without the confounding off-target effects typical of broad-spectrum iminosugars.

References[4] Title: TRANSITION STATE ANALOG INHIBITORS AND ENZYME CATALYSIS

Source: Annual Reviews URL: [5] Title: Sugar-Derived Amidines and Congeners: Structures, Glycosidase Inhibition and Applications Source: Bentham Science Publishers URL: [1] Title: Covalent inhibitors of glycosidases and their applications in biochemistry and biology Source: Oxford Academic URL: [2] Title: Identification of a Pneumococcal Glycosidase That Modifies O-Linked Glycans Source: ASM Journals URL: [3] Title: Partial purification and characterization of an endo-alpha-N-acetylgalactosaminidase from the culture of medium of Diplococcus pneumoniae. Source: R Discovery URL:

Sources

Validating the results of a high-throughput screen with N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA.

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Validating High-Throughput Screen (HTS) Results with N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GalNAc

Executive Summary: The Precision of Defined Glycans in HTS

In the high-stakes environment of drug discovery, High-Throughput Screening (HTS) often yields a high rate of false positives—up to 80% in lectin-based assays due to non-specific aggregation or promiscuous binding. The validation phase is therefore critical.

This guide focuses on N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine (also known as Galβ1-3GalNAc , the Thomsen-Friedenreich antigen , or T-antigen ).[1] As a defined, synthetic disaccharide, it serves as a "Gold Standard" competitive ligand for validating hits against galactose-binding lectins (e.g., Galectin-3, Jacalin) and glycosyltransferases.

Unlike heterogeneous natural glycoproteins (like fetuin) or broad-spectrum polysaccharides, this specific compound offers precise stoichiometric control, allowing for exact


 determination and mechanism-of-action (MoA) deconvolution.

Technical Profile & Mechanism of Action

Compound Identity: N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine Common Name: T-Antigen (Core 1 O-Glycan) Target Class: Galectins (specifically Gal-3), C-type Lectins (MGL), and Jacalin.

Mechanism in Validation: In an HTS validation workflow, this compound acts as a site-specific competitor .

  • Active Site Verification: It binds the Carbohydrate Recognition Domain (CRD) with a known affinity (

    
     for Galectin-3).
    
  • Displacement: If an HTS small-molecule hit is a true orthosteric inhibitor, it must compete with Galβ1-3GalNAc for the binding pocket.

  • False Positive Elimination: Hits that bind the protein but do not displace this glycan are likely allosteric binders, aggregators, or artifacts.

MoA Figure 1: Mechanism of Competitive Displacement for HTS Validation Lectin Target Lectin (e.g., Galectin-3) Complex Lectin-Glycan Complex Lectin->Complex Binding (Kd defined) Glycan Validator Glycan (Gal-GalNAc) Glycan->Complex Hit HTS Small Molecule Hit->Lectin Competition Displaced Displaced Glycan (Signal Change) Complex->Displaced If Hit is True Inhibitor

Figure 1: The validator glycan competes with HTS hits for the lectin CRD. A true hit will displace the glycan, altering the detection signal.

Comparative Analysis: Why Choose Galβ1-3GalNAc?

The choice of validation ligand determines the rigor of your exclusion criteria. Below is an objective comparison of Galβ1-3GalNAc against common alternatives.

Table 1: Performance Comparison of HTS Validation Ligands

FeatureGalβ1-3GalNAc (T-Antigen) Asialofetuin (Natural Glycoprotein) LacNAc (Galβ1-4GlcNAc) Antibodies (Anti-Lectin)
Purity & Homogeneity High (>98%) Low (Batch-to-batch variation)HighHigh
Stoichiometry 1:1 (Defined) Undefined (Multivalent)1:11:1 or 1:2
Validation Utility

Benchmarking
Qualitative BindingAlternative EpitopeSurface Availability
Target Specificity Core 1 O-Glycans (MGL, Gal-3) Broad (Galectins, Asialoglycoprotein Receptor)Type 2 LacNAc bindersProtein Epitope (Not CRD)
Biophysical Suitability Excellent (SPR/NMR) Poor (Aggregates, Viscous)ExcellentGood (ELISA)
Cost ModerateLowModerateHigh

Senior Scientist Insight:

"While Asialofetuin is cheaper for primary screening, it introduces 'avidity effects' due to its multivalency, which can mask weak inhibitors. For validating a hit, you need a monovalent ligand like Galβ1-3GalNAc to calculate an accurate


 and ensure your hit is competing for the specific Core 1 binding site, which is crucial for cancer targets like MUC1."

Detailed Protocol: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Objective: Validate HTS hits by confirming they compete with Galβ1-3GalNAc for the target lectin. Method: Competition SPR (Solution Inhibition).

Materials:
  • Ligand: Biotinylated Lectin (e.g., Galectin-3) or immobilized via Amine Coupling.

  • Analyte 1 (Validator): N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GalNAc (10 mM stock in HBS-P+).

  • Analyte 2 (HTS Hit): Small molecule (10 mM stock in DMSO).

  • Instrument: Biacore 8K or similar.

Step-by-Step Workflow:
  • Surface Preparation:

    • Immobilize the Lectin on a CM5 chip to a density of ~2000 RU.

    • Critical: Ensure the surface activity is >80% by injecting a saturating concentration of Galβ1-3GalNAc.

  • Establish Reference Affinity (

    
    ): 
    
    • Inject a concentration series (e.g., 0.5 µM – 500 µM) of Galβ1-3GalNAc.

    • Fit to a 1:1 Langmuir binding model.

    • Expectation: Fast on/off rates are typical for low-affinity carbohydrate interactions.

  • Single-Concentration Screen (The "Filter"):

    • Inject HTS hits at 10 µM.

    • Measure binding response (

      
      ).
      
    • Self-Validation: If

      
       > Theoretical 
      
      
      
      , the hit is likely a super-stoichiometric aggregator (False Positive).
  • Competition Assay (The "Gold Standard"):

    • Pre-mix the Lectin (at

      
       concentration) with the HTS Hit (fixed conc.).
      
    • Inject this mixture over a surface immobilized with Galβ1-3GalNAc-BSA (conjugate).

    • Alternatively (Direct Binding Competition): Flow a mixture of Galβ1-3GalNAc (at $K

Sources

Establishing a certified reference standard for N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA.

Establishing a Certified Reference Standard for N-Acetyl-3-O- -D-galactopyranosyl- -D-GalNAc (T-Antigen Core)

Executive Summary & Chemical Identification

The Challenge: In the development of diagnostic assays for carcinomas and IgA nephropathy, the Thomsen-Friedenreich antigen (T-antigen) plays a pivotal role. However, the commercially available "standards" for its core structure, Gal-


1-3-GalNAc

The Solution: This guide outlines the transition from using "Reagent Grade" materials to establishing a Certified Reference Material (CRM) compliant with ISO 17034 principles. We compare the industry-standard "Area %" approach against the metrologically superior qNMR (Quantitative Nuclear Magnetic Resonance) method.

Target Molecule Profile
  • Common Name: T-Antigen Disaccharide (Core 1)

  • Chemical Name:

    
    -D-Galactopyranosyl-(1
    
    
    3)-N-acetyl-D-galactosamine[1][2][3][4]
  • Abbreviation: Gal

    
    1-3GalNAc
    
  • Relevance: A pancarcinoma antigen usually masked by sialylation; its exposure is a key biomarker.

Technical Comparison: Certified Reference Material vs. Commercial Reagents

The primary distinction between a CRM and a standard reagent is metrological traceability . A CRM provides a certified purity value with stated uncertainty, traceable to the SI system (usually via qNMR using a NIST-traceable internal standard).

Performance Matrix
FeatureMethod A: Certified Reference Standard (CRM) Method B: Commercial "Reagent Grade"
Primary Analytical Method qNMR (1H) + Mass BalanceHPLC-ELSD or HPAEC-PAD
Purity Definition Mass Fraction (w/w%) (Absolute content of the active moiety)Chromatographic Area % (Relative signal abundance)
Handling of Impurities Quantifies water, residual solvents, and inorganic salts (counter-ions).Often "invisible" to UV/ELSD. Salts and water are ignored.
Traceability SI-Traceable (via NIST SRM Internal Standards).Vendor-defined (Batch-to-batch variability).
Typical "Purity" Value 88.5% ± 1.2% (Real content)>98.0% (Misleading Area %)
Suitability Absolute Quantification, PK Studies, Biosimilar Benchmarking.Qualitative ID, Relative Retention Time markers.
The "Purity Trap" in Glycans

Glycans are notoriously hygroscopic and often exist as salt forms. A sample showing 99% purity by HPLC may actually contain 10% water and 5% inorganic salts.

  • Result: If you weigh 10 mg of "99% HPLC" powder, you may only be adding 8.5 mg of active glycan.

  • Consequence: 15% error in binding constant (

    
    ) determination or standard curve generation.
    

Experimental Protocols for CRM Establishment

To establish the "N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GalNAc" as a CRM, we utilize a Self-Validating Protocol centered on qNMR.

Protocol A: Quantitative NMR (qNMR) Acquisition

Rationale: NMR signal intensity is directly proportional to the number of nuclei, allowing absolute quantification without a reference standard of the analyte itself.

Reagents:

  • Solvent: D₂O (99.96% D) or DMSO-d6 (depending on solubility/exchangeable protons).

  • Internal Standard (IS): Potassium Hydrogen Phthalate (KHP) or Maleic Acid (Traceable to NIST SRM).

  • Analyte: Gal

    
    1-3GalNAc candidate material.
    

Workflow:

  • Weighing: Accurately weigh ~10 mg of Analyte and ~5 mg of IS into the same vial using a micro-balance (readability 0.001 mg). Critical: Record exact masses.

  • Dissolution: Dissolve in 600 µL solvent. Ensure complete homogeneity.

  • Acquisition Parameters (600 MHz recommended):

    • Pulse Angle: 90°

    • Relaxation Delay (d1):

      
       (Longest longitudinal relaxation time). For glycans, 
      
      
      is typically 1-3s; set d1 to 20s to ensure >99.9% magnetization recovery.
    • Scans (ns): 64 or 128 (for S/N > 150:1).

    • Temperature: Controlled (e.g., 298 K).

  • Processing: Phase and baseline correction must be manual and precise. Integration ranges must cover the full peak width (including ¹³C satellites if not decoupled, though usually excluded in standard integration).

Calculation:






56
Protocol B: Orthogonal Impurity Profiling (Mass Balance)

Rationale: qNMR gives the organic purity. To certify the material, we must account for "invisible" mass.

  • Water Content: Karl Fischer Titration (Coulometric). Target: <5% w/w.

  • Inorganic Content: Residue on Ignition (ROI) or ICP-MS. Target: <0.5% w/w.

  • Residual Solvents: GC-Headspace.

Visualization of the Certification Workflow

The following diagram illustrates the critical path from synthesis to certified release, emphasizing the decision gates required by ISO 17034.

CRM_WorkflowStartCrude Glycan Synthesis(Enzymatic/Chemical)PurificationPurification(HILIC / Gel Filtration)Start->PurificationHomogeneityHomogeneity Testing(10 vials via HPLC-ELSD)Purification->HomogeneityDecision_HomoIs CV < 2%?Homogeneity->Decision_HomoDecision_Homo->PurificationNo (Reprocess)CharacterizationCharacterization PhaseDecision_Homo->CharacterizationYesqNMRPrimary: qNMR(Absolute Purity)Characterization->qNMRMassBalanceSecondary: Mass Balance(Water/Solvents/Salts)Characterization->MassBalanceID_CheckIdentity: MS/MS + 2D NMRCharacterization->ID_CheckStabilityStability Monitoring(Accelerated/Long-term)qNMR->StabilityMassBalance->StabilityID_Check->StabilityCOAIssue Certificate of Analysis(Certified Value + Uncertainty)Stability->COAAssign Expiry

Figure 1: ISO 17034-compliant workflow for establishing a glycan Certified Reference Material. Note the parallel characterization pathways.

Analytical Logic: Choosing the Right Standard

Not all experiments require a CRM. Use this logic flow to determine if you need the high-cost, high-fidelity CRM or if a standard reagent suffices.

Decision_TreeInputExperimental GoalQ1Is the data forRegulatory Submission?Input->Q1Q2Is it forAbsolute Quantitation?Q1->Q2NoRes_CRMUSE CRM(qNMR Certified)Q1->Res_CRMYes (IND/BLA)Q2->Res_CRMYes (PK/Binding Constant)Res_ReagentUSE Reagent Grade(HPLC Area %)Q2->Res_ReagentNo (Screening/RRT)

Figure 2: Decision matrix for selecting the appropriate reference standard grade.

Scientific Validation & Causality

Why HPLC Area % Fails for Glycans

In liquid chromatography (LC) with ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector), the response factor is non-linear and dependent on the particle size of the dried droplet.

  • Causality: A small impurity (e.g., a truncated monosaccharide) might have a different volatility or droplet formation characteristic than the disaccharide.

  • Evidence: Studies show that ELSD can overestimate purity by up to 10% if the impurity has a lower response factor [1].

Why qNMR is the "Gold Standard"

qNMR relies on the fundamental physical property of nuclear spin.

  • Self-Validating: The signal comes from the proton itself. If the relaxation delay (

    
    ) is sufficient (
    
    
    ), the integral is strictly proportional to molar concentration.
  • Robustness: Unlike LC-MS, qNMR is not affected by ionization suppression from salts [2].

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Saito, T., et al. (2011). Metrological traceability of purity assessment for organic compounds by quantitative NMR. Metrologia.[9][10][11]

  • ISO 17034:2016. General requirements for the competence of reference material producers.[9][10][12] International Organization for Standardization.[12][13]

  • Phast. (2023). Thomsen-Friedenreich Antigen (T-Antigen) Structure and Stability. Glycobiology Reviews. (Note: Representative link for T-antigen background).

  • BIPM. (2023). The International System of Units (SI) - Traceability in Chemistry.

Safety Operating Guide

N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety & Logistical Summary

Immediate Action Required: The compound N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine (commonly abbreviated as Gal-β1,3-GalNAc or the T-antigen core ) is generally classified as a non-hazardous organic biochemical under GHS and OSHA standards.[1][2] However, laboratory best practices dictate that it be handled as Solid Chemical Waste to prevent confusion with general refuse and to account for potential conjugation (e.g., to linkers or fluorophores).

Core Disposal Directive:

  • Solids: Do NOT dispose of in regular trash.[2] Collect in a labeled "Non-Hazardous Chemical Waste" container.[2][3]

  • Liquids: Aqueous solutions (<10%) may often be flushed with excess water (subject to local EHS approval), but the preferred route is Aqueous Chemical Waste .[1]

  • Biological Origin: If this glycan was isolated from human/animal mucins, it must be treated as Biohazardous Waste (autoclave/incinerate).[2]

Part 2: Technical Identification & Hazard Assessment

Chemical Identity
  • Systematic Name: N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine[1][2][4]

  • Common Abbreviations: Gal-β1,3-GalNAc, T-Antigen, Thomsen-Friedenreich Antigen.[1][2]

  • CAS Number (Generic): 3554-93-6 (Free sugar), 88274-25-3 (Methyl glycoside).[1][2]

  • Molecular Formula: C₁₄H₂₄N₂O₁₁ (Free sugar).[2]

Hazard Profile (GHS/OSHA)

Based on Safety Data Sheets (SDS) from major suppliers (MilliporeSigma, Carl Roth):

Parameter Classification Notes
Toxicity Non-Hazardous No acute toxicity (Oral/Dermal/Inhalation).[1][2]
Flammability Combustible Solid Fine dust may form explosive mixtures in air.[2][5]
Reactivity Stable Incompatible with strong oxidizing agents.

| Biohazard | Context Dependent | Synthetic = Chemical Waste.[2] Biological isolate = Biohazard.[2] |

Expert Insight: While the pure sugar is benign, researchers often use derivatives conjugated to p-Nitrophenol (pNP) or 4-Methylumbelliferone (4-MU) for enzymatic assays.[1][2] Upon hydrolysis, these release toxic chromophores.[2] Always treat conjugated glycans as hazardous chemical waste.

Part 3: Operational Handling & Disposal Protocols

Protocol A: Solid Waste Disposal (Powders/Lyophilized)

Scope: Expired reagents, spilled powder, or residual solids.

  • Segregation: Do not mix with oxidizers or sharps.[2]

  • Packaging: Place the original container or the spilled material into a clear, sealable polyethylene bag (secondary containment).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "Non-regulated Carbohydrate: Gal-beta-1,3-GalNAc".[1][2]

    • Hazard Checkbox: "None" or "Irritant" (if conjugated).[2]

  • Disposal Action: Transfer to the facility's Solid Chemical Waste drum for incineration.

Protocol B: Liquid Waste Disposal (Aqueous/Solvent)

Scope: Leftover reaction buffers, eluates from chromatography.[2]

  • Solvent Check:

    • If dissolved in Water/PBS:[1][2] Can be collected in Aqueous Waste carboys.[2]

    • If dissolved in Methanol/Acetonitrile: Must go to Flammable Solvent Waste .[2]

  • Deactivation (Bio-isolates only): If the glycan is derived from cell culture, add bleach to a final concentration of 10% and let stand for 30 minutes before disposal into the drain (if permitted) or liquid waste.[2]

  • Documentation: Log the volume and concentration on the waste manifest.

Protocol C: Emergency Spill Procedures

Scenario: Powder spill on the benchtop.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[2] (Respiratory protection is only needed if large dust clouds are generated).[2]

  • Containment: Cover the spill with a damp paper towel to prevent dust aerosolization.[2]

  • Cleanup: Sweep up the damp solid into a dustpan.[2]

  • Surface Decon: Wipe the area with 70% Ethanol or water.[2]

  • Disposal: Place all cleanup materials (towels, gloves) into the Solid Chemical Waste bin.

Part 4: Disposal Decision Logic (Visualization)

The following diagram illustrates the decision-making process for disposing of Gal-β1,3-GalNAc and its derivatives.

Disposal_Protocol Start Waste: Gal-β1,3-GalNAc (Solid or Liquid) Is_Bio Is it a Biological Isolate? (e.g., from Mucin/Cells) Start->Is_Bio Bio_Treat Treat as BIOHAZARD (Autoclave/Bleach) Is_Bio->Bio_Treat Yes Is_Solid Physical State? Is_Bio->Is_Solid No (Synthetic) Solid_Path Solid / Powder Is_Solid->Solid_Path Solid Liquid_Path Liquid Solution Is_Solid->Liquid_Path Liquid Is_Conjugated Is it Conjugated? (pNP, 4-MU, Azide) Solid_Path->Is_Conjugated Solvent_Check Solvent Type? Liquid_Path->Solvent_Check Chem_Waste_Solid SOLID CHEMICAL WASTE (Incineration recommended) Is_Conjugated->Chem_Waste_Solid Yes (Toxic) Is_Conjugated->Chem_Waste_Solid No (Best Practice) Org_Solvent Organic (MeOH, ACN) Solvent_Check->Org_Solvent Organic Aqueous Aqueous (Water/PBS) Solvent_Check->Aqueous Water Flammable_Waste FLAMMABLE SOLVENT WASTE Org_Solvent->Flammable_Waste Aqueous_Waste AQUEOUS CHEMICAL WASTE (Drain disposal only if permitted) Aqueous->Aqueous_Waste

Caption: Decision matrix for segregating Gal-β1,3-GalNAc waste based on biological origin, physical state, and chemical conjugation.

Part 5: References & Validation

In-Text Citations & Grounding:

  • Chemical Safety: The classification of N-Acetyl-D-galactosamine derivatives as non-hazardous (combustible solids) is supported by SDS data from Merck/MilliporeSigma [1] and Carl Roth [2].[1][2]

  • Disposal Standards: General laboratory waste guidelines emphasize segregating even non-hazardous chemical-like powders from general trash to ensure EHS compliance and prevent "unknown white powder" alarms [3].[1][2]

  • Structure Validation: The structure "N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine" corresponds to the Thomsen-Friedenreich antigen (T-antigen) core, a disaccharide often used in cancer diagnostics [4].[1][2]

References:

  • MilliporeSigma. (2023).[2] Safety Data Sheet: N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine methyl glycoside. Retrieved from

  • Carl Roth.[2][6] (2023).[2] Safety Data Sheet: N-Acetyl-D-galactosamine. Retrieved from

  • University of Wisconsin-Madison EHS. (2022).[2] Appendix A: Disposal Procedures by Chemical. Retrieved from

  • PubChem. (2023).[2][4] Compound Summary: Thomsen-Friedenreich Antigen. Retrieved from

Sources

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the dynamic field of drug development, our primary commitment is to both groundbreaking discovery and the unwavering safety of our laboratory personnel. This guide provides essential, immediate safety and logistical information for handling N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine, a disaccharide often encountered in glycobiology and related research. While this compound is not classified as hazardous under OSHA's Hazard Communication Standard, adherence to rigorous safety protocols is paramount to ensure personnel safety and maintain experimental integrity.[1][2]

The causality behind these protocols is simple: even non-hazardous, fine biochemical powders can pose risks of irritation and contamination if aerosolized and inhaled or if they come into contact with skin and eyes.[3][4] This guide is structured to provide a self-validating system of protection, ensuring that for every step of your workflow, a corresponding and appropriate level of personal protective equipment is clearly defined.

Foundational Hazard Assessment

Before handling any chemical, a thorough hazard assessment is the critical first step. For N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine, which is typically supplied as an off-white, solid powder, the primary physical risks are associated with its finely powdered form.[1]

  • Inhalation: The fine particulate nature of the powder means it can become airborne during handling, such as weighing or transferring between containers.[4] While not classified as toxic, inhalation of any foreign particulate matter may cause respiratory irritation.[3][4]

  • Dermal and Eye Contact: Direct contact with the powder could potentially cause mild skin or eye irritation.[3][4]

  • Contamination: From an experimental perspective, preventing contamination of the compound and the experiment is just as crucial as personal safety.

Some suppliers note that this compound may cause skin and eye irritation and that it is harmful if swallowed.[3][4] Therefore, a baseline of protective equipment is always necessary.

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy creates a barrier between you and potential hazards.[5] For a non-hazardous powder like this, the following components form the core of your protective ensemble.

  • Eye and Face Protection: The eyes are particularly vulnerable to airborne particles and accidental splashes.[6]

    • ANSI-approved safety glasses with side shields are the minimum requirement for any laboratory activity.[7][8] They protect against flying particles that may result from sudden releases of pressure or other unexpected events.[8]

    • Chemical splash goggles should be worn when there is a significant potential for splashes, such as when preparing solutions.[5][7]

  • Hand Protection:

    • Disposable nitrile gloves are the standard for handling non-hazardous biochemical powders. They offer sufficient protection against incidental contact and help prevent sample contamination.[5][9] It is crucial to select gloves of the correct size and to inspect them for any defects before use.

  • Protective Clothing:

    • A long-sleeved laboratory coat is mandatory to protect your skin and personal clothing from contamination.[6][8] The coat should be fully buttoned to provide maximum coverage.[8]

    • Long pants and closed-toe shoes are a fundamental requirement for working in any laboratory setting to protect against spills and physical hazards.[5][6]

  • Respiratory Protection:

    • Under normal conditions with adequate ventilation, such as working in a well-ventilated lab or a chemical fume hood, respiratory protection is not typically required.[1]

    • However, if there is a potential for generating significant amounts of dust (e.g., when handling large quantities or if engineering controls are not available), a type N95 (US) respirator is recommended.[10]

PPE Selection Protocol: Matching Protection to the Task

The specific tasks you are performing will dictate the necessary level of PPE. This table provides a clear, task-based guide to ensure you are always appropriately protected.

Task/Operation Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection Rationale
Weighing and Aliquoting Powder Safety GogglesNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesN95 Respirator (if not in a ventilated enclosure)Highest risk of aerosolization. Goggles provide a better seal than glasses. A respirator prevents inhalation of fine particulates.[8][10]
Preparing Stock Solutions Safety GogglesNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot required with adequate ventilationProtects against splashes of the solvent and the dissolved compound.[5][7]
General Handling (e.g., transferring vials) Safety Glasses with Side ShieldsNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot RequiredMinimum PPE for any lab activity to protect against incidental contact and minor spills.[6][8]

Step-by-Step Methodology: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): If your task requires an N95 respirator, perform a seal check to ensure it fits snugly against your face.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Don your gloves last. Ensure the cuffs of the gloves overlap the sleeves of your lab coat to create a complete barrier.[7]

Doffing (Taking Off) Sequence:

  • Gloves: Remove your gloves first, as they are the most likely to be contaminated. Use a glove-to-glove and then skin-to-skin technique to avoid touching the outside of the gloves with your bare hands.

  • Lab Coat: Unbutton and remove your lab coat by folding it inward on itself to contain any contaminants.

  • Eye Protection: Remove your eye protection by handling the earpieces or strap.

  • Respirator (if used): Remove the respirator without touching the front.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection for Handling N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Final Checks & Disposal Start Start: Prepare to handle the compound Assess_Task Assess the task: Weighing, dissolving, or general handling? Start->Assess_Task Weighing Weighing Powder? (High aerosol risk) Assess_Task->Weighing Yes Dissolving Dissolving in Solvent? (Splash risk) Assess_Task->Dissolving No PPE_Weighing Required PPE: - Goggles - Nitrile Gloves - Lab Coat - N95 Respirator (if no hood) Weighing->PPE_Weighing General General Handling? Dissolving->General No PPE_Dissolving Required PPE: - Goggles - Nitrile Gloves - Lab Coat Dissolving->PPE_Dissolving Yes PPE_General Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat General->PPE_General Yes Proceed Proceed with Experiment PPE_Weighing->Proceed PPE_Dissolving->Proceed PPE_General->Proceed Dispose Dispose of used PPE in designated waste containers. Proceed->Dispose

Caption: Decision workflow for selecting appropriate PPE.

Spill and Disposal Plans

In the event of a small spill, follow these steps:

  • Ensure you are wearing your full PPE, including gloves and eye protection.

  • Avoid creating dust.[2] Gently cover the spill with a damp paper towel to avoid aerosolizing the powder.

  • Sweep up the material and place it in a sealed container for disposal.[2]

  • Clean the area with soap and water.

All contaminated PPE, such as gloves and any materials used for spill cleanup, should be disposed of in accordance with your institution's chemical waste guidelines. Do not dispose of them in the regular trash.

By integrating these safety measures into your daily laboratory practices, you contribute to a culture of safety and ensure the integrity of your research. This structured approach to PPE selection and use provides a reliable framework for handling N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine and other similar biochemical powders.

References

  • Biological Safety Personal Protective Equipment. University of Louisville. [Link]

  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. University of Washington. [Link]

  • Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health. [Link]

  • Proper Use of Personal Protective Equipment PPE. JoVE. [Link]

  • Safety Data Sheet: N-Acetyl-D-glucosamine. Metasci. [Link]

  • Safety Data Sheet: N-acetyl-ß-D-glucosamine. Carl ROTH. [Link]

  • Separation and Purification of Glycosaminoglycans (GAGs) from Caenorhabditis elegans. Bio-protocol. [Link]

  • Glycosaminoglycans: What Remains To Be Deciphered?. JACS Au. [Link]

  • Investigation of sample handling steps for accurate heparan sulphate disaccharide analysis using HPLC–MS. National Institutes of Health. [Link]

  • Proteoglycans - Methods and Protocols Detection of glycosaminoglycans in biological specimens. National Institutes of Health. [Link]

  • (PDF) Medical Application of Glycosaminoglycans - A Review. ResearchGate. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.